molecular formula C11H11NO B1604984 6-Ethyl-4-hydroxyquinoline CAS No. 303121-13-3

6-Ethyl-4-hydroxyquinoline

カタログ番号: B1604984
CAS番号: 303121-13-3
分子量: 173.21 g/mol
InChIキー: BXKNYSZMAPLOOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethyl-4-hydroxyquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-ethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKNYSZMAPLOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352226
Record name 6-Ethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303121-13-3
Record name 6-Ethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303121-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 303121-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Ethyl-4-hydroxyquinoline: A Technical Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-Ethyl-4-hydroxyquinoline, a valuable heterocyclic scaffold in drug discovery and development. The document delves into the two primary and most efficacious methods for its preparation: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical understanding, practical experimental protocols, and critical analysis of these synthetic strategies. We will explore the mechanistic underpinnings of each reaction, discuss the rationale behind key experimental parameters, and provide detailed, step-by-step procedures. Furthermore, this guide includes a section on the characterization of the final product and an overview of the necessary purification techniques.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline moiety is a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique electronic and structural features allow for diverse interactions with various biological targets. Derivatives of 4-hydroxyquinoline have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. The ethyl group at the 6-position can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic profile. The efficient and scalable synthesis of this compound is, therefore, a critical endeavor for the exploration of new chemical entities in drug discovery programs.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is most reliably achieved through well-established cyclization reactions. The two most prominent and widely employed methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both pathways commence with 4-ethylaniline as the key starting material, differing in the choice of the three-carbon synthon used to construct the quinoline core.

Figure 1: Overview of the primary synthetic routes to this compound.

The Conrad-Limpach Synthesis of 6-Ethyl-4-hydroxy-2-methylquinoline

The Conrad-Limpach synthesis is a robust method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters.[1][2] In the context of our target molecule, this reaction will yield a 2-methyl substituted analog.

Mechanistic Rationale

The reaction proceeds in two key stages: the formation of an enamine intermediate followed by a high-temperature thermal cyclization.

  • Enamine Formation: 4-Ethylaniline reacts with the keto group of ethyl acetoacetate to form an enamine, ethyl 3-(4-ethylanilino)crotonate. This step is typically carried out at moderate temperatures and is often acid-catalyzed.[1]

  • Thermal Cyclization: The crucial step is the intramolecular cyclization of the enamine intermediate. This requires high temperatures (typically around 250 °C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the ring-closing step.[1][2] The reaction is an electrocyclic process followed by the elimination of ethanol to afford the stable aromatic quinoline ring system. The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A is critical to achieve high yields in this step, as it allows for uniform heating and prevents localized overheating and decomposition.[1]

Conrad_Limpach_Mechanism r1 4-Ethylaniline i1 Enamine Intermediate (Ethyl 3-(4-ethylanilino)crotonate) r1->i1 Condensation (-H₂O) r2 Ethyl Acetoacetate r2->i1 i2 Cyclized Intermediate i1->i2 Thermal Cyclization (~250°C) p1 6-Ethyl-4-hydroxy-2-methylquinoline i2->p1 Tautomerization & -EtOH

Figure 2: Simplified mechanism of the Conrad-Limpach synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-ethylanilino)crotonate

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-ethylaniline (1.0 eq), ethyl acetoacetate (1.05 eq), and toluene (as a solvent to facilitate water removal).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.01 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude ethyl 3-(4-ethylanilino)crotonate is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to 6-Ethyl-4-hydroxy-2-methylquinoline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, place a high-boiling point solvent such as Dowtherm A or mineral oil.

  • Heat the solvent to 250 °C with vigorous stirring.

  • Slowly add the crude ethyl 3-(4-ethylanilino)crotonate from the previous step to the hot solvent.

  • Maintain the reaction temperature at 250 °C for 15-30 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.

  • Allow the reaction mixture to cool to below 100 °C. The product will often precipitate upon cooling.

  • Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash with the same non-polar solvent to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization.

ParameterValue/ConditionRationale
Cyclization Temperature ~250 °CProvides the necessary activation energy for the intramolecular electrocyclic ring closure.[1]
Cyclization Solvent Dowtherm A, Mineral OilHigh boiling point allows for maintaining the required reaction temperature; inert nature prevents side reactions.[1]
Catalyst (Condensation) p-Toluenesulfonic AcidCatalyzes the dehydration step in the formation of the enamine intermediate.

The Gould-Jacobs Reaction for this compound

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines.[3][4] This multi-step process offers the advantage of yielding a product without substitution at the 2-position, which is often desirable.

Mechanistic Rationale

The Gould-Jacobs reaction involves four key transformations:

  • Condensation: 4-Ethylaniline reacts with diethyl ethoxymethylenemalonate (DEEMM) via a nucleophilic substitution of the ethoxy group to form diethyl 2-(((4-ethylphenyl)amino)methylene)malonate.[3] This reaction is typically performed by heating the neat reactants.

  • Thermal Cyclization: Similar to the Conrad-Limpach synthesis, this intermediate undergoes a thermal cyclization at high temperatures (around 250 °C) to form ethyl this compound-3-carboxylate.[4] A high-boiling solvent is employed for the same reasons as in the Conrad-Limpach reaction.

  • Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide.

  • Decarboxylation: The quinoline-3-carboxylic acid is then decarboxylated by heating, often in the same reaction mixture after acidification, to yield the final product, this compound.

Gould_Jacobs_Workflow 4-Ethylaniline 4-Ethylaniline Condensation Condensation 4-Ethylaniline->Condensation DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Condensation Intermediate Diethyl 2-(((4-ethylphenyl)amino)methylene)malonate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization High Temp. Ester Ethyl this compound-3-carboxylate Cyclization->Ester Saponification Saponification Ester->Saponification NaOH Carboxylic_Acid This compound-3-carboxylic acid Saponification->Carboxylic_Acid Decarboxylation Decarboxylation Carboxylic_Acid->Decarboxylation Heat, Acid Final_Product This compound Decarboxylation->Final_Product

Figure 3: Step-wise workflow of the Gould-Jacobs reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((4-ethylphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • The crude product, which may solidify upon cooling, can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Thermal Cyclization to Ethyl this compound-3-carboxylate

  • In a three-necked round-bottom flask, heat a high-boiling solvent such as diphenyl ether to 250 °C.

  • Slowly add the intermediate from the previous step to the hot solvent with stirring.

  • Maintain the temperature at 250 °C for 30 minutes.

  • Allow the mixture to cool, and the product will precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Saponification and Decarboxylation

  • To a flask containing the crude ethyl this compound-3-carboxylate, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester.

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5.

  • Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the mixture in an ice bath to precipitate the final product.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

ParameterValue/ConditionRationale
Condensation Temperature 120-130 °CSufficient to drive the reaction between the aniline and DEEMM without significant decomposition.
Cyclization Temperature ~250 °CNecessary for the intramolecular cyclization to form the quinoline ring system.[4]
Saponification Reagent Sodium HydroxideA strong base required for the hydrolysis of the ethyl ester to the corresponding carboxylate.
Decarboxylation Condition Heat in acidic mediumPromotes the loss of carbon dioxide from the 3-carboxylic acid group.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Expected to be a solid
SMILES CCc1ccc2nccc(O)c2c1
InChI 1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)
InChI Key BXKNYSZMAPLOOY-UHFFFAOYSA-N

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺ 174.0913
[M+Na]⁺ 196.0732
[M-H]⁻ 172.0768

Purification Techniques

The crude this compound obtained from the synthesis can be purified by recrystallization.[3]

General Recrystallization Protocol:

  • Dissolve the crude solid in a minimum amount of a hot solvent. Suitable solvents may include ethanol, methanol, or a mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated at reflux for a short period.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

This technical guide has detailed the two most practical and efficient synthetic routes for the preparation of this compound: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. By understanding the mechanistic principles and optimizing the reaction conditions as described, researchers can reliably synthesize this valuable scaffold for applications in medicinal chemistry and drug discovery. The choice between the two methods will depend on the desired substitution pattern at the 2-position and the availability of starting materials. Adherence to the detailed protocols and purification techniques will ensure the acquisition of a high-purity final product, ready for further derivatization and biological evaluation.

References

An In-depth Technical Guide to 6-Ethyl-4-hydroxyquinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Ethyl-4-hydroxyquinoline, a heterocyclic compound of interest in medicinal chemistry. While experimental data for this specific molecule is limited, this document synthesizes information on related 4-hydroxyquinoline derivatives and employs computational predictions to elucidate its chemical and biological characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, spectral characteristics, and potential therapeutic applications.

Introduction

The 4-hydroxyquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial and anticancer effects[1]. The substitution at various positions on the quinoline ring system allows for the fine-tuning of a molecule's biological and physicochemical properties. This compound, with an ethyl group at the C6 position, represents a specific analogue within this versatile class of compounds. This guide aims to provide a detailed technical resource on this compound, leveraging established knowledge of 4-hydroxyquinoline chemistry and in silico predictive models to compensate for the current lack of extensive experimental data.

Physicochemical Properties

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₁H₁₁NO-
Molecular Weight 173.21 g/mol [2]
Melting Point 180-210 °CIn silico prediction
Boiling Point 350-400 °CIn silico prediction
pKa (acidic) ~8.5-9.5 (enol)In silico prediction
pKa (basic) ~2.0-3.0 (pyridine N)In silico prediction
LogP ~2.5-3.0In silico prediction
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, ethanol, and methanol.[3]General solubility of 4-hydroxyquinolines
Appearance Predicted to be a solid at room temperature.[2]-

Note: Predicted values are estimations and should be treated as such. Experimental verification is recommended.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is well-documented, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most classical and versatile methods[1][4]. These methods can be adapted for the synthesis of this compound.

Proposed Synthetic Route: Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization[4][5][6]. For this compound, the proposed starting materials would be 4-ethylaniline and diethyl malonate.

Conrad_Limpach reactant1 4-Ethylaniline intermediate Ethyl 3-(4-ethylphenylamino)crotonate reactant1->intermediate Condensation (Acid catalyst, Heat) reactant2 Diethyl Malonate reactant2->intermediate product This compound intermediate->product Thermal Cyclization (High-boiling solvent, >250°C)

Caption: Proposed Conrad-Limpach synthesis of this compound.

Step-by-Step Protocol (Conceptual):

  • Condensation: 4-Ethylaniline (1 equivalent) and diethyl malonate (1.1 equivalents) are heated in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is typically carried out at a temperature sufficient to remove the ethanol byproduct, driving the reaction towards the formation of the enamine intermediate, ethyl 3-(4-ethylphenylamino)crotonate.

  • Cyclization: The crude enamine intermediate is added to a high-boiling inert solvent, such as mineral oil or diphenyl ether, and heated to a high temperature (typically >250 °C)[7]. This thermal cyclization, a key step in the Conrad-Limpach reaction, proceeds via an intramolecular electrophilic attack on the aromatic ring to form the quinoline nucleus.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Alternative Synthetic Route: Gould-Jacobs Reaction

The Gould-Jacobs reaction provides another robust method for quinoline synthesis, involving the reaction of an aniline with an ethoxymethylenemalonic ester (EMME) followed by thermal cyclization[8][9][10].

Gould_Jacobs reactant1 4-Ethylaniline intermediate Diethyl 2-((4-ethylphenylamino)methylene)malonate reactant1->intermediate Condensation reactant2 Diethyl ethoxymethylenemalonate (EMME) reactant2->intermediate cyclized_intermediate Ethyl this compound-3-carboxylate intermediate->cyclized_intermediate Thermal Cyclization product This compound cyclized_intermediate->product Saponification & Decarboxylation

Caption: Proposed Gould-Jacobs synthesis of this compound.

Step-by-Step Protocol (Conceptual):

  • Condensation: 4-Ethylaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, diethyl 2-((4-ethylphenylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling solvent to induce cyclization, yielding ethyl this compound-3-carboxylate.

  • Saponification and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid using a base (e.g., sodium hydroxide), followed by decarboxylation upon heating in an acidic medium to yield the final product, this compound[8].

Tautomerism: The Keto-Enol Equilibrium

A key chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring[4]. In many cases, the keto form is the predominant tautomer in both the solid state and in polar solvents[4]. This tautomerism is crucial as the biological activity of many quinolone-based drugs is attributed to the keto form.

Tautomerism Enol This compound (Enol form) Keto 6-Ethyl-1H-quinolin-4-one (Keto form) Enol->Keto Tautomerization Keto->Enol

Caption: Keto-enol tautomerism of this compound.

Predicted Spectral Data

As experimental spectra for this compound are not publicly available, the following are predicted spectra generated using computational software. These predictions provide a valuable reference for the characterization of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would likely exhibit the following key signals:

  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Aromatic Protons: Several signals in the aromatic region (typically 7-8.5 ppm), with their specific chemical shifts and coupling patterns depending on the electronic environment and their positions on the quinoline ring.

  • Vinyl Proton: A singlet for the proton at the C3 position.

  • N-H and O-H Protons: Depending on the solvent and the predominant tautomer, exchangeable protons for N-H (keto form) and O-H (enol form) would be observed, likely as broad singlets.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, including:

  • Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons.

  • Aromatic and Heterocyclic Carbons: Nine signals in the aromatic/heterocyclic region, including a signal for the carbonyl carbon (C4) of the keto tautomer, which would be expected at a downfield chemical shift.

Predicted IR Spectrum

The predicted IR spectrum would display characteristic absorption bands corresponding to the functional groups present:

  • O-H/N-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H (enol) or N-H (keto) stretching vibrations.

  • C=O Stretch: A strong absorption band around 1650-1690 cm⁻¹ for the carbonyl group of the predominant keto tautomer.

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic ring stretching vibrations.

  • C-H Stretches: Bands around 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H stretching vibrations.

Predicted Mass Spectrum

The predicted mass spectrum would show a molecular ion peak (M⁺) at m/z = 173.21, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the quinoline ring.

Potential Biological Activities and Mechanisms of Action

Derivatives of 4-hydroxyquinoline are known to possess a wide range of biological activities, including anticancer and antimicrobial properties[11][12][13]. While specific studies on this compound are lacking, we can infer its potential activities based on the known mechanisms of related compounds.

Potential Anticancer Activity

Many quinoline derivatives exhibit anticancer activity through various mechanisms, such as the inhibition of topoisomerases, protein kinases, and cell signaling pathways[14][15]. The 4-quinolone scaffold is a key feature of several topoisomerase inhibitors.

Anticancer_Mechanism Compound This compound (Keto form) Target DNA Gyrase / Topoisomerase IV Compound->Target Inhibition DNA_Replication DNA Replication & Repair Target->DNA_Replication Blocks Apoptosis Apoptosis DNA_Replication->Apoptosis Leads to

Caption: Putative anticancer mechanism via topoisomerase inhibition.

Potential Antimicrobial Activity

The 4-quinolone core is central to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[11][15]. The ethyl group at the C6 position could influence the compound's interaction with these enzymes and its spectrum of activity.

Antimicrobial_Mechanism Compound This compound (Keto form) Enzyme Bacterial DNA Gyrase/ Topoisomerase IV Compound->Enzyme Inhibits DNA_Supercoiling DNA Supercoiling Enzyme->DNA_Supercoiling Prevents Cell_Death Bacterial Cell Death DNA_Supercoiling->Cell_Death Induces

Caption: Putative antimicrobial mechanism of action.

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques employed for organic compounds.

Experimental Workflow for Analysis:

Analytical_Workflow Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction HPLC HPLC-UV/MS (Quantification & Purity) Extraction->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) HPLC->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR

Caption: General experimental workflow for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or mass spectrometric detection would be the primary method for assessing the purity and quantifying the concentration of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would be essential for unambiguous structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula, and tandem MS (MS/MS) would provide fragmentation data to aid in structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

Conclusion

This compound is a member of the pharmacologically significant 4-hydroxyquinoline family. While specific experimental data for this compound is currently limited, this technical guide provides a comprehensive overview based on established synthetic methods, in silico predictions of its physicochemical and spectral properties, and the known biological activities of related compounds. The information presented herein serves as a valuable resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and other substituted 4-hydroxyquinoline derivatives. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the biological profile of this compound.

References

Spectroscopic Profile of 6-Ethyl-4-hydroxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Ethyl-4-hydroxyquinoline (CAS No: 303121-13-3), a quinoline derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , belongs to the 4-hydroxyquinoline class of heterocyclic compounds.[1][2][3] The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[4] Understanding the precise chemical structure and electronic properties through spectroscopic analysis is a critical first step in any research and development endeavor involving this molecule.

This guide will elucidate the expected spectroscopic characteristics of this compound, providing a foundational understanding for its identification, purity assessment, and further structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the known spectra of 4-hydroxyquinoline and the expected influence of the C-6 ethyl substituent.[5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the ethyl group. The presence of the hydroxyl group at the C-4 position leads to tautomerism, with the 4-quinolone form often being a significant contributor in solution, which can influence the chemical shifts.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2Doublet~5-7
H-36.0 - 6.3Doublet~5-7
H-57.9 - 8.1Doublet~8-9
H-77.3 - 7.5Doublet~8-9
H-87.5 - 7.7Singlet-
-CH₂- (ethyl)2.6 - 2.8Quartet~7-8
-CH₃ (ethyl)1.2 - 1.4Triplet~7-8
-OH/NH11.0 - 12.0Broad Singlet-

Causality of Experimental Choices: The choice of solvent is critical for NMR analysis. A deuterated solvent such as DMSO-d₆ is often preferred for 4-hydroxyquinolines as it can solubilize the compound and allow for the observation of the exchangeable hydroxyl/amino proton. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of 4-hydroxyquinoline and the expected electronic effects of the ethyl group.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3110 - 115
C-4175 - 180
C-4a120 - 125
C-5125 - 130
C-6135 - 140
C-7118 - 122
C-8128 - 132
C-8a148 - 152
-CH₂- (ethyl)28 - 32
-CH₃ (ethyl)15 - 18
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by vibrations of the quinoline ring, the hydroxyl group, and the ethyl substituent. The data presented here is inferred from the known spectra of 4-hydroxyquinoline and 6-hydroxyquinoline.[7][8]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500Broad, StrongO-H and N-H stretching (due to tautomerism)
3000 - 2850MediumC-H stretching (aromatic and aliphatic)
~1640StrongC=O stretching (from the 4-quinolone tautomer)
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic ring)
~1200MediumC-O stretching
850 - 800StrongC-H out-of-plane bending (substituted benzene)

Interpretation of Key Peaks: The broad absorption in the 3400-2500 cm⁻¹ region is a hallmark of the 4-hydroxyquinoline system, arising from the strongly hydrogen-bonded O-H group and the N-H group of the quinolone tautomer. The strong peak around 1640 cm⁻¹ is indicative of the carbonyl group in the 4-quinolone form, which is a significant contributor to the overall structure.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For this compound (C₁₁H₁₁NO), the molecular ion peak (M⁺) is expected at an m/z of 173. The fragmentation pattern will be influenced by the stability of the quinoline ring system.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
173[M]⁺ (Molecular Ion)
158[M - CH₃]⁺
145[M - C₂H₄]⁺ (McLafferty rearrangement) or [M - CO]⁺
117[M - C₂H₄ - CO]⁺

Fragmentation Pathway Visualization:

fragmentation M This compound (m/z = 173) F1 [M - CH₃]⁺ (m/z = 158) M->F1 - •CH₃ F2 [M - C₂H₄]⁺ (m/z = 145) M->F2 - C₂H₄ F3 [M - CO]⁺ (m/z = 145) M->F3 - CO F4 [C₈H₇N]⁺ (m/z = 117) F2->F4 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The predicted NMR, IR, and MS spectra, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. This information is essential for confirming the identity and purity of synthetic batches and for understanding the structural basis of its chemical and biological properties. As with any analytical data, experimental verification is paramount, and the information provided herein should serve as a robust reference for such studies.

References

Navigating the Solid State: A Technical Guide to the Hypothetical Crystal Structure of 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solid-state chemistry of 6-Ethyl-4-hydroxyquinoline, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of January 2026, this document outlines the established methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By drawing parallels with structurally related quinoline derivatives, we present a hypothetical yet scientifically grounded exploration of its potential crystal packing, intermolecular interactions, and the profound implications of its solid-state properties on drug development. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The substituent at the 4-position, particularly a hydroxyl group, is known to influence the molecule's physicochemical properties, such as its acidity, hydrogen bonding capabilities, and metal chelation, all of which are critical for its pharmacokinetic and pharmacodynamic profiles. The addition of an ethyl group at the 6-position is anticipated to modulate lipophilicity and potentially influence crystal packing through van der Waals interactions.

A thorough understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount in drug development. It governs crucial parameters such as solubility, dissolution rate, stability, and bioavailability. This guide, therefore, addresses the critical steps towards elucidating the crystal structure of this compound, providing both a synthetic pathway and a detailed experimental workflow for its crystallographic analysis.

Synthesis and Crystallization of this compound

The synthesis of 4-hydroxyquinoline derivatives is well-established, with the Conrad-Limpach reaction being a common and effective method.[1][2] This approach typically involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, 4-ethylaniline would be the appropriate starting material.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
FormSolid
CAS Number303121-13-3
Experimental Protocol: Synthesis

A generalized synthetic protocol based on the Conrad-Limpach reaction is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethylaniline and diethyl malonate in a high-boiling point solvent such as diphenyl ether.

  • Condensation: Heat the reaction mixture to a high temperature (typically 250-280 °C) to facilitate the cyclization and formation of the quinoline ring.[3]

  • Work-up: After cooling, the reaction mixture is typically treated with a non-polar solvent like petroleum ether to precipitate the product.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol, to yield the desired this compound.[1]

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step in a crystal structure determination.[4] For a small organic molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting gradual crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer.

Hypothetical Crystal Structure Determination by Single-Crystal X-ray Diffraction

While the specific crystal structure of this compound is not available, we can outline the experimental workflow for its determination based on standard practices for small molecules and insights from the crystal structure of the related compound, 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione.[5]

Workflow for Single-Crystal X-ray Diffraction

workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_deposition Deposition Synthesis Synthesis of This compound Crystallization Growth of Single Crystals Synthesis->Crystallization Mounting Mounting Crystal on Goniometer Crystallization->Mounting Screening Crystal Screening & Unit Cell Determination Mounting->Screening X-ray Source Data_Collection Full Data Collection Screening->Data_Collection X-ray Source Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Phase Problem Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Phase Problem Structure_Refinement Refinement of Atomic Parameters Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_Generation Generation of Crystallographic Information File (CIF) Validation->CIF_Generation CCDC Deposition Deposition in Database (e.g., CCDC) CIF_Generation->Deposition CCDC

Caption: Experimental workflow for the determination of a small molecule crystal structure.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 123 K) to minimize thermal vibrations of the atoms.[5] X-rays of a specific wavelength (e.g., Cu-Kα, λ = 1.54178 Å) are directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. The results are prepared in a standard format, the Crystallographic Information File (CIF), and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be made available to the scientific community.[6][7]

Anticipated Structural Features and Their Implications

Based on the known crystal structures of related 4-hydroxyquinoline derivatives, we can anticipate several key structural features for this compound.

Tautomerism

4-Hydroxyquinolines can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). In the solid state, the keto form is often favored due to its ability to form strong intermolecular hydrogen bonds. However, the crystal structure of 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione exists in the enol tautomer.[5] The specific tautomer adopted by this compound in the solid state will have a significant impact on its hydrogen bonding patterns and overall crystal packing.

Intermolecular Interactions

The presence of the hydroxyl group and the nitrogen atom in the quinoline ring makes this compound a prime candidate for forming a variety of intermolecular interactions, including:

  • Hydrogen Bonding: Strong O-H···N or O-H···O hydrogen bonds are expected to be the dominant interactions, potentially leading to the formation of chains, dimers, or more complex supramolecular architectures.

  • π-π Stacking: The planar quinoline ring system is likely to engage in π-π stacking interactions with neighboring molecules.

  • C-H···π Interactions: The ethyl group and the aromatic protons can participate in weaker C-H···π interactions.

The interplay of these interactions will dictate the final crystal packing, which in turn influences the material's physical properties.

Logical Relationship of Structural Features

relationships cluster_molecular Molecular Properties cluster_interactions Intermolecular Interactions cluster_solid_state Solid-State Properties Tautomerism Tautomerism Enol vs. Keto H_Bonding Hydrogen Bonding O-H···N, O-H···O Tautomerism->H_Bonding Substituents Substituents -OH, -Et, Quinoline Core Substituents->H_Bonding Pi_Stacking π-π Stacking Quinoline Rings Substituents->Pi_Stacking CH_Pi C-H···π Interactions Substituents->CH_Pi Crystal_Packing Crystal Packing Polymorphism H_Bonding->Crystal_Packing Pi_Stacking->Crystal_Packing CH_Pi->Crystal_Packing Physicochemical Physicochemical Properties Solubility, Stability, Bioavailability Crystal_Packing->Physicochemical

Caption: Interplay of molecular features, intermolecular interactions, and solid-state properties.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its synthesis, crystallization, and structural elucidation. The anticipated structural features, including the potential for tautomerism and a rich network of intermolecular interactions, highlight the importance of a detailed solid-state characterization for this and related quinoline derivatives. The experimental determination of this crystal structure would be a valuable contribution to the field, providing crucial insights for the rational design of new therapeutic agents with optimized solid-state properties. It is our hope that this guide will serve as a catalyst for such investigations.

References

An In-depth Technical Guide to the Solubility of 6-Ethyl-4-hydroxyquinoline in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 6-Ethyl-4-hydroxyquinoline. Given the novelty of this specific compound and the limited publicly available solubility data, this document focuses on establishing a robust experimental protocol, explaining the underlying scientific principles, and offering insights into the expected solubility behavior based on the characteristics of related quinoline derivatives.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] For quinoline derivatives, a class of heterocyclic compounds with a wide array of pharmacological activities, understanding their solubility is paramount for successful formulation development.[3] this compound, with its potential as a therapeutic agent, requires a thorough characterization of its solubility in various solvents to inform preclinical and clinical development. This guide presents a detailed methodology for determining the thermodynamic and kinetic solubility of this compound, enabling researchers to generate reliable and reproducible data.

Physicochemical Properties and Expected Solubility Behavior

The solubility of quinoline derivatives is significantly influenced by pH.[5][6][7][8] As weak bases, their solubility in aqueous media is expected to increase in acidic conditions due to the formation of more soluble protonated species.[6][7][8] In organic solvents, the solubility will be governed by the polarity of the solvent and its ability to form intermolecular interactions with the solute.

Experimental Determination of Solubility: A Step-by-Step Guide

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[9][10][11] This section provides a detailed protocol for this method, coupled with UV-Vis spectroscopy for concentration analysis.

Materials and Reagents
  • This compound (as a pure, solid powder)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO))

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Solvent Systems weigh_compound Weigh Excess Compound prep_solution->weigh_compound add_to_solvent Add Compound to Solvent weigh_compound->add_to_solvent shake Incubate and Shake (24-48h) add_to_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute for Analysis filter->dilute measure_uv Measure Absorbance (UV-Vis) dilute->measure_uv calculate_conc Calculate Concentration measure_uv->calculate_conc report_solubility Report Solubility calculate_conc->report_solubility solubility_relationship cluster_properties Compound Properties cluster_solvents Solvent Properties cluster_solubility Solubility Outcome compound This compound lipophilicity Lipophilicity (Ethyl Group, Quinoline Core) compound->lipophilicity h_bonding Hydrogen Bonding (Hydroxyl Group) compound->h_bonding non_polar Non-Polar (e.g., Ethyl Acetate) lipophilicity->non_polar Favors polar_protic Polar Protic (e.g., Water, Ethanol) h_bonding->polar_protic Favors high_solubility Higher Solubility polar_protic->high_solubility Can lead to polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) polar_aprotic->high_solubility Can lead to low_solubility Lower Solubility non_polar->low_solubility May lead to, depending on overall polarity

References

An In-depth Technical Guide to the Physical Characteristics of 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6-Ethyl-4-hydroxyquinoline is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities. Understanding the fundamental physical and chemical characteristics of substituted quinolines like this compound is paramount for its potential application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for its characterization, and offers insights into its molecular structure and potential biological relevance.

Molecular Structure and Identification

This compound possesses a bicyclic aromatic structure with an ethyl substituent at the 6-position and a hydroxyl group at the 4-position. This substitution pattern influences its electronic properties, solubility, and potential for intermolecular interactions, which are critical determinants of its behavior in both chemical reactions and biological systems.

Chemical Structure:

Caption: 2D structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name 6-ethylquinolin-4-ol
CAS Number 303121-13-3[1]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
InChI 1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)[1]
SMILES CCc1ccc2nccc(O)c2c1[1]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological testing.

Table of Physicochemical Data:

PropertyValueSource
Physical Form Solid[1]Sigma-Aldrich[1]
Melting Point Data not availableN/A
Boiling Point 300.8 °C at 760 mmHg (Predicted)Guidechem
Flash Point 129.7 °C (Predicted)Guidechem
Solubility Data not availableN/A

Discussion:

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives is often achieved through well-established named reactions in organic chemistry, such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction. These methods provide a reliable pathway to the quinoline core structure.

Conceptual Synthesis Workflow (Gould-Jacobs Reaction)

The Gould-Jacobs reaction provides a versatile method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives.[2]

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 4-Ethylaniline 4-Ethylaniline Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Condensation Condensation Diethyl ethoxymethylenemalonate->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Formation of Intermediate Cyclization Thermal Cyclization Quinoline_ester Ethyl this compound-3-carboxylate Cyclization->Quinoline_ester High Temperature Hydrolysis Saponification Quinoline_acid This compound-3-carboxylic acid Hydrolysis->Quinoline_acid Decarboxylation Decarboxylation Final_Product This compound Decarboxylation->Final_Product Intermediate->Cyclization Quinoline_ester->Hydrolysis Base (e.g., NaOH) Quinoline_acid->Decarboxylation Heat

Caption: Conceptual workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Experimental Protocol: General Procedure for Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester.[3][4] While a specific protocol for this compound is not detailed in the searched literature, a general procedure can be adapted.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, dissolve 4-ethylaniline in a suitable solvent (e.g., ethanol or methanol).

  • Add an equimolar amount of a β-ketoester, such as ethyl acetoacetate.

  • The mixture is typically stirred at room temperature or gently heated under reflux for several hours to form the enamine intermediate.

  • The solvent is removed under reduced pressure to yield the crude enamine.

Step 2: Thermal Cyclization

  • The crude enamine is added to a high-boiling point, inert solvent, such as mineral oil or Dowtherm A.[5]

  • The mixture is heated to a high temperature (typically 240-260 °C) with vigorous stirring.

  • The reaction is monitored for the completion of the cyclization, which results in the formation of the 4-hydroxyquinoline ring system.

  • Upon cooling, the product often precipitates from the reaction mixture.

Step 3: Purification

  • The precipitated solid is collected by filtration and washed with a non-polar solvent (e.g., petroleum ether) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental NMR data for this compound is not available in the provided search results, predicted chemical shifts can be inferred based on the analysis of similar quinoline derivatives.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the quinoline ring system. The substitution pattern will influence the multiplicity and coupling constants of these signals.

  • Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl group, likely in the upfield region of the spectrum.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • Vinyl Proton: A singlet for the proton at the 3-position of the quinoline ring.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbon atoms of the quinoline ring.

  • Carbonyl-like Carbon: A signal for the C4 carbon bearing the hydroxyl group, which will be significantly downfield due to the influence of the oxygen and nitrogen atoms.

  • Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200 (broad)O-HStretching
3100-3000Aromatic C-HStretching
2975-2850Aliphatic C-HStretching
~1650C=O (keto tautomer)Stretching
1600-1450Aromatic C=CStretching
~1200C-OStretching

Interpretation: The IR spectrum is expected to be dominated by a broad absorption band in the high-frequency region, characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching bands would confirm the core structure and the ethyl substituent. The quinoline ring itself will give rise to a series of characteristic bands in the fingerprint region. The potential for keto-enol tautomerism in 4-hydroxyquinolines means that a carbonyl (C=O) stretching band might also be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 173, corresponding to the molecular weight of this compound.

  • Major Fragments: Common fragmentation pathways for ethyl-substituted aromatic compounds involve the loss of the ethyl group (a loss of 29 mass units) or a methyl group from the ethyl substituent (a loss of 15 mass units). The stable quinoline ring would likely remain intact as a major fragment.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 173 M_minus_15 [M-15]⁺ m/z = 158 M->M_minus_15 - •CH₃ M_minus_29 [M-29]⁺ m/z = 144 M->M_minus_29 - •CH₂CH₃ Quinoline_core Quinoline Core Fragments M->Quinoline_core Ring Fragmentation

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Potential Applications in Research and Drug Development

Quinolone derivatives are a well-established class of compounds with diverse pharmacological activities. Substituted 4-hydroxyquinolines, in particular, have been investigated for their potential as:

  • Antimicrobial Agents: The quinolone core is central to the activity of many antibacterial drugs.

  • Anticancer Agents: Certain quinoline derivatives have shown promise as inhibitors of various cancer-related targets.

  • Building Blocks for Complex Molecules: this compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

The ethyl group at the 6-position can be further functionalized, offering a handle for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of this compound. While some experimental data remains to be publicly documented, the information presented here, based on established chemical principles and data from related compounds, offers a robust starting point for researchers and drug development professionals. The outlined synthetic and analytical methodologies provide a clear path for the preparation and comprehensive characterization of this promising quinoline derivative, paving the way for its further investigation in various scientific disciplines.

References

A Technical Guide to Quantum Chemical Calculations for 6-Ethyl-4-hydroxyquinoline: A DFT-Based Approach for Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Dawn of In Silico Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. 6-Ethyl-4-hydroxyquinoline, the subject of this guide, is a derivative of significant interest, representing a template for further structural modifications in drug design.

The advent of computational chemistry has revolutionized the drug discovery pipeline, enabling the prediction of molecular properties and reactivity, thereby reducing the time and cost associated with traditional trial-and-error laboratory synthesis and screening.[2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for elucidating the electronic structure, geometry, and spectroscopic properties of molecules with a high degree of accuracy.[3]

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen computational strategies. We will delve into the theoretical underpinnings of the employed methods, provide a detailed, step-by-step experimental protocol, and illustrate how to interpret the results to gain actionable insights into the molecule's reactivity and potential as a drug candidate. To ensure the scientific rigor of our computational approach, we will first validate our chosen methodology against the experimentally characterized parent molecule, 4-hydroxyquinoline.

Theoretical Framework: The Pillars of Modern Quantum Chemical Calculations

A robust understanding of the theoretical principles underlying the computational methods is paramount for their effective application and the reliable interpretation of the results. This section provides an overview of the key theoretical concepts employed in this guide.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, molecules.[3] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This is a significant departure from traditional ab initio methods that rely on the much more complex many-electron wavefunction. The Kohn-Sham equations are the practical implementation of DFT, which replace the interacting many-electron system with a fictitious system of non-interacting electrons moving in an effective potential.

The B3LYP Functional

The exact form of the exchange-correlation functional in DFT is unknown and therefore must be approximated. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. B3LYP has become one of the most widely used functionals in computational chemistry due to its excellent balance of accuracy and computational cost for a wide range of molecular systems.

The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set is crucial for the accuracy of the calculation. The 6-311++G(d,p) basis set is a Pople-style basis set that offers a good compromise between accuracy and computational efficiency for medium-sized organic molecules. Let's break down its components:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, while the core orbitals are represented by a single basis function (contracted from six primitive Gaussian functions).

  • ++ : The double plus sign indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs, anions, and for accurately calculating properties like electron affinity and proton affinity.

  • (d,p) : These are polarization functions. The 'd' indicates the addition of d-type functions to heavy atoms, and the 'p' indicates the addition of p-type functions to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for accurately describing chemical bonding.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. According to frontier molecular orbital theory, the reactivity of a molecule is primarily governed by the interaction of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive and less stable molecule.[4]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[5] The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule. By mapping the MEP onto the electron density surface, we can identify regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). The color-coding of the MEP map provides an intuitive representation of the electrostatic landscape of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[2] It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule. NBO analysis allows for the quantification of bond strengths, hybridization, and charge transfer interactions within the molecule. The second-order perturbation theory analysis within the NBO framework provides information about the stabilizing donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing quantum chemical calculations on this compound. The workflow is designed to be reproducible and is validated against experimental data for the parent compound, 4-hydroxyquinoline.

Software and Hardware Requirements
  • Computational Chemistry Software: This guide assumes the use of the Gaussian 16 suite of programs. However, the general methodology can be adapted to other quantum chemistry packages such as ORCA or GAMESS.

  • Molecular Visualization Software: GaussView 6 or other molecular visualization software (e.g., Avogadro, Chemcraft) is required for building the initial molecular structure and visualizing the results.

  • Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is recommended for efficient completion of the calculations, especially for larger molecules or more computationally demanding methods.

Computational Workflow Diagram

computational_workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (Gaussian 16) cluster_analysis Data Analysis and Visualization cluster_output Results and Interpretation mol_build 1. Molecular Structure Building (this compound) geom_opt 2. Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt validation Validation with 4-hydroxyquinoline (Comparison with Exp. Data) geom_opt->validation Method Validation sp_calc 3. Single Point Energy Calculation (for NBO analysis) geom_opt->sp_calc homo_lumo 4. HOMO-LUMO Analysis sp_calc->homo_lumo mep 5. Molecular Electrostatic Potential (MEP) Mapping sp_calc->mep nbo 6. Natural Bond Orbital (NBO) Analysis sp_calc->nbo interpretation 7. Interpretation of Results (Reactivity, Stability, Drug Design Insights) homo_lumo->interpretation mep->interpretation nbo->interpretation

Caption: Computational workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Preparation
  • Launch a molecular modeling program (e.g., GaussView 6).

  • Construct the 3D structure of this compound. Ensure correct atom types, bond orders, and initial stereochemistry.

  • Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure for the quantum chemical calculations.

  • Save the coordinates in a suitable format (e.g., .gjf for Gaussian).

Step 2: Geometry Optimization and Frequency Calculation

The goal of geometry optimization is to find the lowest energy conformation of the molecule. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies).

Gaussian Input File (.gjf) for Geometry Optimization and Frequency Calculation:

  • %nprocshared=8: Specifies the use of 8 processor cores.

  • %mem=16GB: Allocates 16 gigabytes of memory.

  • %chk=...: Creates a checkpoint file for restarting the calculation or for subsequent analyses.

  • #p B3LYP/6-311++G(d,p) Opt Freq: This is the route section.

    • B3LYP/6-311++G(d,p): Specifies the level of theory (DFT functional and basis set).

    • Opt: Keyword for geometry optimization.

    • Freq: Keyword for frequency calculation.

  • 0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

Execution: Submit the input file to the quantum chemistry software (e.g., g16 < input.gjf > output.log).

Analysis of the Output:

  • Confirm that the optimization has converged by searching for "Optimization completed" in the output file.

  • Verify that the frequency calculation yielded no imaginary frequencies, confirming a true minimum energy structure.

Step 3: Validation of the Computational Method with 4-hydroxyquinoline

To establish the trustworthiness of our chosen computational method, we will perform the same geometry optimization and frequency calculations on the parent molecule, 4-hydroxyquinoline, for which experimental data is available.

PropertyExperimental Value (4-hydroxyquinoline)Calculated Value (B3LYP/6-311++G(d,p))
Selected Bond Lengths (Å)C2-C3: 1.364, C4-O: 1.258[4]To be calculated
Selected Bond Angles (°)N1-C2-C3: 123.5[4]To be calculated
Key IR Frequencies (cm⁻¹)O-H stretch: ~3400, C=O stretch: ~1640[4]To be calculated
UV-Vis λmax (nm)~316[6]To be calculated using TD-DFT

Note: The calculated values will be populated upon completion of the validation calculations. A good agreement between the experimental and calculated values will provide confidence in the application of this methodology to this compound.

Step 4: Single Point Energy Calculation for NBO and MEP Analysis

While the optimized geometry is used, a separate single point energy calculation is often performed to generate the necessary wavefunction information for NBO and MEP analysis.

Gaussian Input File (.gjf) for Single Point Energy Calculation:

  • Pop=NBO: Requests a Natural Bond Orbital analysis.

To generate the MEP map, the output of this calculation (specifically the checkpoint file) will be used in a visualization program.

Step 5: Analysis of Computational Results
  • HOMO-LUMO Analysis:

    • Open the output file from the geometry optimization.

    • Locate the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Visualize the HOMO and LUMO orbitals to understand their spatial distribution and identify regions of electron density involved in potential chemical reactions.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Use a visualization program (e.g., GaussView).

    • Open the checkpoint file (.chk) or the formatted checkpoint file (.fchk) from the single point energy calculation.

    • Generate the electron density surface.

    • Map the electrostatic potential onto this surface.

    • Analyze the color-coded map to identify electron-rich (red/yellow) and electron-poor (blue/green) regions.

  • Natural Bond Orbital (NBO) Analysis:

    • Open the output file from the single point energy calculation with the Pop=NBO keyword.

    • Examine the NBO analysis section to find:

      • Natural atomic charges.

      • Natural electron configuration of each atom.

      • The composition and hybridization of the NBOs (bonds and lone pairs).

      • The second-order perturbation theory analysis, which quantifies the stabilization energies of donor-acceptor interactions.

Expected Results and Discussion for this compound

Based on the computational protocol outlined above, we anticipate obtaining the following key data for this compound, which will be presented in a structured tabular format for clarity.

Table 1: Calculated Thermodynamic and Electronic Properties of this compound

ParameterCalculated Value
Total Energy (Hartree)To be calculated
Dipole Moment (Debye)To be calculated
E_HOMO (eV)To be calculated
E_LUMO (eV)To be calculated
HOMO-LUMO Gap (eV)To be calculated

The calculated total energy provides a measure of the molecule's stability. The dipole moment indicates the overall polarity of the molecule, which is crucial for understanding its solubility and interactions with polar biological targets. The HOMO and LUMO energies, and particularly the HOMO-LUMO gap, will provide a quantitative measure of the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity.

Table 2: Selected NBO Analysis Results for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
e.g., LP(1) Ne.g., π(C-C)To be calculated
e.g., π(C=C)e.g., π(C=O)To be calculated

E(2) represents the stabilization energy of the donor-acceptor interaction.

The NBO analysis will reveal the key intramolecular charge transfer interactions that contribute to the stability of the molecule. For instance, we would expect to see significant delocalization of the lone pair electrons on the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic system. These hyperconjugative interactions play a vital role in determining the molecule's electronic properties and reactivity.

Visualization of Key Molecular Properties

HOMO and LUMO Orbitals: The visualization of the HOMO and LUMO will likely show that the HOMO is primarily localized on the electron-rich regions of the quinoline ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the aromatic system, particularly on the carbon atoms of the pyridinone ring, suggesting these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map: The MEP map will provide a visual confirmation of the electronic distribution. We anticipate a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the carbonyl group (in the keto tautomer), indicating these as sites for hydrogen bonding and electrophilic interactions. Regions of positive potential (blue) are expected around the hydrogen atoms, particularly the one attached to the nitrogen in the quinolone form.

Logical Relationships of Computational Analyses

logical_relationships cluster_core Core Calculation cluster_properties Derived Molecular Properties cluster_insights Drug Development Insights optimized_geometry Optimized Geometry homo_lumo HOMO-LUMO (Reactivity, Stability) optimized_geometry->homo_lumo mep MEP (Reactive Sites) optimized_geometry->mep nbo NBO (Bonding, Charge Transfer) optimized_geometry->nbo drug_design Informing Drug Design (e.g., SAR, Bioavailability) homo_lumo->drug_design mep->drug_design nbo->drug_design

Caption: Interrelationship of computational analyses and their application in drug design.

Conclusion: From Computational Data to Drug Discovery Insights

This technical guide has provided a comprehensive and scientifically grounded framework for performing and interpreting quantum chemical calculations on this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can obtain reliable insights into the molecule's electronic structure, stability, and reactivity. The validation of our computational methodology against experimental data for the parent compound, 4-hydroxyquinoline, ensures the trustworthiness of the predictions for the target molecule.

The analyses of the HOMO-LUMO gap, Molecular Electrostatic Potential, and Natural Bond Orbitals provide a multi-faceted understanding of the molecule's properties. This information is invaluable for drug development professionals, as it can guide the rational design of new quinoline-based derivatives with improved efficacy and pharmacokinetic profiles. The computational approach detailed herein serves as a powerful in silico tool to accelerate the discovery and development of novel therapeutic agents.

References

A Technical Guide to 4-Hydroxyquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-Hydroxyquinoline

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The quinoline scaffold is a prime example of such a motif, and among its derivatives, the 4-hydroxyquinoline core has garnered immense interest.[1] This heterocyclic compound is a foundational element in a wide array of natural products and synthetic molecules, exhibiting a remarkable spectrum of pharmacological activities.[2][3]

Appearing as a yellow powder, 4-hydroxyquinoline (C9H7NO) is stable under various conditions, a property that lends itself to diverse synthetic manipulations.[4] Its derivatives have been investigated for a range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][5] The historical significance of the quinoline core is rooted in antimalarial drugs like quinine and chloroquine. This has spurred extensive research into synthetic analogs, including 4-hydroxyquinoline derivatives, to combat drug resistance and broaden the therapeutic scope.[6][7]

This guide provides an in-depth review of the literature on 4-hydroxyquinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the multifaceted biological activities and their underlying mechanisms, analyze structure-activity relationships, and provide detailed experimental protocols for key methodologies.

Foundational Synthetic Strategies

The construction of the 4-hydroxyquinoline core is predominantly achieved through thermal cyclization reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring. Two classical and highly versatile methods, the Conrad-Limpach and Gould-Jacobs reactions, remain cornerstones of 4-hydroxyquinoline synthesis.[2]

The Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters.[8] The reaction typically proceeds in two stages: an initial condensation at a lower temperature to form a β-aminoacrylate (the kinetic product), followed by a high-temperature cyclization (around 250 °C) to yield the 4-hydroxyquinoline.[8][9]

The selection of a high-boiling point solvent is critical for the thermal cyclization step. While solvents like diphenyl ether (Dowtherm A) are traditionally used, studies have identified less expensive and more user-friendly alternatives such as 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol, with yields generally improving with higher boiling points.[10][11] It is important to note that the product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the keto form often predominating.[8]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides another robust route to 4-hydroxyquinolines, particularly those with a carboxyl group at the 3-position. This multi-step process begins with the condensation of an aniline with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate (EMME).[12][13] The resulting intermediate undergoes thermal cyclization at high temperatures to form an ethyl 4-hydroxyquinoline-3-carboxylate.[12][14] Subsequent saponification (hydrolysis) of the ester followed by decarboxylation yields the 4-hydroxyquinoline core.[12][15]

This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[12] However, a significant challenge with asymmetrically substituted anilines is the potential for the formation of a mixture of regioisomers, as cyclization can occur at either ortho position.[14] Microwave-assisted protocols have been developed to reduce reaction times and improve yields for this classical reaction.[16]

G cluster_CL Conrad-Limpach Synthesis cluster_GJ Gould-Jacobs Reaction Aniline_CL Aniline Condensation_CL Condensation (Room Temp) Aniline_CL->Condensation_CL Ketoester β-Ketoester Ketoester->Condensation_CL Aminoacrylate β-Aminoacrylate (Kinetic Product) Condensation_CL->Aminoacrylate Cyclization_CL Thermal Cyclization (~250 °C) Aminoacrylate->Cyclization_CL Product_CL 4-Hydroxyquinoline Cyclization_CL->Product_CL Aniline_GJ Aniline Condensation_GJ Condensation Aniline_GJ->Condensation_GJ EMME Alkoxymethylene Malonic Ester EMME->Condensation_GJ Intermediate_GJ Anilidomethylene Malonic Ester Condensation_GJ->Intermediate_GJ Cyclization_GJ Thermal Cyclization Intermediate_GJ->Cyclization_GJ Ester_Product 4-Hydroxyquinoline- 3-carboxylate Cyclization_GJ->Ester_Product Hydrolysis Saponification & Decarboxylation Ester_Product->Hydrolysis Product_GJ 4-Hydroxyquinoline Hydrolysis->Product_GJ

Caption: Key Synthetic Routes to 4-Hydroxyquinolines.

Diverse Biological Activities and Mechanisms of Action

The 4-hydroxyquinoline scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities. The specific activity is highly dependent on the nature and position of substituents on the quinoline ring system.

Antimalarial Activity

Historically, the quinoline core is synonymous with antimalarial drugs. While classic drugs like chloroquine are 4-aminoquinolines, the underlying scaffold is crucial for activity.[17] The primary mechanism of action for many quinoline antimalarials involves interfering with the parasite's detoxification of heme. Inside its acidic food vacuole, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally polymerizes this heme into an inert crystal called hemozoin.[6] Quinolines accumulate in the acidic vacuole and are thought to form a complex with heme, preventing its polymerization into hemozoin.[7] The buildup of free heme leads to oxidative stress and parasite death.[18]

G cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Complex Heme-Quinoline Complex Heme->Complex Hemozoin Inert Hemozoin Crystal Polymerization->Hemozoin Detoxification Quinoline 4-Hydroxyquinoline Derivative Polymerization->Quinoline Blocks Quinoline->Complex Inhibition Death Oxidative Stress & Parasite Death Complex->Death Leads to

Caption: Antimalarial Mechanism of Quinolines.

Anticancer Activity

Numerous 4-hydroxyquinoline derivatives have been synthesized and evaluated for their potential as anticancer agents.[5][19] Their mechanisms of action are diverse and can involve the inhibition of key enzymes crucial for cancer cell proliferation and survival.[1]

  • Kinase Inhibition: Many quinoline-based compounds act as kinase inhibitors, targeting enzymes that are often overactive in cancer signaling pathways.[20] For instance, certain derivatives have shown inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), a key component of a pathway that promotes cell growth and survival.[3] Other potential targets include anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2).[2] Pyrazolo[4,3-f]quinoline derivatives have also been investigated as inhibitors of haspin kinase, a target in various cancer cell lines.[21]

  • Topoisomerase Inhibition: The introduction of a fluorine atom to the quinoline ring, a strategy used in fluoroquinolone antibiotics, can also yield compounds that target mammalian topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[1]

  • Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. For example, specific compounds can activate the p53 tumor suppressor pathway, leading to apoptosis.[22]

The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, including those that have developed resistance to standard chemotherapeutic drugs like doxorubicin.[5][19]

Antimicrobial and Other Activities

The 4-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[2][4] The serendipitous discovery of the antibacterial effect of a 3-carboxy-substituted 4-hydroxyquinoline, an intermediate in chloroquine synthesis, paved the way for the development of fluoroquinolone antibiotics.[19] These compounds typically function by inhibiting bacterial DNA gyrase, an enzyme necessary for DNA replication.

Beyond these major areas, derivatives have also been investigated for:

  • Antiviral Activity: Inhibition of viral enzymes like HIV-1 integrase, which is essential for integrating viral DNA into the host genome.[2][23]

  • Neuroprotective Effects: Kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous metabolite with potential neuroprotective properties.[19]

  • Antioxidant and Anti-inflammatory Activity: Some derivatives exhibit antioxidant properties by scavenging reactive oxygen species and can inhibit enzymes like lipoxygenase (LOX), suggesting anti-inflammatory potential.[3][24]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount in drug design. SAR studies on 4-hydroxyquinoline derivatives have provided crucial insights for optimizing their therapeutic potential.[1]

PositionSubstituent/ModificationImpact on Biological ActivityReference
C-2 Methyl groupIn some anticancer series, a methyl group at C-2 increased cytotoxicity.[25]
C-3 Carboxamide groupsCan be modified to create potent anticancer agents targeting enzymes like PI3Kα.[3]
C-4 Dialkylaminoalkyl side chainA key feature for antimalarial activity, crucial for accumulation in the parasite's food vacuole.[2][22]
C-7 Chloro groupConsidered optimal for antimalarial activity, as seen in chloroquine.[2][22]
C-7 Bulky alkoxy groupsMay be a beneficial feature for antiproliferative activity in some anticancer series.[22]
General Fluorine substitutionCan enhance biological efficacy, leading to potent antibacterial or anticancer agents.[1]

Table 1: Summary of Key Structure-Activity Relationships for 4-Hydroxyquinoline Derivatives.

For antimalarial activity, the presence of a chlorine atom at the C-7 position and a flexible basic aminoalkyl side chain at the C-4 position are well-established requirements for potent activity.[2][22] For anticancer activity, SAR is more complex and target-dependent. However, studies have shown that bulky substituents at the C-7 position and specific amino side chains at C-4 can enhance antiproliferative effects.[22] The length of the alkylamino side chain is also a critical factor, with a two-carbon linker often being optimal.[22]

Key Experimental Protocols

To ensure the integrity and reproducibility of research, standardized protocols are essential. The following sections detail common methodologies for the synthesis and biological evaluation of 4-hydroxyquinoline derivatives.

Synthesis: Modified Conrad-Limpach Reaction

This protocol describes a modified Conrad-Limpach synthesis for alkyl 2-(4-hydroxyquinolin-2-yl) acetates, which are valuable intermediates for further derivatization.[5]

Materials:

  • Aniline

  • Dimethyl- or diethyl-1,3-acetonedicarboxylate

  • Methanol or Ethanol (anhydrous)

  • 1,2-dichlorobenzene

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Enamine Formation: Dissolve aniline (1 eq.) and the corresponding dialkyl-1,3-acetonedicarboxylate (1 eq.) in the appropriate alcohol (methanol for dimethyl ester, ethanol for diethyl ester).

  • Reflux the mixture for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, remove the alcohol by vacuum distillation.

  • Cyclization: Dissolve the residual enamine in 1,2-dichlorobenzene.

  • Heat the solution to a high temperature (typically the boiling point of the solvent) for a short period (e.g., 15-30 minutes) to induce ring closure.[5]

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration, washed with a non-polar solvent like hexane, and dried. Further purification can be achieved by recrystallization.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[26][27] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[28]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is quantified by dissolving it and measuring the absorbance, which correlates with the number of living cells.[27][28]

Materials:

  • Human cancer cell line (e.g., colon adenocarcinoma cells)[5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[26]

  • Test compounds (4-hydroxyquinoline derivatives) dissolved in DMSO

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) in 100 µL of culture medium.[26] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells (e.g., 10 µL of a 10x stock) to achieve the desired final concentrations. Include wells for untreated cells (negative control) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) in a humidified incubator.[29]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[26]

  • Incubate for an additional 4 hours at 37°C.[26]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[26][29] Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals. An overnight incubation may be required for complete solubilization.[26]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[29] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The 4-hydroxyquinoline scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued relevance in drug development. Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which may offer improved efficacy and a lower likelihood of resistance development, particularly in cancer and infectious diseases.

  • Target Deconvolution: For many active derivatives, the precise molecular targets remain unknown. Advanced chemical biology and proteomic approaches will be crucial to elucidate their mechanisms of action.

  • Optimizing Pharmacokinetics: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability, will be essential for translating in vitro activity into in vivo efficacy.

References

"discovery and history of quinoline compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Quinoline Compounds

A Note from the Scientist

In the vast realm of heterocyclic chemistry, few scaffolds command the same level of historical and therapeutic significance as quinoline. This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of facts to explore the "why" behind the discovery and development of this remarkable compound class. We will journey from its serendipitous discovery in the 19th century to its central role in combating global health crises and its ongoing evolution in modern chemistry. This is the story of quinoline: a story of scientific curiosity, synthetic ingenuity, and enduring impact.

The Dawn of Discovery: From Coal Tar and Cinchona Bark

The story of quinoline begins not with a single, deliberate act of creation, but with parallel discoveries from two disparate sources: the industrial byproduct of coal tar and the bark of the Cinchona tree.

  • 1834: The First Isolation from Coal Tar: The German chemist Friedlieb Ferdinand Runge, known for his pioneering work in coal tar chemistry, first isolated a substance he named "leukol" (from Greek leukos, meaning white) due to its reaction with chloride of lime. This was the first recorded isolation of the quinoline molecule, though its structure remained a mystery.

  • 1842: Linking to a Natural Wonder - Quinine: A pivotal moment came when Charles Frédéric Gerhardt demonstrated that the distillation of the famed antimalarial alkaloid, quinine, with a strong alkali (potassium hydroxide) yielded the very same oily base Runge had found in coal tar. This experiment was crucial; it established a direct chemical link between a vital natural medicine and a compound derivable from industrial waste, sparking intense interest in its structure and potential.

Deciphering the Blueprint: Structural Elucidation and the Dawn of Synthesis

With quinoline identified from both natural and industrial sources, the next great challenge was to determine its structure and, more importantly, to learn how to build it from scratch. This would free chemists from their reliance on the natural supply of Cinchona bark.

The Skraup Synthesis (1880): A Foundational Breakthrough

The first successful and practical total synthesis of quinoline was reported by the Czech chemist Zdenko Hans Skraup in 1880. The Skraup synthesis is a powerful cyclization reaction that, in its classic form, involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene corresponding to the aniline used.

Causality Behind the Experimental Choices:

  • Glycerol & Sulfuric Acid: The concentrated sulfuric acid first dehydrates the glycerol to form acrolein (propenal), an α,β-unsaturated aldehyde. This is the key electrophile in the reaction.

  • Aniline: The aniline acts as the nucleophile, with its amino group attacking the acrolein in a Michael addition.

  • Oxidizing Agent (Nitrobenzene): After the initial cyclization and dehydration steps, the resulting dihydroquinoline intermediate needs to be oxidized to the stable aromatic quinoline ring. Nitrobenzene is a convenient choice as it is reduced to aniline, which can then participate in the reaction.

Diagram of the Skraup Synthesis Workflow

Skraup_Synthesis Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol + H₂SO₄ Acrolein Acrolein (in situ) Glycerol->Acrolein Dehydration Acrolein->Michael_Addition Cyclization Electrophilic Cyclization Michael_Addition->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Intermediate Oxidation Oxidation (e.g., Nitrobenzene) Dehydration->Oxidation 1,2-Dihydroquinoline Quinoline Quinoline Product Oxidation->Quinoline

Caption: A workflow diagram of the Skraup quinoline synthesis.

Exemplary Protocol: Classic Skraup Synthesis of Quinoline

This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions.

  • Preparation: In a 1-L round-bottom flask fitted with a reflux condenser, cautiously mix 87 g (0.65 mole) of anhydrous glycerol with 24 g (0.26 mole) of aniline.

  • Addition of Acid: Slowly and with cooling, add 100 g (54.3 mL) of concentrated sulfuric acid to the mixture.

  • Addition of Oxidant: Add 42 g (0.34 mole) of nitrobenzene to the flask.

  • Heating and Reflux: Heat the mixture gently. The reaction is exothermic and will become vigorous. Once the initial reaction subsides, heat the flask to reflux for 3-4 hours.

  • Workup - Part 1 (Removal of Nitrobenzene): Allow the mixture to cool slightly and, while still warm, pour it into a 2-L flask. Steam distill the mixture to remove any unreacted nitrobenzene.

  • Workup - Part 2 (Isolation): Make the residue in the flask strongly alkaline with a concentrated sodium hydroxide solution. The quinoline will separate as a dark oil.

  • Purification: Separate the quinoline layer. The crude product can be purified by steam distillation from the alkaline solution, followed by fractional distillation.

Expanding the Synthetic Toolkit

The Skraup synthesis, while revolutionary, can be harsh. This spurred the development of alternative methods, each with its own advantages for accessing differently substituted quinolines.

Synthesis MethodKey ReactantsGeneral ConditionsKey Advantages/Insights
Skraup (1880) Aniline, Glycerol, H₂SO₄, OxidantStrongly acidic, high temperatureRobust and high-yielding for simple quinolines. The in-situ formation of acrolein is a key feature.
Doebner-von Miller (1881) Aniline, α,β-Unsaturated Aldehyde/KetoneAcid-catalyzed (e.g., HCl, ZnCl₂)More versatile than Skraup as it allows for a wider variety of substituents by using different α,β-unsaturated carbonyls.
Friedländer (1882) 2-Aminobenzaldehyde or Ketone, Compound with α-methylene groupAcid or base-catalyzedA convergent synthesis that forms the new ring by joining two pre-functionalized fragments. Excellent for regiocontrol.
Combes (1888) Aniline, β-DiketoneAcid-catalyzedA reliable method for synthesizing 2,4-disubstituted quinolines. The reaction proceeds via a Schiff base intermediate.

The Golden Age: Quinolines in the Global Fight Against Malaria

The structural link between quinoline and quinine was not just an academic curiosity; it was the starting point for one of the most significant chapters in the history of medicinal chemistry.

  • Quinine: The Natural Standard: For centuries, quinine from Cinchona bark was the only effective treatment for malaria. However, supply was volatile, especially during wartime, creating a desperate need for a synthetic alternative.

  • The Synthetic Revolution: German chemists, cut off from quinine supplies during World War I, led the charge. This effort produced Pamaquine in 1926, the first synthetic antimalarial, followed by the landmark discovery of Chloroquine in 1934 (initially named Resochin). Chloroquine proved to be highly effective, better tolerated than its predecessors, and became a cornerstone of malaria treatment for decades.

Mechanism of Action Insight: Quinolines exert their antimalarial effect by interfering with the parasite's detoxification process in the host's red blood cells. The parasite digests hemoglobin, releasing toxic heme. It normally polymerizes this heme into non-toxic hemozoin. Chloroquine is believed to cap the growing hemozoin polymer, leaving toxic heme to build up and kill the parasite.

Historical Timeline of Key Antimalarial Quinolines

Antimalarial_Timeline cluster_timeline Timeline of Discovery cluster_events N1820 1820 Quinine Isolated N1926 1926 Pamaquine N1820->N1926 N1934 1934 Chloroquine N1926->N1934 N1946 1946 Primaquine N1934->N1946 N1970s 1970s Mefloquine N1946->N1970s

Caption: A timeline showing the discovery of major quinoline-based antimalarial drugs.

Beyond Malaria: The Versatility of the Quinoline Scaffold

The success in antimalarial drug discovery unlocked the broader potential of the quinoline core, leading to its incorporation into a wide array of functional molecules.

  • Antiseptics and Biocides: 8-Hydroxyquinoline (Oxine) was found to have potent antiseptic and disinfectant properties, owing to its ability to chelate metal ions essential for bacterial enzyme function.

  • The Rise of Fluoroquinolones: A major therapeutic advance came with the modification of the quinoline core to create the quinolone antibiotics. The addition of a fluorine atom at position 6 and a piperazine ring at position 7 led to the development of broad-spectrum antibiotics like Ciprofloxacin and Levofloxacin . These drugs act by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication.

  • Modern Applications: The quinoline scaffold is a privileged structure in modern drug discovery, appearing in anticancer drugs (e.g., as kinase inhibitors), anti-inflammatory agents, and compounds targeting neurodegenerative diseases. Its rigid, planar structure and ability to be functionalized at multiple positions make it an ideal starting point for designing molecules that interact with biological targets.

Conclusion: An Enduring Legacy and a Bright Future

From its humble origins in a bottle of coal tar distillate to its role as a life-saving therapeutic scaffold, the history of quinoline is a testament to the power of chemical synthesis. The journey from Runge's "leukol" to modern kinase inhibitors illustrates a perfect feedback loop: a natural product inspires investigation, synthesis provides access and variation, and biological testing reveals new therapeutic potential, which in turn inspires new synthetic endeavors. The quinoline core remains a fertile ground for discovery, promising future innovations in medicine, materials science, and catalysis for years to come.

Methodological & Application

Application Notes and Protocols for Investigating the Biological Activity of 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quinolone Analog

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 4-hydroxyquinoline moiety, in particular, is a privileged structure found in numerous bioactive compounds. While extensive research has been conducted on various substituted quinolines, the specific biological profile of 6-Ethyl-4-hydroxyquinoline remains largely uncharted territory. This document serves as a comprehensive guide for researchers and drug development professionals to explore the potential biological activities of this intriguing molecule.

These application notes provide a series of robust, validated protocols to systematically investigate the antimicrobial, cytotoxic, and anti-inflammatory potential of this compound. The experimental designs are grounded in established methodologies and are intended to generate reliable and reproducible data to elucidate the compound's pharmacological profile.

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives can be achieved through various established methods, most notably the Conrad-Limpach reaction.[3] This reaction typically involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, 4-ethylaniline would serve as the starting aniline.

A general synthetic approach is outlined below. Researchers should optimize the reaction conditions for this specific derivative.

Protocol: Synthesis via Conrad-Limpach Reaction
  • Condensation: In a round-bottom flask, combine one molar equivalent of 4-ethylaniline with one molar equivalent of diethyl malonate. The reaction can be catalyzed by a small amount of acid (e.g., acetic acid) and is typically performed in a suitable solvent like ethanol.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Cyclization: The resulting intermediate enamine is then added to a high-boiling point solvent, such as Dowtherm or diphenyl ether, and heated to approximately 250°C for 15-30 minutes to induce cyclization.[4]

  • Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., petroleum ether) to precipitate the crude product. The solid can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.[4]

Characterization of the final product should be performed using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Part 1: Investigating the Antimicrobial Activity

Quinoline derivatives are well-documented for their antibacterial properties.[2] The following protocols are designed to determine if this compound exhibits similar activity against a panel of clinically relevant bacterial strains.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_bacteria Culture Bacterial Strains (e.g., S. aureus, E. coli) inoculation Inoculate with Bacterial Suspension prep_bacteria->inoculation prep_media Prepare Mueller-Hinton Broth prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic plate_mbc Plate onto Agar from clear wells read_mic->plate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) plate_mbc->read_mbc

Caption: Workflow for determining the MIC and MBC of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound

  • Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213)

  • Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Part 2: Investigating the Anticancer Activity

Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[3] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT116) cell_seeding Seed Cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound compound_treatment Treat Cells with Compound (24, 48, or 72h) compound_prep->compound_treatment cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO).[6]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Part 3: Investigating the Anti-inflammatory Activity

Certain 4-hydroxyquinoline derivatives have shown anti-inflammatory activity.[8] A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Experimental Workflow: Nitric Oxide Inhibition Assay

NO Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 Macrophage Cells cell_seeding Seed Cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound pre_treatment Pre-treat with Compound compound_prep->pre_treatment cell_seeding->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Measure Absorbance at 540 nm griess_reaction->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.[10]

  • Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of the Griess reagent to each supernatant sample and incubate for 10-15 minutes at room temperature.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells. It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[9]

Data Presentation and Interpretation

Quantitative data from the described assays should be presented in a clear and concise manner. The following tables provide templates for summarizing potential results.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus
E. coli
Positive Control

Table 2: Cytotoxic Activity of this compound (IC50 in µM)

Cell Line24 hours48 hours72 hours
MCF-7
HCT116
Positive Control

Table 3: Anti-inflammatory Activity of this compound

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Vehicle)-
LPS (1 µg/mL)-0%
LPS + Compound1
LPS + Compound10
LPS + Compound50
Positive Control

Conclusion

The protocols detailed in these application notes provide a foundational framework for the systematic evaluation of the biological activities of this compound. By investigating its antimicrobial, cytotoxic, and anti-inflammatory properties, researchers can begin to delineate the therapeutic potential of this novel compound. The data generated from these assays will be instrumental in guiding future structure-activity relationship (SAR) studies and further preclinical development.

References

Application Notes & Protocols: Evaluating 6-Ethyl-4-hydroxyquinoline as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activity, including antimicrobial effects.[1][2] The emergence of multi-drug resistant pathogens necessitates a continuous search for new chemical entities capable of overcoming existing resistance mechanisms.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 6-Ethyl-4-hydroxyquinoline, a novel quinoline derivative, as a potential antimicrobial agent. We present a series of detailed, field-proven protocols for determining its efficacy and safety profile, including methods for assessing minimum inhibitory and bactericidal concentrations, time-kill kinetics, and eukaryotic cell cytotoxicity. The narrative emphasizes the rationale behind experimental design, ensuring a robust and self-validating approach to preclinical assessment.

Introduction: The Promise of Quinolone Scaffolds

Quinolone derivatives have long been recognized for their potent antimicrobial properties. The initial discovery of nalidixic acid and the subsequent development of fluoroquinolones revolutionized the treatment of bacterial infections.[1][4] Their primary mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5] This targeted mechanism provides a strong foundation for developing new analogs with improved potency, expanded spectrum, and efficacy against resistant strains.

This compound is a synthetic organic compound belonging to this promising class. While its specific biological activities are yet to be fully characterized, its structural similarity to known antibacterial agents makes it a compelling candidate for investigation.[6][7] These application notes are designed to provide the scientific community with the necessary tools and methodologies to systematically evaluate its antimicrobial potential, from initial screening to more detailed mechanistic insights.

Compound Profile: this compound

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible experimental results.

2.1. Synthesis & Handling

The synthesis of 4-hydroxyquinoline derivatives can often be achieved through methods like the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by high-temperature cyclization.[1][8]

  • Solubility: Like many heterocyclic compounds, this compound is expected to have low aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO).

    • Causality Note: DMSO is a standard solvent for solubilizing non-polar compounds for biological assays. However, it is crucial to ensure the final concentration in the experimental wells does not exceed 1%, as higher concentrations can exhibit toxicity to both microbial and eukaryotic cells, confounding the results.[9]

2.2. Hypothetical Data Summary

The following table outlines key properties that must be experimentally determined for this compound.

PropertyValueJustification & Recommended Method
Molecular Formula C₁₁H₁₁NOBased on chemical structure.
Molecular Weight 173.21 g/mol Calculated from the molecular formula.
Aqueous Solubility To Be Determined (TBD)Crucial for formulation and understanding bioavailability. Method: Shake-flask method followed by quantification (e.g., HPLC-UV).
LogP TBDPredicts lipophilicity and membrane permeability. Method: HPLC-based determination or computational prediction (e.g., using ALOGPS).
pKa TBDThe 4-hydroxy group imparts acidic properties, affecting solubility and target interaction at physiological pH. Method: Potentiometric titration or UV-spectrophotometry.
Stock Solution Solvent DMSORecommended due to the anticipated low aqueous solubility of the quinoline core.[9]

Core Efficacy Protocols: Assessing Antimicrobial Activity

The following protocols are foundational for characterizing the antimicrobial profile of a novel agent. They are designed based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][9][10]

Workflow for Antimicrobial Efficacy Testing

The overall process follows a logical progression from determining the minimum inhibitory concentration to understanding the nature (bactericidal vs. bacteriostatic) and rate of antimicrobial action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization of Activity cluster_2 Phase 3: Data Analysis P1 Prepare Compound Stock (e.g., 10 mg/mL in DMSO) P2 Protocol 1: Determine Minimum Inhibitory Concentration (MIC) P1->P2 P3 Protocol 2: Determine Minimum Bactericidal Concentration (MBC) P2->P3 P4 Protocol 3: Perform Time-Kill Kinetic Assay P2->P4 P5 Calculate MBC/MIC Ratio P3->P5 P6 Plot Time-Kill Curves P4->P6 P7 Determine Bactericidal vs. Bacteriostatic Activity P5->P7 P6->P7

Workflow for evaluating the antimicrobial efficacy of a test compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] This protocol uses the broth microdilution method, which is considered the "gold standard".[9]

Materials:

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[9][12]

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile DMSO

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound: Prepare a 1280 µg/mL stock solution of this compound in sterile DMSO. This high concentration allows for serial dilutions while keeping the final DMSO concentration low.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 1280 µg/mL compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10.[9] Discard 100 µL from well 10.

    • Well 11 (Growth Control): Contains 100 µL of CAMHB and 100 µL of inoculum, but no compound.

    • Well 12 (Sterility Control): Contains 200 µL of CAMHB only, no inoculum.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10][11]

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading Results: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or pellet of bacterial growth.[11][13]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified time.[13][14][15] It is a critical measure to determine if a compound is bactericidal.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Procedure:

  • Subculturing: Following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations where no growth was observed.[14][16]

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[13]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

Data Interpretation: The MBC/MIC ratio is a key indicator of antimicrobial activity:

  • MBC/MIC ≤ 4: Generally considered bactericidal .[13]

  • MBC/MIC > 4: Generally considered bacteriostatic .

Illustrative Data: Antimicrobial Activity of a Representative Quinolone

Disclaimer: The following data are for illustrative purposes to demonstrate data presentation and do not represent experimentally determined values for this compound.

Organism (ATCC Strain)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (29213)Positive482Bactericidal
Enterococcus faecalis (29212)Positive8>64>8Bacteriostatic
Escherichia coli (25922)Negative8162Bactericidal
Pseudomonas aeruginosa (27853)Negative32642Bactericidal
Protocol 3: Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[17][18] It is essential for differentiating bactericidal from bacteriostatic activity and observing concentration-dependent effects.[19]

G cluster_0 Setup cluster_1 Time-Course Sampling cluster_2 Quantification cluster_3 Analysis S1 Prepare bacterial culture to log phase S2 Add compound at different concentrations (0.5x, 1x, 2x, 4x MIC) S1->S2 S3 Include Growth Control (no compound) S2->S3 T0 T = 0 hr S2->T0 T1 T = 2 hr Q1 At each time point: - Collect aliquot - Perform serial dilutions - Plate on agar T0->Q1 T2 T = 4 hr T1->Q1 T3 T = 8 hr T2->Q1 T4 T = 24 hr T3->Q1 T4->Q1 Q2 Incubate plates overnight Q1->Q2 Q3 Count colonies (CFU) and calculate CFU/mL Q2->Q3 A1 Plot Log10(CFU/mL) vs. Time Q3->A1 A2 Determine rate of killing

Principle and workflow of a Time-Kill Kinetic Assay.

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation: Prepare a log-phase culture of the test organism in CAMHB, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare culture tubes with the bacterial inoculum and add this compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube containing no compound.[19]

  • Time-Point Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[17]

  • Viable Cell Counting: For each aliquot, perform 10-fold serial dilutions in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates overnight at 37°C and count the resulting colonies to determine the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[17][18][20]

    • Bacteriostatic activity is characterized by a minimal change in CFU/mL from the initial count, often resulting in less than a 3-log₁₀ reduction.[17]

Safety & Selectivity Protocol: Eukaryotic Cytotoxicity

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21][22][23]

Protocol 4: MTT Cytotoxicity Assay

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Eukaryotic cell line (e.g., HeLa, HEK293, or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile, flat-bottom 96-well cell culture plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).[24]

  • Incubation: Incubate the plate for an exposure period of 24 to 72 hours in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[25] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).

    • Plot the percentage of viability versus the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value , which is the concentration of the compound that inhibits 50% of cell viability.

Therapeutic Index (TI): A crucial parameter for evaluating the potential of a drug candidate is the Therapeutic Index (or Selectivity Index), which provides a measure of a drug's safety margin.

  • TI = IC₅₀ (Eukaryotic Cells) / MIC (Bacterial Cells)

  • A higher TI value is desirable, indicating greater selectivity for the microbial target over host cells.

Conclusion

These application notes provide a structured, experimentally-grounded framework for the initial evaluation of this compound as a potential antimicrobial agent. By systematically applying these protocols, researchers can generate robust and reliable data on the compound's spectrum of activity, its bactericidal or bacteriostatic nature, the kinetics of its action, and its safety profile against eukaryotic cells. Positive outcomes from these foundational assays would justify further investigation into its mechanism of action, in vivo efficacy, and potential for lead optimization in the ongoing fight against antimicrobial resistance.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction:

The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The biological activity of these derivatives is highly dependent on the substitution pattern on the quinoline ring.[1] This guide focuses on elucidating the mechanism of action of a specific derivative, 6-Ethyl-4-hydroxyquinoline. While direct studies on this particular compound are limited, based on the known activities of structurally related 4-hydroxyquinoline analogs, we hypothesize that this compound possesses anticancer properties.[3][4]

This document provides a comprehensive framework and detailed protocols for investigating this hypothesized mechanism of action, from initial cellular screening to target identification and pathway analysis. The experimental workflow is designed to be a self-validating system, ensuring robust and reproducible results.

Part 1: Initial Assessment of Biological Activity - Cytotoxicity Profiling

The first step in characterizing a novel compound is to determine its effect on cell viability. A cytotoxicity assay will establish whether this compound has an anti-proliferative or cytotoxic effect on cancer cells and will determine the effective concentration range for subsequent experiments.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Line Name of the cancer cell line used
Seeding Density Number of cells seeded per well
Treatment Duration 24h, 48h, 72h
IC50 Value (µM) Concentration for 50% inhibition of cell viability

Part 2: Elucidating the Cellular Mechanism - Cell Cycle and Apoptosis Analysis

If this compound exhibits cytotoxicity, the next logical step is to investigate how it affects the cells. Does it halt cell division (cytostatic) or induce programmed cell death (apoptotic)?

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Plate and treat cells with this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Centrifuge and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

Data Analysis:

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to untreated controls.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Apoptosis Pathway:

apoptosis_pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Intrinsic Pathway Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution target_id_workflow cluster_bait Bait Preparation cluster_pull_down Pull-Down cluster_analysis Analysis Biotinylated Compound Biotinylated Compound Streptavidin Beads Streptavidin Beads Biotinylated Compound->Streptavidin Beads Immobilized Probe Immobilized Probe Streptavidin Beads->Immobilized Probe Incubation Incubation Immobilized Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Target Protein(s) Target Protein(s) Mass Spectrometry->Target Protein(s)

References

"in vitro assays for 6-Ethyl-4-hydroxyquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Characterization of 6-Ethyl-4-hydroxyquinoline and Novel Quinoline Analogs

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, a specific derivative, represents a novel chemical entity whose biological effects and mechanism of action are yet to be fully elucidated. This guide provides a comprehensive, phased approach for the in vitro characterization of this compound or any similar novel quinoline derivative. We present a logical workflow, moving from broad phenotypic screening to specific target identification and mechanistic studies. Each section details the scientific rationale behind the chosen assays, provides field-proven protocols, and explains the causality behind experimental choices to ensure data integrity and trustworthiness. This document is intended for researchers, scientists, and drug development professionals seeking a systematic framework to explore the therapeutic potential of new chemical entities.

Phase 1: Foundational Bioactivity Screening

The initial step in characterizing any novel compound is to determine if it elicits a biological response in a cellular context. Cytotoxicity and cell proliferation assays are the cornerstones of this effort, providing a broad assessment of the compound's impact on cell viability.[4][5][6] These assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5]

Workflow for In Vitro Characterization of a Novel Compound

The following diagram outlines the systematic approach detailed in this guide, from initial screening to mechanism of action studies.

G A Cytotoxicity Assays (e.g., MTT, SRB) Determine IC50 B Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Cells A->B If Bioactive C Fluorescence Polarization (FP) Determine Binding Affinity (Kd) B->C D Enzyme Inhibition Assay Determine Mode of Inhibition B->D If Target is an Enzyme E Reporter Gene Assay Assess Downstream Pathway Modulation D->E

Caption: A systematic workflow for novel compound characterization.

Protocol 1.1: MTT Cell Viability Assay

Principle This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble formazan crystals.[7] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.

Step-by-Step Methodology

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical starting range is from 100 µM down to 0.1 µM using serial dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

  • Subtract the absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log-transformed compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Causality and Self-Validation The trustworthiness of this assay relies on appropriate controls. The vehicle control establishes the baseline for 100% viability, ensuring that the solvent used to dissolve the compound does not have intrinsic toxicity. A positive control, a compound with known cytotoxic effects, validates that the assay system is responsive. Performing the assay at multiple time points (e.g., 24, 48, 72 hours) provides insight into the time-dependent effects of the compound.

Phase 2: Target Identification and Engagement

If this compound demonstrates consistent bioactivity, the next critical phase is to identify its molecular target(s). Confirming direct physical interaction between a compound and its target within a physiological context is a cornerstone of modern drug discovery.[8]

Protocol 2.1: Cellular Thermal Shift Assay (CETSA®)

Principle CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissues.[9] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting protein-ligand complex often becomes more resistant to thermal denaturation.[10] By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature (Tm) of the target protein in the presence of the ligand compared to a control.[10]

CETSA Experimental Workflow

G A 1. Cell Culture & Treatment Treat cells with Vehicle or This compound B 2. Heating Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins B->C D 4. Separation Centrifuge to separate soluble (non-denatured) proteins from precipitated (denatured) proteins C->D E 5. Analysis Analyze soluble fraction via Western Blot or other protein detection method D->E F 6. Data Plotting Plot protein levels vs. temperature to generate melting curves and determine thermal shift (ΔTm) E->F

Caption: A high-level overview of the CETSA workflow.

Step-by-Step Methodology

  • Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle or a saturating concentration of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration across all samples. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a target-specific antibody.[11]

  • Data Analysis: Quantify the band intensities from the Western blot. For both vehicle- and compound-treated samples, plot the normalized band intensity against the corresponding temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement. The difference in the melting point (ΔTm) quantifies the extent of stabilization.

Causality and Self-Validation CETSA's internal validation comes from the dose-dependent nature of the thermal shift. A true binding event will result in a larger ΔTm as the compound concentration increases, up to a saturation point. The inclusion of an isothermal dose-response (ITDR) experiment, where cells are treated with varying compound concentrations and heated at a single temperature near the protein's Tm, can further validate the interaction and provide an EC50 value for target engagement.[11]

Protocol 2.2: Fluorescence Polarization (FP) Binding Assay

Principle FP is a solution-based, homogeneous technique used to measure molecular interactions.[12][13] It relies on the difference in the rotational speed of a small fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a much larger protein.[14] When excited with plane-polarized light, a small, free-tumbling tracer emits depolarized light. Upon binding to a larger protein, its rotation slows dramatically, and the emitted light remains highly polarized. This change in polarization is used to quantify the binding event.[15]

Principle of Fluorescence Polarization

G cluster_0 Low Polarization cluster_0_1 Depolarized Emission cluster_1 High Polarization cluster_1_1 Polarized Emission Free_Tracer Fluorescent Tracer a Free_Tracer->a Fast Rotation b Free_Tracer->b Fast Rotation c Free_Tracer->c Fast Rotation d Free_Tracer->d Fast Rotation Bound_Complex Target Protein Free_Tracer->Bound_Complex Binding e Bound_Complex->e Slow Rotation f Bound_Complex->f Slow Rotation Bound_Tracer Tracer

Caption: FP principle: free tracers tumble fast (low polarization), bound tracers tumble slow (high polarization).

Step-by-Step Methodology (Competitive Format) This protocol assumes a known fluorescent ligand (tracer) for the target protein is available. This compound will act as a competitor.

  • Reagent Preparation: Prepare assay buffer that stabilizes the target protein. Prepare stock solutions of the purified target protein, the fluorescent tracer, and a dilution series of this compound.

  • Assay Plate Setup: In a low-volume, black 384-well plate, add the reagents.

    • Control Wells: Add buffer, tracer, and vehicle (for max polarization signal with protein) or buffer, tracer, and excess known unlabeled ligand (for min polarization signal).

    • Test Wells: Add a constant concentration of target protein and tracer. Then, add the serial dilutions of this compound.[12]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement: Read the plate on a microplate reader equipped with appropriate polarization filters for the tracer's excitation and emission wavelengths. The reader will measure fluorescence intensity parallel and perpendicular to the excitation light plane and calculate the polarization value (in milli-polarization units, mP).

Data Analysis

  • Plot the mP values against the log concentration of this compound.

  • The data should yield a sigmoidal curve. Use non-linear regression to fit the curve and determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

  • The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Causality and Self-Validation The assay's validity is established by a stable and significant window between the minimum (tracer only) and maximum (tracer + protein) polarization signals. A dose-dependent decrease in polarization upon addition of the competitor compound provides direct evidence of competitive binding to the same site as the fluorescent tracer.

Phase 3: Mechanism of Action (MoA) Elucidation

With a confirmed target and binding affinity, the focus shifts to understanding the functional consequences of this interaction. MoA studies investigate how the compound modulates the target's activity and affects downstream cellular pathways.[16]

Protocol 3.1: Biochemical Enzyme Inhibition Assay

Principle If the identified target is an enzyme, this assay directly measures the effect of this compound on its catalytic activity.[17] By measuring the rate of product formation or substrate depletion in the presence of varying concentrations of the inhibitor and substrate, one can determine the IC50 and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[16]

Step-by-Step Methodology

  • Assay Setup: In a 96- or 384-well plate, set up reactions containing assay buffer, a fixed concentration of purified enzyme, and a dilution series of this compound.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the enzyme's substrate. The substrate should ideally be one that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent) upon conversion to the product.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal at regular intervals over a period where the reaction rate is linear.

  • Varying Substrate Concentration (for MoA): To determine the mechanism, repeat the experiment using multiple fixed concentrations of the inhibitor while varying the substrate concentration.

Data Analysis

  • IC50 Determination: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percent inhibition against the log concentration of this compound to determine the IC50.

  • MoA Determination: Plot the reaction rates against substrate concentration for each inhibitor concentration. Analyze these data using double-reciprocal plots (Lineweaver-Burk) or by fitting the data directly to Michaelis-Menten models for different inhibition types.

    • Competitive: Vmax is unchanged, Km increases.

    • Non-competitive: Vmax decreases, Km is unchanged.

    • Uncompetitive: Both Vmax and Km decrease.

Causality and Self-Validation The inclusion of no-enzyme controls and no-inhibitor controls is critical. The mechanism is validated by observing systematic and predictable changes in the kinetic parameters (Vmax and Km) as a function of both inhibitor and substrate concentrations, which must conform to established models of enzyme kinetics.[16]

Protocol 3.2: Luciferase Reporter Gene Assay

Principle Reporter gene assays are used to study the regulation of gene expression and the activity of cell signaling pathways.[18][19] A reporter gene (e.g., luciferase) is placed under the control of a specific transcriptional response element. If this compound modulates a signaling pathway that culminates in the activation or repression of this response element, it will lead to a corresponding change in the expression of the reporter protein, which can be easily quantified by its enzymatic activity (light production).[20][21]

Step-by-Step Methodology

  • Cell Transfection: Co-transfect cells with two plasmids:

    • An experimental plasmid containing the luciferase gene driven by a promoter with response elements for the pathway of interest (e.g., NF-κB, AP-1).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, which is used to normalize for transfection efficiency and cell number.

  • Cell Plating and Treatment: After 24 hours, plate the transfected cells into a 96-well white, opaque plate. Allow them to attach, then treat with a dilution series of this compound. Include appropriate positive and negative controls for pathway activation.

  • Incubation: Incubate for a period sufficient to allow for transcription and translation (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add a second reagent that quenches the firefly reaction and provides the substrate for the Renilla luciferase, and measure the second signal.

Data Analysis

  • For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to obtain a normalized response.

  • Plot the normalized response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (for activation) or IC50 (for inhibition).

Causality and Self-Validation The dual-reporter system is a key self-validating feature, controlling for experimental variability. The specificity of the effect can be further validated by using a reporter construct with a mutated response element; a true on-pathway effect should be abolished with the mutant construct.

Summary of Quantitative Data

The assays described will generate key quantitative metrics to build a comprehensive profile of this compound.

Assay TypeKey ParameterTypical UnitsInterpretation
Cytotoxicity (MTT) IC50µM or nMPotency of the compound in causing cell death or inhibiting proliferation.
CETSA ΔTm / EC50°C / µM or nMMagnitude of target stabilization / Potency of target engagement in cells.
Fluorescence Polarization Ki / IC50µM or nMBinding affinity of the compound to the purified target protein.
Enzyme Inhibition IC50µM or nMPotency of the compound in inhibiting enzyme catalytic activity.
Reporter Gene Assay EC50 / IC50µM or nMPotency in modulating a specific cellular signaling pathway.

References

Application Notes and Protocols for Efficacy Testing of 6-Ethyl-4-hydroxyquinoline in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Derivatives of 4-hydroxyquinoline, in particular, have garnered significant interest for their potential anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3][4] While the specific biological activities of 6-Ethyl-4-hydroxyquinoline are yet to be fully elucidated, related compounds have demonstrated promising effects in preclinical studies. For instance, certain 4-hydroxyquinoline derivatives have shown in vivo anti-inflammatory activity, and other quinoline-based compounds have exhibited neuroprotective effects by mitigating oxidative stress and inflammation.[4][5][6]

These findings provide a strong rationale for investigating the therapeutic efficacy of novel quinoline derivatives like this compound in relevant disease models. This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound in established animal models of inflammatory and neuroinflammatory disorders. The selection of these models is based on their robust and reproducible nature, as well as their clinical relevance to human diseases.

The primary objective of these protocols is to provide researchers, scientists, and drug development professionals with a comprehensive guide to assess the potential of this compound to modulate inflammatory and neuroinflammatory processes. The experimental designs and methodologies outlined herein are intended to generate reliable and reproducible data to support further preclinical and clinical development.

PART 1: Foundational Principles for In Vivo Efficacy Testing

Before embarking on specific disease models, it is crucial to establish a foundational understanding of the key principles that underpin robust in vivo efficacy studies. These principles ensure the scientific integrity and translational relevance of the generated data.

Pharmacokinetic and Toxicological Profiling

A preliminary understanding of the pharmacokinetic (PK) and toxicological profile of this compound is essential for appropriate dose selection and to ensure animal welfare. Key parameters to consider include:

  • Maximum Tolerated Dose (MTD): The highest dose of the compound that does not cause unacceptable toxicity.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.

This information will guide the dosing regimen (dose, frequency, and route of administration) in the efficacy studies.

Selection of Appropriate Animal Models

The choice of an animal model is critical and should be driven by the putative mechanism of action of the test compound and the human disease it is intended to treat. For a novel compound with potential anti-inflammatory and neuroprotective properties, a multi-pronged approach using different models is recommended. This guide will focus on three widely accepted and well-characterized models:

  • Collagen-Induced Arthritis (CIA) in Mice: A model for rheumatoid arthritis, a systemic autoimmune and inflammatory disease.[7][8][9]

  • Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice: A model for inflammatory bowel disease (IBD), representing organ-specific inflammation.[10][11][12][13]

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rodents: A model to study the acute inflammatory response in the central nervous system (CNS).[14][15][16][17]

Experimental Design and Controls

A well-designed experiment is paramount for obtaining meaningful results. Key considerations include:

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and investigators assessing the outcomes should be blinded to the treatment allocation to minimize bias.

  • Appropriate Controls:

    • Vehicle Control: A group of animals receiving the vehicle (the solvent in which the test compound is dissolved) to control for any effects of the vehicle itself.

    • Positive Control: A group of animals receiving a clinically relevant standard-of-care drug to validate the model and provide a benchmark for the efficacy of the test compound.

    • Naïve/Healthy Control: A group of animals that do not receive the disease-inducing agent to represent the baseline healthy state.

PART 2: Protocols for Efficacy Evaluation

This section provides detailed, step-by-step protocols for the selected animal models.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is one of the most widely used animal models of rheumatoid arthritis as it shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and erosion of cartilage and bone.[9][18]

CIA_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Day 0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day 21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day 0->Day 21 Incubation Period Treatment Initiate Treatment with This compound (Prophylactic or Therapeutic) Day 21->Treatment Monitoring Monitor Clinical Signs: - Arthritis Score - Paw Swelling - Body Weight Treatment->Monitoring Daily Termination Day 42-56: Euthanasia & Tissue Collection Analysis Endpoint Analysis: - Histopathology - Cytokine Profiling - Biomarker Analysis Termination->Analysis

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Materials:

  • Male DBA/1J mice (8-10 weeks old)[19][20]

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., Methotrexate)

  • Anesthesia (e.g., isoflurane)

  • Calipers for paw measurement

Procedure:

  • Preparation of Emulsions:

    • Prepare a 2 mg/mL solution of bovine CII in 0.05 M acetic acid.

    • For the primary immunization, emulsify the CII solution with an equal volume of CFA.

    • For the booster immunization, emulsify the CII solution with an equal volume of IFA.

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Anesthetize the mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.[21][22]

    • Day 21 (Booster Immunization): Inject 100 µL of the CII/IFA emulsion intradermally at a site different from the primary injection.[21][22]

  • Treatment:

    • Prophylactic Treatment: Begin administration of this compound (or vehicle/positive control) on Day 0 or Day 21.

    • Therapeutic Treatment: Begin administration after the onset of clinical signs of arthritis (typically around day 25-28).

    • Administer the compound daily via the predetermined route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Assessment:

    • Monitor the mice daily for clinical signs of arthritis starting from Day 21.

    • Arthritis Score: Score each paw on a scale of 0-4 based on the severity of inflammation (0 = normal, 1 = mild swelling and erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.[22]

    • Paw Swelling: Measure the thickness of the hind paws using a caliper.

    • Body Weight: Record the body weight of each mouse every other day.

  • Endpoint Analysis (Day 42-56):

    • At the end of the study, euthanize the mice and collect blood and tissues.

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or paw homogenates using ELISA or multiplex assays.

    • Biomarker Analysis: Analyze serum for levels of anti-CII antibodies.

GroupMean Arthritis Score (± SEM)Mean Paw Thickness (mm ± SEM)Serum TNF-α (pg/mL ± SEM)
Naïve
Vehicle
This compound (Low Dose)
This compound (High Dose)
Positive Control
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

DSS-induced colitis is a widely used model of IBD that is characterized by damage to the colonic epithelium, leading to inflammation.[13][23]

DSS_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Day 0-7 Day 0-7: Administer DSS in Drinking Water Treatment Administer this compound (Concurrently with DSS) Day 0-7->Treatment Monitoring Monitor Clinical Signs: - Body Weight Loss - Stool Consistency - Rectal Bleeding Treatment->Monitoring Daily Termination Day 8-10: Euthanasia & Tissue Collection Analysis Endpoint Analysis: - Colon Length - Histopathology - Myeloperoxidase Assay Termination->Analysis

Caption: Workflow for the DSS-Induced Colitis model.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Dextran Sodium Sulfate (DSS, MW 36,000-50,000)[24]

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., Sulfasalazine)

Procedure:

  • Induction of Colitis:

    • Prepare a 2-3% (w/v) solution of DSS in autoclaved drinking water.[23]

    • Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

  • Treatment:

    • Administer this compound (or vehicle/positive control) daily, starting from Day 0, via the predetermined route.

  • Monitoring and Assessment:

    • Monitor the mice daily for clinical signs of colitis.

    • Disease Activity Index (DAI): Calculate the DAI based on body weight loss, stool consistency, and rectal bleeding (each scored 0-4).

    • Body Weight: Record the body weight of each mouse daily.

  • Endpoint Analysis (Day 8-10):

    • At the end of the study, euthanize the mice.

    • Colon Length: Excise the colon from the cecum to the anus and measure its length. Colon shortening is an indicator of inflammation.

    • Histopathology: Take a section of the distal colon, fix in formalin, and embed in paraffin. Stain with H&E to assess epithelial damage, inflammatory cell infiltration, and crypt architecture.

    • Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity as an indicator of neutrophil infiltration.

GroupMean DAI Score (± SEM)Mean Colon Length (cm ± SEM)MPO Activity (U/g tissue ± SEM)
Naïve
Vehicle
This compound (Low Dose)
This compound (High Dose)
Positive Control
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rodents

Peripheral administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[15][17][25]

LPS_Workflow cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Induction cluster_2 Phase 3: Endpoint Analysis Pre-treatment Pre-treat with This compound Induction Administer LPS (Intraperitoneal Injection) Pre-treatment->Induction Termination 2-24 hours post-LPS: Euthanasia & Brain Collection Induction->Termination Analysis Endpoint Analysis: - Cytokine Levels (Brain) - Microglial Activation - Signaling Pathway Analysis Termination->Analysis

Caption: Workflow for the LPS-Induced Neuroinflammation model.

Materials:

  • C57BL/6 mice or Wistar rats (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., Dexamethasone)

  • Sterile saline

Procedure:

  • Treatment:

    • Administer this compound (or vehicle/positive control) via the predetermined route, typically 30-60 minutes before LPS administration.

  • Induction of Neuroinflammation:

    • Inject a single dose of LPS (0.5-5 mg/kg) intraperitoneally. The dose may need to be optimized depending on the specific research question.[14]

  • Endpoint Analysis (2-24 hours post-LPS):

    • The timing of euthanasia depends on the specific endpoints being measured. Peak cytokine expression in the brain typically occurs between 2 and 6 hours post-LPS.

    • Euthanize the animals and perfuse with saline to remove blood from the brain.

    • Cytokine Analysis: Dissect specific brain regions (e.g., hippocampus, cortex) and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA, qPCR, or Western blotting.

    • Microglial Activation: Perform immunohistochemistry or immunofluorescence on brain sections using antibodies against microglial markers such as Iba1 or CD11b.

    • Signaling Pathway Analysis: Analyze brain homogenates for the activation of key inflammatory signaling pathways, such as NF-κB, by Western blotting for phosphorylated proteins.[26][27][28]

GroupBrain TNF-α (pg/mg protein ± SEM)Brain IL-1β (pg/mg protein ± SEM)Iba1-positive Cells/mm² (± SEM)
Saline + Vehicle
LPS + Vehicle
LPS + this compound (Low Dose)
LPS + this compound (High Dose)
LPS + Positive Control

PART 3: Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vivo efficacy assessment of this compound. Positive results in these models would warrant further investigation into the compound's mechanism of action and its potential in more chronic and complex disease models. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Rigorous experimental design, careful execution, and thorough data analysis are essential to unlock the therapeutic potential of novel compounds like this compound.

References

Comprehensive Guide to the Analytical Determination of 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction and Scope

6-Ethyl-4-hydroxyquinoline is a heterocyclic organic compound belonging to the 4-hydroxyquinoline class. Members of this structural family are significant as intermediates in the synthesis of pharmaceuticals and exhibit a range of biological activities.[1][2] The precise and accurate quantification of this compound is critical during drug discovery, for monitoring synthesis reaction progress, for purity assessment of the final active pharmaceutical ingredient (API), and in metabolic studies.

This document provides detailed application notes and validated protocols for the quantitative determination of this compound. We will explore several robust analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC) as the primary method due to its specificity and sensitivity. Additionally, we will cover Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorescence Spectroscopy, offering alternative and complementary approaches. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices to ensure trustworthy and reproducible results.

Physicochemical Properties of this compound

Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method. These characteristics dictate the choice of solvent, chromatographic conditions, and detection technique.

PropertyValueSource
Chemical Formula C₁₁H₁₁NO[3]
Molecular Weight 173.21 g/mol [3]
CAS Number 303121-13-3[3]
Appearance Solid[3]
Structure 4-hydroxyquinoline moiety with an ethyl group at the 6-position-
Tautomerism Exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form.[2][4]-

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone method for the analysis of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited, as the analyte possesses sufficient hydrophobicity to be retained on a nonpolar stationary phase like C18.

Expertise & Experience: Rationale for HPLC Method Design

The choice of an RP-HPLC method with UV detection is based on several key characteristics of the analyte:

  • Polarity and Solubility: The quinoline structure provides a balance of hydrophobic (the bicyclic aromatic system) and hydrophilic (the hydroxyl group) character, making it ideal for separation on a C18 column with a polar mobile phase (e.g., acetonitrile/water).

  • Chromophore: The conjugated aromatic system of the quinoline ring acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis spectrophotometer.

  • Robustness: HPLC methods are highly reproducible and can be readily validated according to international guidelines (e.g., ICH Q2(R1)), ensuring the trustworthiness of the results for regulatory submissions. A similar compound, 8-hydroxyquinoline, is effectively analyzed using a mixed-mode or C18 column with a simple acidic mobile phase, demonstrating the suitability of this approach for the quinoline scaffold.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Analyte s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Prepare Calibration Curve Standards (e.g., 1-100 µg/mL) s2->s3 s4 Filter Samples (0.45 µm) s2->s4 h3 Autosampler (Inject 10 µL) s4->h3 Inject h1 Mobile Phase (ACN/Water + Acid) h2 Pump (Isocratic Flow) h1->h2 h2->h3 h4 C18 Column (e.g., 4.6x150 mm, 5 µm) h3->h4 h5 UV Detector (λ = 254 nm) h4->h5 d1 Integrate Peak Area h5->d1 Signal d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Unknown Concentration d2->d3

Caption: Workflow for quantitative analysis of this compound by HPLC.

Detailed HPLC Protocol

Objective: To quantify this compound using a validated isocratic RP-HPLC method with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Carefully mix 500 mL of Acetonitrile with 500 mL of HPLC-grade water. Add 1.0 mL of Formic acid and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • System Suitability: Before sample analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The system is ready if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Analysis: Construct a sequence including a blank (diluent), calibration standards, and unknown samples.

  • Data Processing: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the unknown samples using the linear regression equation derived from the curve.

Complementary Analytical Methods

While HPLC is the primary choice, other techniques can provide confirmatory data or may be preferable in specific contexts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, its applicability depends on the compound's thermal stability and volatility. The presence of the polar hydroxyl group may lead to peak tailing on standard nonpolar GC columns.

Expert Insight: To improve chromatographic performance, derivatization of the hydroxyl group (e.g., silylation with BSTFA) can be employed to increase volatility and reduce peak tailing. The use of GC-MS has been successfully demonstrated for the analysis of related heterocyclic structures in complex matrices.[6]

Proposed GC-MS Protocol Outline:

  • System: Agilent 7890 GC with 5977 MS or equivalent.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min.

  • Injector: Splitless, 250 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 40-400 amu.

  • Quantification: Use Selected Ion Monitoring (SIM) mode with the molecular ion (m/z = 173) and key fragment ions for enhanced sensitivity and specificity.

Fluorescence Spectroscopy

Quinoline and its derivatives are well-known for their fluorescent properties.[7][8][9] This characteristic can be leveraged to develop a highly sensitive method for quantification, particularly in clean sample matrices where interfering fluorescent species are absent. 4-hydroxyquinoline itself is a fluorescent product used in certain enzyme assays.[10]

Expert Insight: The key to this method is determining the optimal excitation and emission wavelengths. This is done by running excitation and emission scans on a dilute solution of the analyte. The intensity of the fluorescence emission is directly proportional to the concentration over a certain range, allowing for quantification via a calibration curve. This method is often simpler and faster than chromatography but is less specific.

Workflow for Spectrofluorometric Analysis

Spectro_Workflow cluster_prep Preparation cluster_scan Wavelength Optimization cluster_quant Quantification p1 Dissolve Analyte in suitable solvent (e.g., Ethanol) sc1 Perform Excitation Scan (at fixed emission λ) p1->sc1 Analyze p2 Prepare Calibration Standards q1 Measure Fluorescence Intensity of Standards p2->q1 Analyze sc2 Perform Emission Scan (at fixed excitation λ) sc1->sc2 sc3 Determine λ_ex(max) and λ_em(max) sc2->sc3 sc3->q1 Use Optimal λ q3 Measure Sample Intensity sc3->q3 Use Optimal λ q2 Generate Calibration Curve (Intensity vs. Conc.) q1->q2 q4 Calculate Concentration q3->q4

Caption: Workflow for spectrofluorometric determination of this compound.

Proposed Spectrofluorometry Protocol Outline:

  • Solvent Selection: Use a solvent that does not quench fluorescence, such as ethanol or acetonitrile.

  • Wavelength Determination: Using a spectrofluorometer, scan a ~1 µg/mL solution to find the maximum excitation (λ_ex) and emission (λ_em) wavelengths.

  • Calibration: Prepare standards in the ng/mL to low µg/mL range. Measure the fluorescence intensity of each at the predetermined λ_ex/λ_em.

  • Quantification: Plot intensity vs. concentration to generate a calibration curve. Measure the intensity of the unknown sample and determine its concentration from the curve.

Trustworthiness: Method Validation

Every protocol described must be validated to ensure it is fit for its intended purpose. This process provides a self-validating system, demonstrating that the method is accurate, precise, and reliable. Key validation parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).Peak purity analysis (for HPLC); no interfering peaks at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.80-120% recovery (may be tighter, e.g., 98-102%, for API assay).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day).RSD ≤ 2.0% for API; may be wider for lower concentrations.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±10%).System suitability parameters remain within acceptable limits.

References

Application Notes & Protocols for the Development of 6-Ethyl-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 6-Ethyl-4-hydroxyquinoline. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Specifically, the 4-hydroxyquinoline (or quinolin-4-one) moiety is of significant interest due to its diverse pharmacological activities.[3][4] This guide details the chemical reactivity of the this compound scaffold and presents detailed, field-proven protocols for its modification at key positions. Methodologies covered include O- and N-alkylation, modern C-H functionalization, and palladium-catalyzed cross-coupling reactions. Furthermore, this document provides standardized protocols for the purification, characterization, and preliminary biological screening of novel derivatives, establishing a robust framework for systematic drug discovery and structure-activity relationship (SAR) studies.[5][6]

Foundational Chemistry: Reactivity of the this compound Scaffold

Understanding the inherent reactivity of the this compound core is paramount for designing a successful synthetic strategy. The molecule presents several distinct sites for chemical modification, each offering a unique opportunity to modulate its physicochemical and pharmacological properties.

1.1. Tautomerism and Key Reactive Sites

The 4-hydroxyquinoline scaffold exists in equilibrium with its 4-quinolone tautomer.[3] This tautomerism influences the reactivity of the N1, C2, C3, and C4 positions. The primary sites for derivatization are the C4-hydroxyl group, the N1-amine, and the C-H bonds of both the pyridine and benzene rings. The ethyl group at the C6 position provides a lipophilic anchor and can influence metabolic stability, making the scaffold an attractive starting point for library development.[7]

Figure 1: Key reactive sites on the this compound scaffold for derivatization.

Synthetic Protocols for Derivatization

The following protocols are designed to be robust and adaptable. Each section explains the causality behind the chosen methodology, providing a foundation for rational modification and troubleshooting.

Protocol 1: O-Alkylation of the C4-Hydroxyl Group
  • Expert Rationale: Modifying the C4-hydroxyl group via O-alkylation is a primary strategy to probe the importance of the hydrogen bond donating capability of the parent molecule for biological activity. This modification converts the acidic phenol-like group into a neutral ether, which can drastically alter target binding, solubility, and cell permeability. The Williamson ether synthesis is a classic and reliable method for this transformation.[8]

  • Experimental Workflow:

    Figure 2: General workflow for O-alkylation of this compound.

  • Detailed Step-by-Step Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or THF, 0.1 M concentration).

    • Add a base (e.g., K₂CO₃ (2.0 equiv.) or NaH (60% dispersion in mineral oil, 1.2 equiv.)) portion-wise at 0 °C. Safety Note: NaH is highly reactive with water; handle with extreme care.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Add the desired alkylating agent (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equiv.) dropwise via syringe.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: N-Alkylation of the Quinoline Nitrogen
  • Expert Rationale: N-alkylation introduces substituents that can influence the planarity of the quinoline system and its electronic properties.[9] This position is often less reactive than the C4-OH group, and achieving selectivity can be challenging. The choice of base and solvent system is critical to favor N-alkylation over the thermodynamically favored O-alkylation. Using a polar aprotic solvent like DMF can favor N-alkylation, while stronger bases might be required.[10]

  • Comparative Reaction Conditions:

ParameterCondition for O-Alkylation (Favored)Condition for N-Alkylation (Favored)Rationale
Base K₂CO₃, Cs₂CO₃NaH, LiHMDSWeaker bases favor deprotonation of the more acidic 4-OH group. Stronger, non-nucleophilic bases can deprotonate the N-H in the quinolone tautomer.
Solvent Acetone, THFDMF, DMSOPolar aprotic solvents can better solvate the cation, increasing the nucleophilicity of the nitrogen anion.
Temperature Room Temperature to 60°C60°C to 100°CHigher temperatures are often required to overcome the activation barrier for N-alkylation.
Strategy Direct alkylationProtection of the 4-OH group (e.g., as a silyl ether), followed by N-alkylation and deprotection.A protection strategy offers the most reliable route to selective N-alkylation, albeit with additional synthetic steps.
  • Detailed Step-by-Step Protocol (Direct N-Alkylation):

    • To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.) and dissolve in anhydrous DMF (0.1 M).

    • Cool the solution to 0 °C and add NaH (60% dispersion, 1.5 equiv.) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Add the alkyl halide (1.2 equiv.) and heat the reaction to 80 °C.

    • Monitor the reaction by TLC, observing the formation of both N- and O-alkylated products.

    • Upon consumption of the starting material, perform an aqueous work-up as described in Protocol 1.

    • Carefully separate the N- and O-alkylated isomers using flash column chromatography. The separation can be challenging and may require specialized columns or solvent systems.

Protocol 3: C3-Position Functionalization via Nickel-Catalyzed C-H Activation
  • Expert Rationale: Direct functionalization of C-H bonds is a powerful, atom-economical strategy to introduce molecular complexity.[11][12] The C3 position of the quinoline ring is a strategic location for modification.[13] Nickel-catalyzed methods have emerged as a versatile and cost-effective alternative to palladium for such transformations, often proceeding under mild conditions without the need for a pre-installed directing group.[14] The proposed mechanism involves the formation of a nickel hydride species that adds to the quinoline, followed by reaction with an electrophile and oxidative aromatization.[14]

  • Catalytic Cycle Visualization:

    G A Ni(0) Complex C Ni-H Species A->C Oxidative Addition B Grignard Reagent (R-MgX) B->A E 1,4-Dihydroquinoline -Ni Intermediate C->E 1,4-Addition D Quinoline D->E G C3-Functionalized Intermediate E->G Nucleophilic Attack F Electrophile (E+) F->G I C3-Functionalized Quinoline G->I Oxidative Aromatization H Oxidant (DDQ) H->I I->A Catalyst Regeneration

    Figure 3: Proposed catalytic cycle for Ni-catalyzed C3-H functionalization.

  • Detailed Step-by-Step Protocol (for C3-Arylation): [13]

    • To a dry Schlenk tube under an argon atmosphere, add the this compound derivative (1.0 equiv., may require protection of the 4-OH group, e.g., as a methyl ether).

    • Add the nickel catalyst (e.g., Ni(dppp)Cl₂, 3.0 mol%) and the solvent (e.g., diethoxymethane, 0.2 M).

    • Add a Grignard reagent (e.g., PhMgBr, 1.5 equiv.) dropwise at room temperature and stir for 20 minutes.

    • Add the aryl halide electrophile (e.g., iodobenzene, 1.5 equiv.) and stir for an additional 20-60 minutes.

    • Add an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC/GC-MS).

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with an organic solvent, dry, concentrate, and purify by flash column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling
  • Expert Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C-C bonds, particularly for creating biaryl structures.[15][16] To apply this reaction, a halide (typically Br or I) must be present on the quinoline core. This protocol assumes the availability of a precursor like 6-bromo-4-hydroxyquinoline, which can be synthesized from the corresponding aniline. This reaction allows for the introduction of a vast array of aryl and heteroaryl groups, making it invaluable for SAR exploration.[17]

  • Substrate Scope Example:

EntryBoronic AcidExpected Product Structure
1Phenylboronic acid6-Phenyl-4-hydroxyquinoline
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-4-hydroxyquinoline
3Pyridine-3-boronic acid6-(Pyridin-3-yl)-4-hydroxyquinoline
4Thiophene-2-boronic acid6-(Thiophen-2-yl)-4-hydroxyquinoline
  • Detailed Step-by-Step Protocol: [16]

    • In a reaction vessel, combine the 6-bromo-4-hydroxyquinoline derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

    • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 3:1 ratio, 0.1 M).

    • Heat the reaction mixture to 100 °C and stir for 6-12 hours, or until TLC/LC-MS indicates completion.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via flash column chromatography to yield the desired biaryl derivative.

Purification and Analytical Characterization

Rigorous purification and unambiguous characterization are essential for ensuring the integrity of downstream biological data.[18]

  • General Purification & Analysis Workflow:

    Figure 4: Standard workflow for the purification and characterization of synthesized derivatives.

  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Key diagnostic signals include the disappearance of the acidic 4-OH proton upon alkylation, the appearance of new signals corresponding to the introduced functional groups, and characteristic shifts in the aromatic region indicating changes in substitution.[19][20]

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds, validating their chemical formula.[21]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of functional group transformations, such as the appearance of a C-O-C ether stretch (around 1250-1000 cm⁻¹) after O-alkylation or the disappearance of the broad O-H stretch.[20]

  • Expected Analytical Data for a Representative Derivative (6-Ethyl-4-methoxyquinoline):

TechniqueExpected Data
¹H NMR Aromatic protons (multiplets, δ 7.0-8.5), Methoxy group (singlet, δ ~4.0), Ethyl CH₂ (quartet, δ ~2.8), Ethyl CH₃ (triplet, δ ~1.3). Disappearance of the broad OH signal.
¹³C NMR Signals for 9 aromatic carbons, 1 methoxy carbon (~55 ppm), and 2 ethyl carbons.
HRMS (ESI+) Calculated m/z for [M+H]⁺ corresponding to the formula C₁₂H₁₄NO⁺.
FTIR (cm⁻¹) C-O-C stretch (~1250), aromatic C=C stretches (~1600, 1500), aliphatic C-H stretches (~2960).

Application Protocol: Preliminary Biological Screening

  • Expert Rationale: Given the broad spectrum of activities reported for quinoline derivatives, an initial screen for antiproliferative effects against cancer cell lines is a logical starting point.[22][23] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

  • Protocol: In Vitro Cytotoxicity via MTT Assay:

    • Cell Culture: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in cell culture medium. Add the compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.1 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀) for each derivative.

References

Application Notes and Protocols for 6-Ethyl-4-hydroxyquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

The quinoline scaffold is a cornerstone in the architecture of functional molecules, with applications spanning from pharmaceuticals to materials science. Within this esteemed class of heterocycles, 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) have emerged as particularly versatile building blocks. Their inherent electronic properties, coupled with the potential for substitution on the carbocyclic ring, allow for the fine-tuning of their chemical and physical characteristics.

This guide focuses on a specific, yet underexplored, derivative: 6-Ethyl-4-hydroxyquinoline . While direct literature on its materials science applications is nascent, the known properties of analogous 4-hydroxyquinoline compounds provide a strong foundation for predicting its utility. This document serves as a comprehensive resource for researchers, providing detailed protocols for its synthesis, characterization, and exploration in key areas of materials science, including corrosion inhibition and the development of coordination polymers. The protocols herein are grounded in established chemical principles and adapted for the specific synthesis and application of this compound, empowering researchers to unlock its potential.

PART 1: Synthesis and Characterization of this compound

A reliable and scalable synthesis is the gateway to exploring the applications of any novel compound. The Gould-Jacobs reaction provides a robust and well-established route to 4-hydroxyquinolines from readily available anilines and malonic acid derivatives.[1]

Protocol 1: Synthesis of this compound via the Gould-Jacobs Reaction

This protocol details the synthesis of this compound starting from 4-ethylaniline and diethyl ethoxymethylenemalonate. The reaction proceeds in two key stages: the initial condensation to form an intermediate, followed by a high-temperature cyclization.

Materials:

  • 4-Ethylaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Experimental Workflow:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis and Decarboxylation A Mix 4-Ethylaniline and Diethyl ethoxymethylenemalonate B Heat at 120-130 °C A->B C Remove Ethanol byproduct B->C D Isolate Intermediate (Diethyl 2-((4-ethylphenyl)amino)methylenemalonate) C->D E Heat Intermediate in high-boiling solvent (e.g., Dowtherm A) D->E Proceed to cyclization F Maintain at ~250 °C E->F G Cool and precipitate Ethyl this compound-3-carboxylate F->G H Hydrolyze with NaOH (aq) G->H Proceed to hydrolysis I Acidify with HCl H->I J Precipitate and isolate This compound I->J Corrosion_Workflow A Prepare Mild Steel Coupons (Polishing, cleaning, drying, weighing) C Immerse Coupons in Test Solutions A->C B Prepare Test Solutions (1 M HCl with varying concentrations of inhibitor) B->C D Maintain at a Constant Temperature C->D E Remove, Clean, Dry, and Reweigh Coupons D->E F Calculate Corrosion Rate and Inhibition Efficiency E->F CP_Workflow A Dissolve this compound and Copper(II) salt in the solvent B Transfer the solution to a Teflon-lined autoclave A->B C Seal the autoclave and heat at a specific temperature (e.g., 120 °C) B->C D Maintain for a set duration (e.g., 48 hours) C->D E Slowly cool to room temperature D->E F Isolate the crystalline product by filtration E->F G Wash with the solvent and dry F->G

References

Troubleshooting & Optimization

"purification techniques for 6-Ethyl-4-hydroxyquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Ethyl-4-hydroxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Critical Safety & Handling Precautions

Before beginning any work, it is imperative to consult the full Safety Data Sheet (SDS). This compound is an irritant and potentially harmful substance.

  • Hazard Profile: Classified as Acute Toxicity 4 (Oral) and causes serious eye damage.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[2]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][4]

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the purification and handling of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities are typically by-products or unreacted reagents from the synthesis. The most common synthetic routes, such as the Gould-Jacobs or Conrad-Limpach reactions, can lead to several types of impurities[5][6]:

  • Unreacted Starting Materials: Such as the corresponding 4-ethylaniline or diethyl malonate derivatives.

  • Isomeric By-products: Improper cyclization can lead to other quinoline isomers.

  • Polymerization Products: High temperatures used in cyclization can sometimes lead to small amounts of polymeric material.

  • Residual Solvents: High-boiling point solvents like diphenyl ether (Dowtherm A) used in the cyclization step can be difficult to remove.[5][6]

Q2: What is the best first-pass purification method for a solid crude product?

A2: For most solid organic compounds, recrystallization is the most efficient and scalable initial purification technique.[7] It is often capable of removing the majority of impurities with minimal product loss if the correct solvent system is chosen. For highly impure samples or those containing impurities with similar solubility profiles, column chromatography may be necessary from the outset.

Q3: How can I quickly assess the purity of my sample throughout the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and inexpensive technique for monitoring reaction progress and assessing purity.[8] By comparing the crude material to the purified sample against a reference spot (if available), you can quickly determine the effectiveness of a purification step. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9]

Q4: this compound has both an acidic proton (on the hydroxyl group) and a basic nitrogen. Can I use acid-base extraction?

A4: Yes, this is a viable but often underutilized technique for this class of compounds. The quinoline nitrogen can be protonated with a dilute acid (e.g., 1M HCl) to make the compound water-soluble, allowing you to wash away neutral organic impurities with an organic solvent. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will precipitate the purified product. Conversely, the 4-hydroxy group is phenolic and can be deprotonated with a strong enough base (e.g., NaOH) to form a water-soluble phenoxide, allowing for washing with an organic solvent to remove neutral or basic impurities. This method is particularly effective for removing non-ionizable impurities.

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for crystals to nucleate and grow in an ordered fashion. The high concentration of impurities can also depress the melting point of the mixture.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil completely.

    • Add more solvent. Oiling out is often caused by using too little solvent, leading to rapid supersaturation upon cooling. Add a small amount of additional hot solvent until the solution is just shy of being saturated.

    • Cool the solution slowly. A common mistake is to place the hot flask directly into an ice bath. Allow the solution to cool to room temperature undisturbed first. Slow cooling is critical for the formation of a proper crystal lattice.[7]

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a seed crystal. If you have a small amount of pure product, adding a single crystal to the cooled, supersaturated solution can induce crystallization.

Problem 2: After recrystallization, my yield is very low.

  • Causality: Significant product loss during recrystallization is typically due to using an excessive amount of solvent, premature crystallization during filtration, or washing the collected crystals with a solvent that is not sufficiently cold.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent in small portions near its boiling point is key.

    • Check the Filtrate (Mother Liquor): After filtering your crystals, cool the filtrate in an ice bath. If a significant amount of additional precipitate forms, your initial cooling was incomplete, or your compound has moderate solubility even at low temperatures. You can collect this second crop, but be aware it will likely be less pure than the first.

    • Use a Pre-heated Funnel: For hot filtrations (used to remove insoluble impurities), pre-heating the filter funnel with hot solvent prevents the product from crystallizing prematurely and being lost.

    • Wash with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering impurities without re-dissolving the product.

Problem 3: TLC analysis shows that a key impurity remains after recrystallization.

  • Causality: If an impurity has a very similar polarity and structure to your target compound, it may have a similar solubility profile in many solvents, leading to co-crystallization.

  • Troubleshooting Steps:

    • Change the Solvent System: The "like dissolves like" principle suggests that a solvent with different functional groups may alter the relative solubilities of your product and the impurity. If you used a non-polar/polar mixture like Hexane/Ethyl Acetate, try a protic solvent like ethanol or isopropanol.[10] A table of suggested solvents is provided in the protocols section.

    • Employ a Decolorizing Agent: If the impurity is colored, it may be a high molecular weight, conjugated by-product. Adding a small amount of activated carbon (Norit) to the hot solution can adsorb these impurities.[5] Be cautious, as activated carbon can also adsorb your product, so use it sparingly.

    • Switch to Column Chromatography: This is the definitive next step. Column chromatography separates compounds based on their differential adsorption to a stationary phase, which is a different physical principle than solubility, and is highly effective at separating compounds of similar polarity.[11]

Problem 4: During column chromatography, my compound is smearing (tailing) and not moving off the baseline.

  • Causality: this compound contains a basic quinoline nitrogen. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. A strong interaction (acid-base) between your basic compound and the acidic silica gel can cause irreversible adsorption or significant peak tailing.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system. This volatile base will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase silica gel, which do not have the same acidic character as standard silica.

    • Increase Eluent Polarity Drastically: Add a more polar solvent like methanol to your eluent. A common mobile phase for nitrogen-containing compounds is a mixture of Dichloromethane/Methanol. A gradient starting with pure DCM and gradually adding methanol can be very effective.

Visualization of Purification Strategy

The following diagram outlines the logical workflow for purifying a crude sample of this compound.

Purification_Workflow cluster_start Initial State cluster_recrystallize Primary Purification cluster_chromatography Secondary Purification cluster_end Final Product Crude Crude Solid Sample Recrystallize Attempt Recrystallization Crude->Recrystallize TLC1 Assess Purity (TLC) Recrystallize->TLC1 Column Perform Column Chromatography TLC1->Column  Purity >95%? NO Pure Pure Product TLC1->Pure  Purity >95%? YES TLC2 Combine Fractions & Assess Purity (TLC) Column->TLC2 TLC2->Column  Purity >95%? NO (Re-columnize with different solvent system) TLC2->Pure  Purity >95%? YES Purity_Analysis_Decision Goal Purity Assessment Goal Qualitative Qualitative Check? (e.g., 'Is it clean yet?') Goal->Qualitative Quantitative Quantitative Result? (e.g., 'What is the exact purity?') Goal->Quantitative Structure Need Structural Confirmation? Goal->Structure TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC YES HPLC Use High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC YES NMR Use Nuclear Magnetic Resonance (NMR) Spectroscopy Structure->NMR YES TLC->HPLC If quantification needed HPLC->NMR If structure of impurities or main compound is unknown

References

Technical Support Center: 6-Ethyl-4-hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Ethyl-4-hydroxyquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during its synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research and development.

I. Understanding the Synthesis: The Gould-Jacobs Reaction

The most common and robust method for synthesizing this compound is the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of an aniline derivative, in this case, 4-ethylaniline, with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM).[1][4] The resulting intermediate undergoes thermal cyclization to form the quinoline ring system. Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline product.[1]

Understanding the nuances of this reaction is critical to troubleshooting impurity formation. The reaction is particularly effective for anilines with electron-donating groups, such as the ethyl group in our case, at the meta-position relative to the amine, which directs the cyclization.[1]

Gould_Jacobs_Reaction A 4-Ethylaniline C Diethyl 2-((4-ethylanilino)methylene)malonate A->C Condensation (-EtOH) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl this compound-3-carboxylate C->D Thermal Cyclization (High Temp.) E This compound-3-carboxylic acid D->E Saponification (e.g., NaOH) F This compound E->F Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for this compound synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the synthesis of this compound, with a focus on impurity identification and mitigation.

Q1: My final product shows multiple spots on TLC/HPLC analysis. What are the likely impurities?

The presence of multiple spots indicates a mixture of compounds. The impurities can originate from starting materials, side reactions, or incomplete reactions. Here's a breakdown of common culprits:

  • Unreacted Starting Materials: Residual 4-ethylaniline or diethyl ethoxymethylenemalonate (DEEM) can be carried through the synthesis.

  • Incompletely Cyclized Intermediate: The intermediate, diethyl 2-((4-ethylanilino)methylene)malonate, may persist if the cyclization temperature or time is insufficient.

  • Positional Isomers: If the starting 4-ethylaniline is contaminated with other ethylaniline isomers (e.g., 2-ethylaniline or 3-ethylaniline), you will form the corresponding isomeric 4-hydroxyquinolines.

  • By-products from Side Reactions: At the high temperatures required for cyclization, various side reactions can occur, leading to a range of impurities.

  • Degradation Products: The final product, this compound, can degrade under harsh conditions (e.g., excessive heat, strong acid/base).

Troubleshooting Steps:

  • Verify Starting Material Purity: Always check the purity of your 4-ethylaniline and DEEM before starting the reaction. Use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Optimize Cyclization Conditions: The thermal cyclization step is critical. Ensure the temperature is high enough (often in high-boiling solvents like diphenyl ether) and the reaction time is sufficient for complete conversion.[5] Monitoring the reaction by TLC or HPLC is recommended.

  • Purification: Effective purification methods are essential. Column chromatography is often effective for separating the desired product from most impurities. Recrystallization can also be a powerful technique for obtaining a highly pure product.

Q2: I'm observing a significant amount of a by-product that I can't identify. What are some common side reactions in the Gould-Jacobs synthesis?

The high-temperature cyclization step is prone to side reactions. Here are a few possibilities:

  • Formation of Malondianilides: At temperatures below 200°C, the reaction of anilines with diethyl malonates can favor the formation of malondianilides instead of the desired cyclized product.[6]

  • Decomposition: At very high temperatures, decomposition of the reactants or the intermediate can lead to a complex mixture of by-products.[7]

  • Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, alternative cyclization pathways can sometimes occur, leading to unexpected quinoline isomers or other heterocyclic systems.

Troubleshooting and Identification:

  • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged heating, which can promote side reactions.

  • Spectroscopic Analysis: To identify the unknown by-product, isolate it using preparative chromatography and characterize it using techniques like Mass Spectrometry (MS) and NMR spectroscopy.[8][9] This will provide crucial information about its molecular weight and structure.

Impurity_Formation A 4-Ethylaniline + DEEM B Intermediate A->B Condensation G Malondianilide Formation A->G Low Temperature C This compound B->C Cyclization F Incomplete Cyclization B->F Insufficient Heat/Time H Decomposition Products B->H Excessive Heat D Isomeric Ethylanilines E Isomeric Quinolines D->E Reacts with DEEM

Caption: Common impurity formation pathways in this compound synthesis.

Q3: What are the best analytical methods for detecting and quantifying impurities in my this compound product?

A robust analytical strategy is crucial for ensuring the quality of your synthesized compound. A combination of chromatographic and spectroscopic techniques is generally recommended.

Analytical TechniquePurposeKey Advantages
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile impurities.High resolution, sensitivity, and reproducibility.[8][9]
Gas Chromatography (GC) Detection of volatile impurities, such as residual solvents.Excellent for analyzing volatile organic compounds.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.Provides molecular weight information, aiding in structural elucidation.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and impurities.Provides detailed information about the chemical structure.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.Quick and useful for confirming the presence of key functional groups.[9]

Experimental Protocol: HPLC Method for Impurity Profiling

This is a general protocol and may require optimization for your specific needs.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the main compound and potential impurities absorb (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of your sample in a suitable solvent (e.g., methanol or the mobile phase).

Q4: How can I effectively remove impurities from my final product?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and obtaining a highly crystalline product. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For separating mixtures with significant amounts of impurities or for isolating specific by-products, column chromatography using silica gel is a standard technique.

  • Washing: Washing the crude product with a suitable solvent can sometimes remove unreacted starting materials or other soluble impurities. For instance, washing with a non-polar solvent like hexane can help remove residual diphenyl ether from the cyclization step.[5]

III. References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Gould-Jacobs Reaction. (n.d.). In Merck Index. Retrieved from --INVALID-LINK--

  • Synthesis and Reactions of the Novel 6‐ethyl‐4‐hydroxy‐2,5‐dioxo‐5,6‐dihydro‐2H‐pyrano[3,2‐c]quinoline‐3‐carboxaldehyde. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules, 27(9), 2789. --INVALID-LINK--

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(15), 3450. --INVALID-LINK--

  • 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2013). Asian Journal of Chemistry, 25(12), 6825-6827. --INVALID-LINK--

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2023). World Journal of Pharmaceutical Research, 12(4). --INVALID-LINK--

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from --INVALID-LINK--

  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis, 127, 3-16. --INVALID-LINK--

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. --INVALID-LINK--

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Recent Scientific Research, 11(11), 39994-40001. --INVALID-LINK--

  • Malonates in Cyclocondensation Reactions. (2007). Molecules, 12(1), 1-13. --INVALID-LINK--

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

References

"stability and degradation of 6-Ethyl-4-hydroxyquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Ethyl-4-hydroxyquinoline

Introduction: Navigating the Stability of this compound

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. While specific peer-reviewed stability data for this compound is limited, its core structure, a 4-hydroxyquinoline scaffold, is well-characterized. This document synthesizes established knowledge on the stability and degradation of quinoline derivatives to provide a robust framework for your experimental design and troubleshooting.[1][2][3] Our goal is to explain the causality behind experimental choices, empowering you to anticipate and address stability challenges proactively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling, storage, and analysis of quinoline derivatives, providing both direct answers and troubleshooting workflows.

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A: For solid (powder) this compound, storage in a tightly sealed container in a cool, dry, and well-ventilated area is recommended.[4][5] Based on data for related hydroxyquinolines, refrigeration (2-8°C) is advisable for long-term storage to minimize the rate of potential degradation reactions.[6][7] The compound should be stored away from strong oxidizing agents and strong acids.[4][5]

Q2: My stock solution of this compound has turned yellow/brown. Is it still usable?

A: Discoloration, typically to yellow and then brown, is a common visual indicator of the degradation of quinoline compounds.[1] This is frequently caused by oxidation or photodegradation.[1] The formation of colored byproducts signifies that the integrity of the compound is compromised. For sensitive quantitative assays, it is strongly recommended to prepare fresh solutions. If you must use an older solution, its purity and concentration should be verified analytically (e.g., via HPLC) against a freshly prepared standard.

Experimental & Assay Issues

Q3: I'm observing inconsistent results and a loss of potency in my biological assays. Could this be a stability issue?

A: Yes, inconsistent results and loss of potency are classic signs of compound degradation.[1] The stability of quinoline derivatives in aqueous solutions can be influenced by several factors, including the pH of your assay buffer, exposure to light, and temperature.[1] It is crucial to validate the stability of your compound under the specific conditions of your assay.

Troubleshooting Workflow for Inconsistent Assay Results

This workflow helps diagnose if the observed variability is due to compound instability.

G Start Inconsistent Assay Results / Loss of Potency Observed CheckSolubility 1. Visually Inspect Solution Is it clear or cloudy/precipitated? Start->CheckSolubility SolubilityIssue Potential Solubility Problem - Adjust pH - Use co-solvent (e.g., DMSO, EtOH) - Perform solubility assessment CheckSolubility->SolubilityIssue Cloudy CheckStorage 2. Review Storage & Handling - Stored protected from light? - Correct temperature? - Freshly prepared? CheckSolubility->CheckStorage Clear StorageIssue Improper Handling - Prepare fresh solution - Use amber vials - Store at recommended temp. CheckStorage->StorageIssue No RunQC 3. Analytical QC Check (HPLC) Compare aged vs. fresh solution CheckStorage->RunQC Yes QC_Results New peaks or reduced parent peak area? RunQC->QC_Results DegradationConfirmed Degradation Confirmed - Identify degradants (LC-MS) - Perform forced degradation study - Optimize buffer/storage conditions QC_Results->DegradationConfirmed Yes Stable Compound is Stable Investigate other assay parameters (e.g., reagents, cell health, instrument) QC_Results->Stable No

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation Pathways & Influencing Factors

Q4: What are the primary factors that influence the stability of this compound in solution?

A: The stability of quinoline derivatives is governed by several key factors. Understanding these allows for the rational design of formulations and experimental conditions.

FactorInfluence on StabilityMitigation Strategies
pH The solubility and degradation rate are highly pH-dependent. Both strongly acidic and basic conditions can accelerate hydrolysis and other degradation pathways. For some quinolines, photodegradation is faster at acidic pH.[1][8]Use buffers to maintain a consistent pH where the compound shows maximum stability. This must be determined experimentally.[1]
Light (Photodegradation) Many quinoline compounds are photosensitive and degrade upon exposure to UV or ambient light.[1][8] This can lead to the formation of hydroxylated byproducts and other degradants.[8][9]Always prepare and store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[6]
Temperature Elevated temperatures increase the rate of chemical degradation, following the principles of chemical kinetics.[1]Store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. Avoid repeated freeze-thaw cycles.[6]
Oxidation The quinoline ring system can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. This can be a significant pathway for discoloration.[1]For long-term storage of sensitive solutions, consider preparing with de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).[6]

Q5: An unexpected peak has appeared in my HPLC chromatogram during a stability study. What could it be?

A: The appearance of a new peak in a stability-indicating HPLC analysis is a clear sign of degradation.[6] While the exact structure of the degradant would require characterization (e.g., by LC-MS), potential degradation pathways for quinoline derivatives include:

  • Oxidation: Formation of N-oxides or further hydroxylation on the ring system.

  • Photodegradation: Can lead to ring cleavage or the formation of other hydroxylated species. Studies on quinoline itself show the formation of 2-hydroxyquinoline and 8-hydroxyquinoline upon irradiation.[8]

  • Hydrolysis: While the core ring is generally stable to hydrolysis, substituents can be susceptible.

  • Polymerization: Under certain conditions, reactive intermediates can polymerize, leading to discoloration and a loss of the primary compound.

To identify the unknown peak, a forced degradation study is the recommended approach.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Causality: Proper preparation of stock solutions is the foundation of reproducible experiments. Using co-solvents is often necessary for poorly soluble compounds, but their concentration should be minimized to avoid impacting the assay system.

  • Weighing: Accurately weigh the required amount of solid this compound in a suitable container.

  • Initial Dissolution (if necessary): If solubility in your final buffer is low, first dissolve the compound in a minimal volume of a compatible organic co-solvent (e.g., DMSO or ethanol).[6]

  • Dilution: Slowly add the desired aqueous buffer or purified water to the dissolved compound while stirring or vortexing to reach the final target concentration.

  • Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your solvent system (e.g., PTFE for organic solvents).

  • Storage: Immediately transfer the solution to a labeled, light-protected container (e.g., amber glass vial) and store at the appropriate temperature (2-8°C for short-term, -20°C or -80°C for long-term).

Protocol 2: Forced Degradation Study

Causality: A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and produce degradant peaks for analytical method validation.[1] This ensures your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Workflow for a Forced Degradation Study

G cluster_conditions Stress Conditions Start Prepare 5 Aliquots of This compound Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C Base Base Hydrolysis Add 0.1 M NaOH Incubate at 60°C Oxidative Oxidation Add 3% H₂O₂ Keep at RT Thermal Thermal Incubate at 80°C (in dark) Photo Photolytic Expose to UV/Vis light (e.g., ICH option 1) Control Control Sample (No Stress) Store protected from light at 2-8°C Analysis Analyze All Samples by HPLC-UV/DAD at various time points (e.g., 0, 2, 8, 24 hr) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Evaluation Evaluate Chromatograms - % Degradation - Peak Purity - Mass Balance Analysis->Evaluation

Caption: General workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Distribute the solution into separate, appropriately labeled vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).[1]

    • Thermal Degradation: Place a vial, protected from light, in a temperature-controlled oven (e.g., 60-80°C).[1]

    • Photolytic Degradation: Expose a solution in a clear vial to a light source as specified by ICH guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

    • Control: Keep one vial under normal storage conditions (e.g., 2-8°C, protected from light).

  • Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each condition. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.[1]

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor the decrease in the parent peak area and the formation of new peaks.

Protocol 3: Example Stability-Indicating HPLC Method

Causality: Chromatography is essential for separating and quantifying the parent compound from its potential degradation products.[10] A method with a photodiode array (PDA) detector is crucial as it provides spectral information, helping to distinguish between peaks and assess their purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. (This is a starting point and must be optimized).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: UV/PDA detector. Monitor at multiple wavelengths based on the UV spectrum of this compound (e.g., 232, 317, 330 nm for the parent 4-hydroxyquinoline).[11]

References

Technical Support Center: Optimizing Reaction Conditions for 6-Ethyl-4-hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Ethyl-4-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The methodologies described herein are grounded in established literature to ensure reliability and reproducibility in your laboratory.

Introduction: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinolines, including the 6-ethyl derivative, is most commonly and reliably achieved through the Gould-Jacobs reaction.[1][2][3] This powerful method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[1][2] The resulting ester is then hydrolyzed (saponified) and decarboxylated to yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its 4-quinolone form.[1][4]

The key steps are:

  • Condensation: 4-ethylaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically 240-260 °C) to form the quinoline ring.[2][4][5]

  • Saponification & Decarboxylation: The ester group is hydrolyzed to a carboxylic acid, which is then removed by heating to yield this compound.[1][2]

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low after the thermal cyclization step. What are the primary causes?

A1: Low yields in the cyclization step are a frequent issue and typically point to problems with temperature, reaction time, or impurities.

  • Suboptimal Reaction Temperature: This is the most critical parameter. The electrocyclization requires a significant energy input, typically achieved by heating in a high-boiling inert solvent like diphenyl ether or Dowtherm A.[2][4]

    • Too Low (<240 °C): The reaction will be sluggish or incomplete, leaving a large amount of the uncyclized anilidomethylenemalonate intermediate.[6]

    • Too High (>280 °C): Excessive temperatures can lead to decomposition of the starting material and product, resulting in the formation of tar and other byproducts, significantly reducing the isolated yield.[4][6]

  • Insufficient Reaction Time: While high temperatures are needed, the reaction must be held at the optimal temperature for a sufficient duration. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine when the starting material has been fully consumed.

  • Inefficient Heat Transfer: Ensure uniform heating. Using a high-boiling solvent in a heating mantle with vigorous stirring is crucial. For larger scale reactions, mechanical stirring is recommended over a magnetic stir bar to prevent localized overheating or "hot spots." The use of mineral oil has also been reported to improve yields to as high as 95% in some cases by providing a stable, inert medium.[2][5]

  • Presence of Moisture: Water can interfere with the reaction, especially at high temperatures. Ensure all glassware is thoroughly dried and use anhydrous solvents where possible.[6]

Q2: The final product is impure, showing multiple spots on TLC. How can I improve its purity?

A2: Impurities often arise from incomplete reactions or side-product formation. The primary method for purification is recrystallization.[7]

  • Unreacted Starting Material: If the condensation step was incomplete, you might have residual 4-ethylaniline or DEEM. If the cyclization was incomplete, the anilidomethylenemalonate intermediate will be a major contaminant. Use TLC to compare the product mixture to authentic samples of the starting materials.

  • Side Products from Overheating: Tarry, polymeric materials are a common side product of overheating.[6]

  • Purification Protocol:

    • After the cyclization, the crude product often precipitates upon cooling or by adding a non-polar solvent like cyclohexane or petroleum ether to the reaction mixture.[4][8]

    • Filter the crude solid and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent (e.g., diphenyl ether).[4]

    • The primary purification method is recrystallization.[7] Solvents such as methanol, ethanol, or DMF are often effective.[7][9] Experiment with solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Q3: The initial condensation reaction between 4-ethylaniline and DEEM is not proceeding efficiently. What should I check?

A3: This step is typically robust but can be hindered by substrate quality or reaction conditions.

  • Reagent Quality: Ensure the 4-ethylaniline is pure. Anilines can oxidize and darken on storage; distillation may be necessary if the starting material is heavily colored.

  • Removal of Ethanol: The condensation is a substitution reaction where the aniline displaces an ethoxy group from DEEM, releasing ethanol.[1] The reaction is driven to completion by removing the ethanol byproduct. Typically, this is done by heating the mixture (e.g., to 110 °C) to distill off the ethanol as it forms.[8]

  • Catalyst: While often run neat (without a catalyst), mild acid catalysis can sometimes promote the reaction if it is sluggish. However, this is not standard for the Gould-Jacobs reaction.

Q4: How can I effectively monitor the reaction progress at each stage?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this synthesis.

  • TLC System: A good starting point for a solvent system (eluent) is a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane (e.g., 30:70 Ethyl Acetate:Hexane). You may need to adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Monitoring Condensation: Spot the reaction mixture alongside the two starting materials (4-ethylaniline and DEEM). The reaction is complete when the spot corresponding to 4-ethylaniline has disappeared and a new, typically less polar, spot for the anilidomethylenemalonate intermediate has appeared and is no longer intensifying.

  • Monitoring Cyclization: Spot the reaction mixture against the intermediate from the first step. The cyclization is complete when the intermediate spot has disappeared, and a new, more polar spot corresponding to the 4-hydroxyquinoline ester has formed at the baseline (it is often too polar to move far from the origin in standard solvent systems).

Section 2: Optimized Experimental Protocols & Data

Protocol 1: Synthesis of Diethyl 2-((4-ethylphenyl)amino)methylenemalonate (Intermediate)
  • Setup: In a round-bottom flask equipped with a short-path distillation head, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Reaction: Heat the mixture in an oil bath at 110-120 °C for 1-2 hours.[8] Ethanol will begin to distill off.

  • Monitoring: Use TLC to monitor the disappearance of the 4-ethylaniline.

  • Work-up: Once the reaction is complete, cool the mixture. The resulting oil is often used directly in the next step without further purification. If purification is needed, it can be attempted via vacuum distillation or crystallization from a suitable solvent.

Protocol 2: Thermal Cyclization to Ethyl this compound-3-carboxylate
  • Setup: In a three-neck flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, add the crude intermediate from the previous step. Add a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A), typically 3-5 mL per gram of intermediate.

  • Reaction: Heat the mixture with vigorous stirring to 250-260 °C.[4] Maintain this temperature and monitor the reaction by TLC. The reaction can take from 15 minutes to over an hour.

  • Work-up: Allow the mixture to cool to room temperature (approx. 80-100 °C). Slowly add a non-polar solvent like hexane or cyclohexane with stirring to precipitate the product.[4]

  • Isolation: Filter the precipitated solid, wash thoroughly with the same non-polar solvent to remove all traces of the high-boiling solvent, and dry under vacuum.

Protocol 3: Saponification and Decarboxylation
  • Saponification: To the crude ester from the previous step, add a 10% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.[1]

  • Acidification: Cool the solution and carefully acidify with a strong acid like concentrated HCl until the pH is acidic. The carboxylic acid intermediate will precipitate.

  • Decarboxylation: Filter the carboxylic acid intermediate. For decarboxylation, slurry the solid in mineral oil and heat to 270-295 °C for 15-30 minutes until gas evolution (CO2) ceases.[10]

  • Final Isolation: Cool the mixture, dilute with chloroform or a similar solvent, filter the solid product, and wash thoroughly. Recrystallize from a suitable solvent (e.g., methanol) to obtain pure this compound.[7]

Table 1: Reagent and Condition Summary
StepReagentsKey ParametersTypical Yield
Condensation 4-ethylaniline, DEEM110-120 °C, 1-2h, Neat>90% (crude)
Cyclization Intermediate, Diphenyl Ether250-260 °C, 0.5-1.5h70-85%
Hydrolysis Cyclized Ester, 10% NaOHReflux, 1-2hQuantitative
Decarboxylation Carboxylic Acid, Mineral Oil270-295 °C, 15-30 min>80%

Section 3: Visualized Workflows

Gould-Jacobs Reaction Pathway

The following diagram illustrates the overall workflow for the synthesis of this compound.

A 4-Ethylaniline + DEEM B Condensation (110-120°C, -EtOH) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (250-260°C, Diphenyl Ether) C->D E Ethyl 6-ethyl-4-hydroxy- quinoline-3-carboxylate D->E F Saponification (NaOH, Reflux) E->F G Carboxylic Acid Intermediate F->G H Decarboxylation (270-295°C, -CO2) G->H I Final Product: This compound H->I

Caption: Workflow for this compound synthesis.

Troubleshooting Logic for Low Cyclization Yield

This decision tree provides a logical path for diagnosing the cause of low yields in the critical thermal cyclization step.

Start Low Yield in Cyclization Step CheckTLC Analyze crude product by TLC. Is starting intermediate present? Start->CheckTLC Yes_SM Yes CheckTLC->Yes_SM  Yes No_SM No CheckTLC->No_SM  No Cause1 Incomplete Reaction. Increase reaction time or temperature. Yes_SM->Cause1 CheckTemp Was reaction temp consistently 250-260°C? No_SM->CheckTemp Yes_Temp Yes CheckTemp->Yes_Temp  Yes No_Temp No CheckTemp->No_Temp  No Cause3 Decomposition. Reaction temp was too high. Reduce temperature slightly. Yes_Temp->Cause3 Cause2 Suboptimal Temperature. Calibrate thermometer and improve heating/stirring. No_Temp->Cause2

Caption: Decision tree for troubleshooting low cyclization yield.

References

Technical Support Center: Troubleshooting Low Yield in 6-Ethyl-4-hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethyl-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, ultimately leading to improved yields and purity.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Gould-Jacobs reaction. This multi-step process, while robust, has several critical parameters that can significantly impact the overall yield. This guide will focus on troubleshooting each stage of this synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of this compound.

Stage 1: Condensation of 4-Ethylaniline and Diethyl Ethoxymethylenemalonate (DEEM)

Question 1: The initial condensation reaction to form diethyl 2-(((4-ethylphenyl)amino)methylene)malonate appears to be incomplete or low-yielding. What are the likely causes and how can I improve it?

Answer:

An incomplete condensation reaction is a common bottleneck. The nucleophilic attack of 4-ethylaniline on diethyl ethoxymethylenemalonate (DEEM) is the crucial first step. Here are the primary factors that can lead to low yields and the corresponding troubleshooting steps:

  • Purity of Reactants: The presence of impurities, especially moisture, in either 4-ethylaniline or DEEM can hinder the reaction. 4-Ethylaniline is susceptible to oxidation and can absorb atmospheric moisture.

    • Actionable Advice:

      • Ensure your 4-ethylaniline is freshly distilled or from a recently opened bottle. If it has darkened in color, consider purification by distillation under reduced pressure.

      • Use anhydrous grade DEEM. If its purity is questionable, it can be distilled under vacuum.

  • Reaction Temperature and Time: While this reaction can often proceed at room temperature, gentle heating can significantly improve the rate and completeness of the reaction.

    • Actionable Advice:

      • Heat the reaction mixture at 80-100 °C for 1-3 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 4-ethylaniline spot is a good indicator of completion.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.

    • Actionable Advice:

      • Use a slight excess of DEEM (1.1 to 1.2 equivalents) to ensure the complete consumption of the 4-ethylaniline.

ParameterRecommended ConditionExpected Outcome
4-Ethylaniline Purity Colorless to pale yellow liquidMinimizes side reactions
DEEM Purity Anhydrous gradePrevents hydrolysis
Reaction Temperature 80-100 °CIncreased reaction rate
Reaction Time 1-3 hours (TLC monitored)Complete consumption of aniline
Stoichiometry 1.1-1.2 eq. DEEMDrives reaction to completion
Stage 2: Thermal Cyclization to Ethyl this compound-3-carboxylate

Question 2: The thermal cyclization step is resulting in a dark, tarry mixture with very little of the desired product. What is causing this and how can I optimize the cyclization?

Answer:

The thermal cyclization is the most critical and often the lowest-yielding step in the Gould-Jacobs synthesis. It requires high temperatures to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[1] The formation of tar is a common issue arising from decomposition at these elevated temperatures.

  • Critical Nature of Temperature Control: The temperature for the cyclization is typically in the range of 240-260 °C.[1] Insufficient temperature will lead to an incomplete reaction, while excessive heat will cause significant degradation of the starting material and product.

    • Actionable Advice:

      • Use a high-boiling, inert solvent to ensure uniform and controlled heating. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are standard choices.[1] Mineral oil can also be used but can make product isolation more challenging.

      • Preheat the solvent to the target temperature before slowly adding the condensation product. This minimizes the time the reactant is exposed to high temperatures before cyclization.

      • Carefully monitor and control the reaction temperature using a thermocouple.

  • Reaction Time: Prolonged heating, even at the correct temperature, can lead to product degradation.

    • Actionable Advice:

      • The cyclization is often rapid at the optimal temperature. A reaction time of 15-30 minutes is a good starting point.

      • Monitor the reaction by taking small aliquots (if feasible and safe) and analyzing them by TLC or LC-MS to determine the point of maximum product formation.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

ParameterRecommended ConditionRationale
Solvent Diphenyl ether or Dowtherm AProvides uniform and controlled high temperature
Temperature 240-260 °COptimal for cyclization, minimizes decomposition
Addition of Reactant Slow addition to preheated solventReduces exposure time to high heat before reaction
Reaction Time 15-30 minutesMinimizes product degradation
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of reactants and products

Visualizing the Gould-Jacobs Reaction Pathway

Gould-Jacobs Reaction cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis cluster_3 Stage 4: Decarboxylation 4-Ethylaniline 4-Ethylaniline Condensation_Product Diethyl 2-(((4-ethylphenyl)amino) methylene)malonate 4-Ethylaniline->Condensation_Product + DEEM (80-100 °C) DEEM Diethyl Ethoxymethylenemalonate Cyclized_Intermediate Ethyl this compound -3-carboxylate Condensation_Product->Cyclized_Intermediate Heat (240-260 °C) in Diphenyl Ether Carboxylic_Acid This compound -3-carboxylic acid Cyclized_Intermediate->Carboxylic_Acid Base (e.g., NaOH) then Acid Final_Product This compound Carboxylic_Acid->Final_Product Heat

References

Technical Support Center: 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and application of 6-Ethyl-4-hydroxyquinoline. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to anticipate and resolve challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 303121-13-3) is a heterocyclic organic compound featuring a quinoline core structure. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science. Due to the presence of the hydroxyl group and the quinoline nitrogen, these compounds are excellent chelators of metal ions and can participate in a wide range of chemical reactions.[1][2]

While specific research on the 6-ethyl variant is emerging, the broader 4-hydroxyquinoline class is known for a variety of pharmacological activities, including potential antibacterial, antifungal, and anticancer properties.[1][3][4][5] Therefore, this compound is primarily used in:

  • Drug Discovery: As a building block or intermediate for synthesizing more complex, biologically active molecules.[6][7]

  • Materials Science: In the development of novel polymers, coatings, or fluorescent sensors.[1][6]

  • Agrochemical Research: As a precursor for potential pesticides and herbicides.[7]

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of a compound is critical for its proper use. Below is a summary of key data for this compound.

PropertyValueSource(s)
CAS Number 303121-13-3
Molecular Formula C₁₁H₁₁NO[8]
Molecular Weight 173.21 g/mol [8]
Appearance Solid
Hazard Classifications Acute Toxicity (Oral, Category 4), Serious Eye Damage (Category 1)[8]
SMILES String CCc1ccc2nccc(O)c2c1[8]
InChI Key BXKNYSZMAPLOOY-UHFFFAOYSA-N[8]
Q3: What are the primary hazards associated with this compound?

Based on available safety data for this compound and related hydroxyquinolines, the primary hazards are:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[8]

  • Serious Eye Damage: It is classified as causing serious eye damage.[8] Direct contact can lead to severe irritation or injury.

  • Skin and Respiratory Irritation: Like many quinoline derivatives, it may cause skin and respiratory tract irritation upon contact or inhalation of dust.[9][10]

Always consult the most recent Safety Data Sheet (SDS) from your supplier and perform a thorough risk assessment before handling.

Handling and Storage Protocols

This section provides detailed guidance on the proper procedures for safely managing this compound in a laboratory setting.

Q4: How should I receive and initially store this compound?

Proper initial handling is the first step in ensuring compound integrity and lab safety. The workflow below outlines the best practices from receiving the package to placing the compound in long-term storage.

G cluster_receiving Receiving Area cluster_processing Processing cluster_storage Storage Receive Receive Package Inspect Inspect for Damage (Breaks, Leaks) Receive->Inspect 1 DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Inspect->DonPPE 2 Verify Verify Compound Identity (Check Label vs. Order) DonPPE->Verify 3 Log Log into Inventory (CAS, Lot #, Date) Verify->Log 4 Store Store in Designated Cabinet (Cool, Dry, Dark) Log->Store 5 Segregate Segregate from Incompatibles (Oxidizers, Strong Acids) Store->Segregate

Caption: Workflow for receiving and storing this compound.

Q5: What are the optimal long-term storage conditions?

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] The scientific rationale is as follows:

  • Cool Temperature: Reduces the rate of potential degradation reactions. While stable at room temperature, elevated temperatures can accelerate decomposition.[9]

  • Dry Environment (Desiccation): Hydroxyquinolines can be sensitive to moisture. Storing with a desiccant is recommended to prevent potential hydration or hydrolysis.

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice. This minimizes the risk of slow oxidation, as hydroxyquinolines can undergo oxidative oligomerization.[11]

  • Away from Light: Some quinoline compounds are light-sensitive.[12] Storing in an opaque container or in a dark cabinet prevents photochemical degradation.

Q6: What personal protective equipment (PPE) is required for handling?

Given the hazard profile, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[9][10] This is critical due to the risk of serious eye damage.[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Body Protection: A standard lab coat is required. Ensure it is clean and buttoned.[9]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[9][13] All handling of the solid should ideally be done in a chemical fume hood to minimize inhalation risk.[12]

Q7: What are the first-aid procedures in case of accidental exposure?

Immediate and correct action can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10][12]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

Troubleshooting Guide

This section addresses common issues that may arise during the experimental use of this compound.

Q8: My compound won't dissolve in my chosen solvent. What should I do?

Solubility issues are a common hurdle. Follow this troubleshooting workflow to diagnose and solve the problem.

G Start Compound has poor solubility CheckSolvent Is the solvent appropriate? (Check literature/supplier data) Start->CheckSolvent CheckPurity Is the compound pure? (Consider analytical check - NMR/LCMS) CheckSolvent->CheckPurity Yes SolventSystem Try a different solvent or co-solvent system (e.g., DMSO, DMF). Hydroxyquinolines often have better solubility in polar aprotic solvents. CheckSolvent->SolventSystem No IncreaseEnergy Have you tried applying energy? (Gentle heating, sonication) CheckPurity->IncreaseEnergy Yes Purify Purify the compound. Impurities can significantly reduce solubility. CheckPurity->Purify No ApplyHeat Apply gentle warming (<50°C) or use an ultrasonic bath. CAUTION: Test thermal stability first. IncreaseEnergy->ApplyHeat

Caption: Troubleshooting flowchart for solubility issues.

Causality: The quinoline structure has both polar (hydroxyl group, nitrogen) and non-polar (ethyl group, aromatic rings) regions. This amphiphilic nature means its solubility can be complex. While it might be soluble in polar organic solvents like DMSO and DMF, its solubility in alcohols or aqueous solutions may be limited.[11] Impurities from synthesis can also "oil out" and prevent the bulk material from dissolving properly.

Q9: I'm seeing unexpected colors or degradation in my stock solution. Why is this happening?

The appearance of color (e.g., yellowing) or precipitate in a stock solution often indicates compound instability.

  • Cause 1: Oxidation: As previously mentioned, hydroxyquinolines are susceptible to oxidation, which can produce colored oligomeric byproducts.[11] This is accelerated by air, light, and trace metal impurities.

    • Solution: Prepare fresh solutions for each experiment. If a stock solution must be stored, degas the solvent, store the solution under an inert atmosphere (argon/nitrogen), and keep it in an amber vial at -20°C.

  • Cause 2: pH Instability: The phenolic hydroxyl group is acidic, and the quinoline nitrogen is basic. Extreme pH values in your experimental medium can cause the compound to degrade or precipitate as a salt.

    • Solution: Check the pH of your solution. Buffer your medium if necessary and assess the compound's stability at the target pH before beginning large-scale experiments.

  • Cause 3: Incompatible Substances: Storing or using the compound with strong oxidizing agents or strong acids can cause rapid decomposition.[9][10]

    • Solution: Review all components in your experimental mixture for incompatibilities. Ensure all glassware is scrupulously clean.

Q10: My reaction is giving low yields or unexpected byproducts. Could the 4-hydroxyquinoline be the problem?

Yes, the reactivity of the 4-hydroxyquinoline core can lead to side reactions if not properly managed.

  • Tautomerism: 4-hydroxyquinolines exist in equilibrium with their 4-quinolone tautomer. This can affect which atom (oxygen or nitrogen) acts as the nucleophile in subsequent reactions, potentially leading to a mixture of O-alkylated and N-alkylated products.

  • Electrophilic Substitution: The electron-rich phenol ring is activated towards electrophilic aromatic substitution. If your reaction conditions involve electrophiles, you may see substitution on the aromatic ring, leading to unintended byproducts.[5]

  • Chelation: If your reaction mixture contains metal catalysts or trace metal ions, the 4-hydroxyquinoline can act as a chelating ligand, potentially sequestering the metal and inhibiting the desired catalytic cycle.[2]

    • Solution: Protect the hydroxyl group (e.g., as a methoxy or benzyl ether) before performing reactions that are incompatible with a free phenol. This is a standard strategy in multi-step synthesis involving such scaffolds.

References

"avoiding side reactions in 6-Ethyl-4-hydroxyquinoline derivatization"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Ethyl-4-hydroxyquinoline Derivatization

Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of modifying this versatile scaffold and avoid common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of this compound, providing explanations for the underlying chemistry and actionable solutions.

Question 1: I am attempting an N-alkylation on the quinoline nitrogen, but I am observing significant O-alkylation at the 4-hydroxy position. How can I improve the selectivity for N-alkylation?

Answer:

This is a classic case of competing nucleophilicity between the quinoline nitrogen and the 4-hydroxy group. The 4-hydroxyquinoline core exists in tautomeric equilibrium with the 4-quinolone form. Under basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide-like species, which can readily react with alkylating agents.

Root Cause Analysis:

  • Tautomerism: The 4-hydroxyquinoline scaffold readily tautomerizes to the 4-quinolone form. This equilibrium is influenced by the solvent and pH of the reaction medium.

  • Basicity and Nucleophilicity: In the presence of a base, the hydroxyl group is deprotonated, creating a potent oxygen nucleophile. The quinoline nitrogen is also nucleophilic, but its reactivity can be sterically hindered and is generally lower than the deprotonated hydroxyl group.

Strategies for Selective N-Alkylation:

  • Protecting Group Strategy: The most robust method to ensure selective N-alkylation is to protect the 4-hydroxy group. A common and effective strategy is to use a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride. The silyl ether is stable under many alkylation conditions and can be readily removed later.

  • Reaction Condition Optimization:

    • Choice of Base: A milder base, such as potassium carbonate (K₂CO₃), is less likely to fully deprotonate the hydroxyl group compared to stronger bases like sodium hydride (NaH). This can favor N-alkylation.

    • Solvent Effects: Aprotic polar solvents like DMF or DMSO can favor O-alkylation by solvating the cation of the base and leaving a "naked" and highly reactive alkoxide. Less polar solvents may slightly favor N-alkylation.

Experimental Protocol: Selective N-Alkylation via O-Protection

  • Protection: Dissolve this compound in anhydrous DMF. Add imidazole (1.5 equivalents) followed by TBDMS-Cl (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography.

  • N-Alkylation: The protected 6-ethyl-4-(TBDMS-oxy)quinoline can then be subjected to your desired N-alkylation conditions.

  • Deprotection: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in THF.

Question 2: During electrophilic aromatic substitution (e.g., nitration or halogenation), I am getting a mixture of products with substitution at various positions on the benzene ring. How can I achieve better regioselectivity?

Answer:

The directing effects of the substituents on the this compound ring govern the regioselectivity of electrophilic aromatic substitution. The hydroxyl group at C4 is a strong activating group and an ortho-, para-director. The ethyl group at C6 is a weak activating group and also an ortho-, para-director.

Root Cause Analysis:

  • Directing Group Effects: The powerful activating effect of the 4-hydroxy group will primarily direct incoming electrophiles to the C3 and C5 positions. The ethyl group at C6 will direct to the C5 and C7 positions. The combination of these effects can lead to a mixture of products.

  • Steric Hindrance: The position of substitution can also be influenced by the steric bulk of the incoming electrophile and the existing substituents.

Strategies for Regiocontrolled Electrophilic Substitution:

  • Leveraging N-Oxide Chemistry: A powerful strategy to control regioselectivity is to first form the quinoline N-oxide. The N-oxide group acts as a directing group, facilitating functionalization at the C2 and C8 positions.[1][2][3] This can be a multi-step process but offers precise control.

  • Reaction Condition Tuning:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Catalyst Choice: In cases like Friedel-Crafts reactions, the choice of Lewis acid can influence the regiochemical outcome.

Experimental Workflow: N-Oxide Directed C8-Arylation

G A This compound B Protection of 4-OH (e.g., Carbamoylation) A->B C N-Oxidation (e.g., m-CPBA) B->C D Directed C-H Arylation at C8 (e.g., Pd-catalyzed) C->D E Removal of N-Oxide D->E F Deprotection of 4-OH E->F G C8-Aryl-6-Ethyl-4-hydroxyquinoline F->G

Caption: Workflow for selective C8 arylation.

Question 3: I am trying to perform a Vilsmeier-Haack formylation on this compound, but I am getting a complex mixture of products and low yield of the desired 3-formyl derivative.

Answer:

The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. However, with a substrate like this compound, several side reactions can occur.

Root Cause Analysis:

  • Multiple Reactive Sites: The Vilsmeier reagent (a chloroinimium salt) is a potent electrophile. It can react at the C3 position as desired, but also potentially at the C5 and C7 positions due to the activating effects of the substituents.

  • Reaction with the Hydroxyl Group: The Vilsmeier reagent can also react with the 4-hydroxy group, leading to the formation of an O-formyl intermediate, which can complicate the reaction and subsequent workup.

Strategies for a Clean Vilsmeier-Haack Reaction:

  • Protection of the Hydroxyl Group: As with N-alkylation, protecting the 4-hydroxy group is a highly effective strategy. A simple acetylation to form the 4-acetoxy derivative can be sufficient to prevent reaction at the oxygen and improve the yield of the C3-formylated product.

  • Careful Control of Stoichiometry and Temperature: Using a minimal excess of the Vilsmeier reagent and maintaining a low reaction temperature can help to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and how can it be used to synthesize this compound? Are there common side reactions?

A1: The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines.[4][5] It involves the condensation of an aniline (in this case, 4-ethylaniline) with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[4]

Reaction Scheme: 4-Ethylaniline + Diethyl ethoxymethylenemalonate → Intermediate → 6-Ethyl-4-hydroxy-3-carbethoxyquinoline

The resulting ester is then typically hydrolyzed and decarboxylated to yield this compound.

Common Side Reactions:

  • Incomplete Cyclization: The cyclization step requires high temperatures, and if not heated sufficiently or for long enough, the intermediate anilidomethylenemalonic ester may be isolated.[6]

  • Alternative Cyclization (Knorr-type product): Under certain conditions, particularly if the initial condensation is not well-controlled, a competing reaction can lead to the formation of a 2-hydroxyquinoline isomer.

Q2: Can I perform a Suzuki or other cross-coupling reactions directly on a halogenated this compound?

A2: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are powerful tools for derivatizing the quinoline core. However, for successful coupling, you must first introduce a halogen (e.g., Br or I) or a triflate group at the desired position. The reactivity of the 4-hydroxy group can sometimes interfere with the catalytic cycle, so protection of this group is often recommended for optimal yields.

Q3: What are the key differences in reactivity between the C2, C3, and C4 positions of the quinoline ring in this compound?

A3:

  • C4 Position: The hydroxyl group at this position makes it nucleophilic, especially when deprotonated. It is prone to O-alkylation and O-acylation.

  • C3 Position: This position is activated by the C4-hydroxyl group and is the most susceptible to electrophilic attack. Reactions like formylation and halogenation often occur here.

  • C2 Position: This position is adjacent to the ring nitrogen, making it electron-deficient and susceptible to nucleophilic attack, especially if the nitrogen is quaternized or in the N-oxide form.[2]

Reactivity Summary Table:

PositionElectronic NatureCommon Reactions
C2 Electron-deficientNucleophilic substitution (with N-activation)
C3 Electron-richElectrophilic substitution
C4 Nucleophilic (Oxygen)O-Alkylation, O-Acylation

Q4: How does the ethyl group at the C6 position influence the reactivity of the molecule?

A4: The ethyl group at the C6 position is an electron-donating group through hyperconjugation. This has two main effects:

  • Activation: It slightly activates the benzene portion of the quinoline ring towards electrophilic aromatic substitution.

  • Directing Effect: As an ortho-, para-director, it directs incoming electrophiles to the C5 and C7 positions. This can lead to mixtures of isomers in reactions like nitration or halogenation if not carefully controlled.

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Ethyl-4-hydroxyquinoline NMR spectra. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoline derivatives and facing challenges in spectral interpretation. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles and field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing more signals than expected in my ¹H NMR spectrum, and some are broad. What could be the cause?

A1: The primary reason for unexpected signal complexity and broadening in the NMR spectrum of this compound is the presence of tautomers.

4-hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).[1][2] This equilibrium can be influenced by the solvent, temperature, and pH. In many common NMR solvents like DMSO-d₆, both tautomers may be present, leading to two distinct sets of signals for the quinoline core. The hydroxyl proton (in the enol form) and the N-H proton (in the keto form) are often broad due to chemical exchange with residual water in the solvent or with each other.

Troubleshooting Steps:

  • Solvent Study: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). A change in the ratio of the two sets of signals upon solvent change is a strong indicator of tautomerism.[2]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve broadened signals. If the exchange rate between tautomers is intermediate at room temperature, the signals will be broad. Heating the sample may increase the exchange rate, causing the signals for the two tautomers to coalesce into a single, averaged set of sharper signals. Conversely, cooling the sample may slow the exchange rate sufficiently to resolve both sets of signals sharply.

  • Deuterium Exchange: Add a drop of D₂O to your NMR sample, shake, and re-acquire the ¹H NMR spectrum. The broad signals corresponding to the OH and NH protons will exchange with deuterium and disappear from the spectrum, confirming their identity.

Q2: The aromatic region of my ¹H NMR spectrum is very crowded. How can I confidently assign the protons of the quinoline ring?

A2: Signal overlap in the aromatic region is a common challenge with substituted quinolines.[3][4] A combination of 1D and 2D NMR techniques is essential for unambiguous assignment.

The protons on the quinoline core can be divided into two spin systems: one on the pyridine ring (H-2, H-3) and one on the benzene ring (H-5, H-7, H-8).[5] The ethyl group at the 6-position will influence the chemical shifts of the neighboring protons, particularly H-5 and H-7.[6]

Step-by-Step Protocol for Assignment:

  • Acquire a High-Resolution ¹H NMR Spectrum: Ensure proper shimming to obtain sharp signals. This will help in resolving the fine splitting patterns (coupling).

  • Run a ¹H-¹H COSY (Correlation Spectroscopy) Experiment: This is the most critical experiment for identifying coupled protons.[5][6] Cross-peaks in the COSY spectrum connect protons that are coupled, typically through two or three bonds. This allows you to trace the connectivity within each spin system.[6] For example, you will see a correlation between H-7 and H-8, and between H-7 and H-5.

  • Utilize ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[6] This is invaluable for spreading out the crowded proton signals into the much wider ¹³C chemical shift range, aiding in the resolution of overlapping proton resonances.[6]

  • Employ ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[6] It is crucial for piecing together the molecular fragments and confirming the position of the ethyl group. For instance, the methylene protons of the ethyl group should show a correlation to C-6, C-5, and C-7. The H-5 proton should show a correlation to C-4, C-6, and C-8a.

Below is a workflow diagram for the systematic NMR analysis of this compound.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13 ¹³C NMR C13->HSQC Direct C-H Correlation C13->HMBC Long-Range C-H Correlation Assign_H Assign Protons COSY->Assign_H HSQC->Assign_H Assign_C Assign Carbons HSQC->Assign_C HMBC->Assign_C Structure Confirm Structure HMBC->Structure Connect Fragments Assign_H->Structure Assign_C->Structure Stacking_Effect cluster_low_conc Low Concentration cluster_high_conc High Concentration (π-π Stacking) a Molecule A b Molecule B c Molecule C (Shielded Protons) d Molecule D (Shielded Protons) c->d Intermolecular Interaction

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Ethyl-4-hydroxyquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Among these, the 4-hydroxyquinoline core has attracted considerable interest for its diverse pharmacological potential, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4] The biological profile of these molecules is intricately governed by the nature and placement of substituents on the quinoline ring. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-hydroxyquinoline derivatives, with a specific focus on the influence of substitution at the C-6 position, using the 6-ethyl-4-hydroxyquinoline as a central point of comparison.

The 4-Hydroxyquinoline Scaffold: A Versatile Pharmacophore

The 4-hydroxyquinoline moiety, which can exist in tautomeric equilibrium with the 4-quinolone form, is a key pharmacophore responsible for the interaction of these compounds with various biological targets. The diverse activities of these derivatives stem from the modulation of their physicochemical properties, such as lipophilicity, electronic effects, and steric factors, through the introduction of different functional groups at various positions of the quinoline ring.

The Critical Role of C-6 Substitution: A Comparative Analysis

While multiple positions on the 4-hydroxyquinoline ring are amenable to substitution, the C-6 position plays a significant role in modulating the biological activity of these compounds. The introduction of various substituents at this position can profoundly impact their potency and selectivity.

Comparison of 6-Substituents on Antibacterial Activity

The 4-hydroxyquinoline core is a well-established scaffold for the development of antibacterial agents.[2][5] The nature of the substituent at the C-6 position can influence the antibacterial spectrum and potency.

Substituent at C-6General Effect on Antibacterial ActivitySupporting Evidence
Ethyl Expected to enhance lipophilicity, potentially improving cell membrane penetration. The moderate size of the ethyl group may offer a favorable steric interaction with the target enzyme.While direct data for this compound is limited, studies on related quinolones suggest that small alkyl groups at this position can be beneficial for activity.
Chloro A well-known substituent in quinoline-based antibacterials (e.g., fluoroquinolones). It enhances activity, likely through favorable electronic interactions and increased binding affinity.[6]The presence of a chloro group at C-6 in 4-hydroxy-2-quinolone analogs has been shown to have a dramatic impact on antimicrobial activities.[6]
Methoxy Can have varied effects. It can increase polarity and potentially form hydrogen bonds, but its bulkiness might be detrimental depending on the target.Studies on 6-methoxy-4-aminoquinolines have shown slight antibacterial activity.[7]
Nitro A strong electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring. Often associated with increased activity but also potential toxicity.6-Nitro-substituted quinolines have been investigated for their antimicrobial properties.

The following diagram illustrates the general structure-activity relationship of 4-hydroxyquinolines, highlighting the importance of the C-6 position.

SAR_4_Hydroxyquinoline cluster_core 4-Hydroxyquinoline Core cluster_substituents Key Substitution Positions Core 4-Hydroxyquinoline Structure C2 C-2 (e.g., Alkyl, Aryl) - Modulates activity and selectivity Structure->C2 C3 C-3 (e.g., Carboxyl, Alkyl chain) - Crucial for antimicrobial activity Structure->C3 C6 C-6 (e.g., Ethyl, Halo, Methoxy) - Influences potency and spectrum Structure->C6 C7 C-7 (e.g., Chloro) - Optimal for antimalarial activity Structure->C7

Caption: General Structure-Activity Relationship of 4-Hydroxyquinolines.

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of 6-Substituted-4-hydroxyquinolines

A common and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[3] This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, 4-ethylaniline would be the starting material.

Step-by-Step Protocol:

  • Condensation: React 4-ethylaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a suitable solvent like ethanol and may be heated to facilitate the reaction.

  • Cyclization: The intermediate formed in the first step is heated at a high temperature (typically around 250 °C) in a high-boiling point solvent like diphenyl ether. This thermal cyclization leads to the formation of the 4-hydroxyquinoline ring system.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound.

The following diagram outlines the general workflow for the synthesis and evaluation of 4-hydroxyquinoline derivatives.

Workflow Start Design of 6-Substituted Analogs Synthesis Chemical Synthesis (e.g., Conrad-Limpach) Start->Synthesis Select Substituents Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., MIC, IC50) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for Synthesis and Evaluation of 4-Hydroxyquinolines.

In Vitro Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Step-by-Step Protocol:

  • Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Potential Signaling Pathways and Mechanisms of Action

The antibacterial action of many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[8] While the precise mechanism for this compound is not elucidated, it is plausible that it shares this mechanism. The ethyl group at the C-6 position could influence the binding affinity of the compound to these enzymes.

The following diagram illustrates a simplified representation of this proposed mechanism.

Mechanism_of_Action Compound This compound Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Inhibition Process DNA Replication & Repair Target->Process Essential for Outcome Bacterial Cell Death Process->Outcome Inhibition leads to

Caption: Proposed Mechanism of Antibacterial Action.

Conclusion and Future Directions

The structure-activity relationship of 4-hydroxyquinolines is a rich and complex field, with the substituent at the C-6 position playing a pivotal role in defining the biological activity. While direct and extensive data on this compound is sparse, by comparing it with other 6-substituted analogs, we can infer its potential as a valuable scaffold in drug discovery. The ethyl group's contribution to lipophilicity and its moderate steric bulk may offer advantages in terms of membrane permeability and target interaction.

Future research should focus on the systematic synthesis and evaluation of a series of 6-alkyl-4-hydroxyquinolines to provide a clearer understanding of the impact of alkyl chain length and branching on biological activity. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets of these compounds and to guide the rational design of more potent and selective therapeutic agents. The insights gained from such studies will undoubtedly contribute to the development of novel drugs based on the versatile 4-hydroxyquinoline scaffold.

References

A Comparative Analysis of the Biological Activity of 6-Ethyl-4-hydroxyquinoline and Other Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of pharmacologically active compounds.[1] Its versatile bicyclic aromatic system allows for extensive functionalization, leading to derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] Within this vast family, 4-hydroxyquinolines (also known as 4-quinolones) represent a particularly significant class, forming the core of compounds that modulate crucial biological pathways.[4]

This guide provides an in-depth comparison of the anticipated biological profile of 6-Ethyl-4-hydroxyquinoline with other well-characterized quinoline derivatives. While direct extensive experimental data for this compound is not widely available in public literature, we can leverage established Structure-Activity Relationship (SAR) principles from closely related analogs to construct a scientifically robust predictive analysis. This document is intended to guide researchers and drug development professionals in exploring the potential of this and similar scaffolds.

The 4-Hydroxyquinoline Core: A Hub of Biological Activity

The 4-hydroxyquinoline moiety is a tautomeric form of the 4-quinolone core and is critical for the biological activity of many derivatives. This structural feature is instrumental in coordinating with metal ions and forming hydrogen bonds within the active sites of various enzymes and receptors, which is often key to their mechanism of action.[5] The nature and position of substituents on the quinoline ring system dramatically influence the compound's potency and selectivity.[1]

Profiling this compound: A SAR-Based Prediction

The introduction of an ethyl group at the C6 position of the 4-hydroxyquinoline scaffold is expected to confer specific physicochemical properties that influence its biological activity. Based on SAR studies of related compounds, we can infer the following:

  • Lipophilicity and Bioavailability: The ethyl group, being a short alkyl chain, will increase the lipophilicity of the molecule compared to its unsubstituted counterpart. This modification can enhance membrane permeability and, potentially, oral bioavailability. However, there is an optimal lipophilicity for biological activity, beyond which potency may decrease.[6]

  • Anticipated Activities: Based on analogs like Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, which show potential antimicrobial and anticancer effects, this compound is hypothesized to possess similar activities.[7] The electron-donating nature of the ethyl group at the C6 position can influence the electronic distribution of the quinoline ring, potentially modulating its interaction with biological targets.

Comparative Analysis with Key Quinolone Derivatives

To contextualize the potential of this compound, we will compare its predicted profile against several well-studied quinoline classes.

Anticancer Activity

Many quinoline derivatives exert their anticancer effects through mechanisms like the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8] The 4-hydroxyquinoline scaffold, in particular, has been a fruitful source of cytotoxic agents.[4][9]

Comparison with Other 6-Substituted-4-hydroxyquinolines:

The nature of the substituent at the C6 position is a critical determinant of anticancer potency.

  • 6-Alkyl Derivatives (e.g., 6-methyl-): Generally, short alkyl chains are well-tolerated. The slightly increased lipophilicity of a 6-ethyl group over a 6-methyl group might enhance cellular uptake, potentially leading to improved cytotoxicity.

  • 6-Halogen Derivatives (e.g., 6-chloro-, 6-bromo-): Halogens are strongly electron-withdrawing and increase lipophilicity. Compounds like 6-chloro or 6-bromo quinazolines have demonstrated significant cytotoxic effects.[10] The replacement of an electron-donating ethyl group with an electron-withdrawing halogen can drastically alter the molecule's interaction with targets like protein kinases.

Comparison with Other Quinolone Scaffolds:

  • 4-Aminoquinolines (e.g., Chloroquine): This class, famously used in antimalarial therapy, also exhibits anticancer properties. While both 4-hydroxy and 4-aminoquinolines can induce apoptosis, their primary mechanisms and targets often differ.[11]

  • 8-Hydroxyquinolines: These compounds are potent metal chelators and have shown significant anticancer activity, often linked to the induction of oxidative stress.[5][12] The position of the hydroxyl group dramatically changes the chelating properties and subsequent biological effects compared to the 4-hydroxy scaffold.

Table 1: Comparative in vitro Anticancer Activity of Various Quinolone Derivatives

Compound/Derivative ClassCancer Cell LineActivity Metric (IC₅₀ in µM)Reference
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)Data not quantified, but showed activity[10]
4-Aminoquinoline Derivative (Compound 10)MCF-7 (Breast)12.5[11]
4-Aminoquinoline Derivative (Compound 10)MDA-MB-468 (Breast)6.25[11]
8-Hydroxyquinoline-Naphthoquinone Hybrid (Compound 6)A549 (Lung)0.82 ± 0.09[5]
8-Hydroxyquinoline-Naphthoquinone Hybrid (Compound 6)MCF-7 (Breast)1.12 ± 0.13[5]
4,6-dihydroxyquinolin-2(1H)-one (Compound 3)Not SpecifiedPotent activity reported[13]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

Quinolines are renowned for their antimicrobial properties, most famously exemplified by the fluoroquinolone antibiotics. The 4-hydroxy-2-quinolone scaffold is also a promising framework for developing new antimicrobial agents.[3]

Comparison with Other 4-hydroxyquinolone Analogs:

  • Effect of Alkyl Chains: SAR studies on 4-hydroxy-2-quinolone analogs have shown that the length of alkyl chains can dramatically impact antimicrobial activity, likely by influencing how the molecule fits into hydrophobic pockets of microbial enzymes.[3] For instance, replacing a methyl with an ethyl group at certain positions can improve inhibitory activity.[3]

  • Effect of Halogens: The presence of halogens, particularly fluorine, is a hallmark of many potent quinolone antibiotics (e.g., Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate).[2][14] These electron-withdrawing groups are often crucial for high-affinity binding to bacterial targets like DNA gyrase. It is anticipated that this compound, lacking these features, would have a different and likely less potent antibacterial spectrum than the fluoroquinolones.

Table 2: Comparative in vitro Antimicrobial Activity of Quinolone Derivatives

Compound/Derivative ClassMicrobial StrainActivity Metric (MIC in µg/mL)Reference
4-hydroxy-2-quinolone analog (Compound 3j)Aspergillus flavus1.05[3]
4-hydroxy-2-quinolone analog (Compound 3g)Aspergillus flavus9.48[3]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureus4-16[12]
4,6-dihydroxyquinolin-2(1H)-one (Compound 3)Various bacteria & fungiGood MIC values reported[13]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Design for Comparative Evaluation

To empirically validate the predicted activities of this compound, a structured experimental approach is essential. The protocols described below represent self-validating systems for an initial biological characterization.

Workflow for In Vitro Screening

The following diagram outlines a standard workflow for assessing the biological activity of a novel compound like this compound.

G cluster_0 Primary Screening cluster_1 Secondary Assays (Hit Compounds) cluster_2 Mechanism of Action (Lead Compounds) a Compound Synthesis & Characterization b Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines a->b c Antimicrobial Screening (e.g., Broth Microdilution) Gram+/Gram- Bacteria, Fungi a->c d Dose-Response & IC50/MIC Determination b->d c->d e Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) d->e f Cell Cycle Analysis (Flow Cytometry) d->f g Target Identification (e.g., Kinase Profiling, Docking) e->g f->g h Western Blot for Key Pathway Proteins g->h caption Workflow for Biological Activity Screening. G Quinoline Quinolone Derivative (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Mito Mitochondrial Stress Quinoline->Mito Bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulation Mito->Bcl2 Bax Bax (Pro-apoptotic) ↑ Upregulation Mito->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis caption Intrinsic Apoptosis Pathway Induced by Quinolines.

References

In Vivo Validation of 6-Ethyl-4-hydroxyquinoline's Anticancer Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a viable clinical candidate is paved with rigorous in vivo validation. This guide provides a comprehensive framework for assessing the anticancer activity of 6-Ethyl-4-hydroxyquinoline, a novel quinoline derivative, using established preclinical models. We will objectively compare its potential performance against standard-of-care alternatives and provide the supporting experimental rationale and detailed protocols necessary for robust evaluation.

Introduction to this compound and the Quinoline Scaffold in Oncology

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of 4-hydroxyquinoline, in particular, have demonstrated a range of pharmacological activities, including cytotoxic effects against various cancer cell lines.[2][3] While the precise mechanism of action for many quinoline derivatives is still under investigation, proposed anticancer activities include the inhibition of key cellular processes like autophagy and effects on signaling pathways crucial for tumor growth and survival.[4] this compound is a novel analogue whose in vivo efficacy remains to be systematically validated. This guide outlines the critical steps for such a validation, providing a roadmap for its preclinical development.

Comparative Framework: Selecting Appropriate In Vivo Models and Standard-of-Care Agents

The selection of appropriate in vivo models is paramount for obtaining clinically relevant data. The two primary choices for initial efficacy studies are xenograft and syngeneic models.

Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice.[5][6][7] They are invaluable for assessing the direct antitumor activity of a compound on human cancers.

Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[8][9][10][11][12] This allows for the investigation of the interplay between the therapeutic agent, the tumor, and a fully functional immune system, which is crucial for evaluating immunomodulatory effects.

For the purpose of this guide, we will focus on a human tumor xenograft model to assess the direct cytotoxic/cytostatic effects of this compound. We will compare its efficacy against standard-of-care chemotherapeutic agents commonly used for breast and non-small cell lung cancer, as quinoline derivatives have shown promise against these cancer types in vitro.[3]

Table 1: Comparison of In Vivo Cancer Models

Model TypeAdvantagesDisadvantagesRecommended Use Case for this compound
Cell Line-Derived Xenograft (CDX) High reproducibility, rapid tumor growth, suitable for large-scale screening.[7]Lacks a functional immune system, may not fully represent human tumor heterogeneity.[9]Initial assessment of direct antitumor efficacy and dose-response relationships.
Patient-Derived Xenograft (PDX) More closely mimics human tumor heterogeneity and the tumor microenvironment.[6][9]More expensive and time-consuming to establish, higher variability.Later-stage validation to confirm efficacy in a more clinically relevant model.
Syngeneic Model Fully intact immune system, allows for the study of immunotherapies.[10][11][12]Utilizes murine tumor cells, which may not fully represent human cancers.[8]Subsequent studies to investigate potential immunomodulatory effects of this compound.

In Vivo Efficacy Assessment of this compound in a Xenograft Model

This section outlines a detailed protocol for evaluating the anticancer activity of this compound in a subcutaneous xenograft model using a human breast cancer cell line (e.g., MCF-7) and a human non-small cell lung cancer cell line (e.g., A549).

Experimental Workflow

The following diagram illustrates the key steps in the in vivo efficacy study.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cell Line Culture & Expansion (MCF-7, A549) tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->tumor_implantation randomization Tumor Growth & Randomization into Groups tumor_implantation->randomization treatment_administration Treatment Administration (this compound, Standard-of-Care, Vehicle) randomization->treatment_administration monitoring Tumor Volume & Body Weight Monitoring treatment_administration->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Experimental workflow for in vivo efficacy testing.

Detailed Experimental Protocol

Materials:

  • Human breast cancer cell line (MCF-7) and non-small cell lung cancer cell line (A549)

  • Appropriate cell culture medium and supplements

  • Female athymic nude mice (6-8 weeks old)

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Standard-of-care drugs:

    • For MCF-7 model: Doxorubicin[13][14]

    • For A549 model: Cisplatin[15][16]

  • Matrigel (optional, for enhancing tumor take rate)

  • Sterile saline

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture MCF-7 and A549 cells according to standard protocols. Harvest cells during the exponential growth phase for implantation.[17]

  • Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment to allow for acclimatization.[17]

  • Tumor Implantation:

    • Resuspend harvested cancer cells in sterile saline or a mixture of saline and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).[17]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, administered orally or intraperitoneally)

    • Group 2: this compound (low dose, e.g., 25 mg/kg)

    • Group 3: this compound (high dose, e.g., 50 mg/kg)

    • Group 4: Standard-of-care (Doxorubicin for MCF-7 model, Cisplatin for A549 model, administered at a clinically relevant dose and schedule)

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily for 14 days). The route of administration for this compound should be consistent with its intended clinical use.

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.[17]

    • Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss exceeding 20%.[18]

  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or after a fixed duration of treatment. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[17]

Data Analysis and Interpretation

The primary endpoint for efficacy is tumor growth inhibition (TGI). TGI is calculated as:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 2: Hypothetical Comparative Efficacy Data (MCF-7 Breast Cancer Model)

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1450 ± 150-+5
This compound25 mg/kg, daily870 ± 12040+2
This compound50 mg/kg, daily580 ± 9060-3
Doxorubicin2 mg/kg, weekly650 ± 11055-8

Table 3: Hypothetical Comparative Efficacy Data (A549 Lung Cancer Model)

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1520 ± 160-+4
This compound25 mg/kg, daily912 ± 13040+1
This compound50 mg/kg, daily608 ± 10060-4
Cisplatin5 mg/kg, weekly760 ± 12050-10

These hypothetical data suggest that this compound exhibits dose-dependent antitumor activity. At the higher dose, its efficacy is comparable to or slightly better than the standard-of-care agents in these models, with a potentially more favorable toxicity profile as indicated by the smaller change in body weight.

Preliminary Toxicity Evaluation

A crucial aspect of in vivo validation is assessing the safety profile of the investigational compound.[19]

Acute Toxicity Study Protocol

An acute toxicity study provides an initial assessment of the compound's safety and helps determine the maximum tolerated dose (MTD).[18][20]

Procedure:

  • Use healthy, non-tumor-bearing mice (e.g., Balb/c).

  • Administer single, escalating doses of this compound to different groups of mice.

  • Monitor the animals for 14-21 days for clinical signs of toxicity, including changes in appearance, behavior, and body weight.[19]

  • At the end of the observation period, perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.

  • Collect blood samples for hematology and clinical chemistry analysis.

The results of this study will inform the dose selection for subsequent efficacy studies and provide initial insights into potential target organs for toxicity.

Potential Mechanism of Action: A Look at Quinoline's Role in Cancer Signaling

While the specific molecular targets of this compound require further investigation, the broader class of quinoline derivatives has been shown to interfere with several key cancer-related pathways. One of the most studied mechanisms is the inhibition of autophagy, a cellular recycling process that can promote cancer cell survival under stress.[4] Chloroquine and hydroxychloroquine, well-known 4-aminoquinolines, are known to inhibit autophagy.[4][21]

The following diagram illustrates a potential mechanism of action for this compound based on the known activities of related compounds.

signaling_pathway cluster_cell Cancer Cell cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway This compound This compound Autolysosome Autolysosome (Degradation) This compound->Autolysosome Inhibition Autophagosome Autophagosome Formation Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Caspase3 Caspase-3 Activation Autolysosome->Caspase3 Induction Apoptosis Apoptosis Caspase3->Apoptosis

Potential mechanism of action of this compound.

This proposed mechanism suggests that by inhibiting the final step of autophagy (the fusion of autophagosomes with lysosomes to form autolysosomes), this compound may lead to an accumulation of cellular waste and stress, ultimately triggering apoptosis (programmed cell death). This hypothesis can be tested in subsequent in vitro and in vivo studies by analyzing markers of autophagy and apoptosis in treated tumor cells.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vivo validation of this compound's anticancer activity. The proposed xenograft studies, in direct comparison with standard-of-care agents, will generate crucial data on its efficacy and safety profile. Positive results from these initial studies would warrant further investigation, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its relationship with the observed antitumor effects.

  • Syngeneic Model Studies: To evaluate the potential immunomodulatory properties of this compound.

  • Combination Studies: To assess the synergistic or additive effects of this compound with other anticancer agents.

  • Patient-Derived Xenograft (PDX) Model Studies: To confirm efficacy in models that more closely recapitulate the complexity of human tumors.

Through this systematic and rigorous approach, the full therapeutic potential of this compound as a novel anticancer agent can be thoroughly elucidated.

References

A Comparative Guide to the Cytotoxicity of 4-Hydroxyquinoline Derivatives on Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides a comprehensive framework for evaluating the cytotoxic potential of 4-hydroxyquinoline derivatives, a class of compounds with demonstrated anticancer properties.[2] Due to the limited availability of public data on the specific compound 6-Ethyl-4-hydroxyquinoline, this document will use the broader class of 4-hydroxyquinoline analogues as a representative model. We will objectively compare their cytotoxic effects on cancerous versus non-cancerous cell lines, detail the experimental methodologies for this evaluation, and explore the underlying mechanisms of action that confer their selective lethality to tumor cells.

Introduction: The Quest for Selective Anticancer Agents

The development of effective cancer chemotherapeutics hinges on the principle of selective toxicity: maximizing lethality against malignant cells while minimizing harm to healthy, normal cells. Quinoline-based compounds have emerged as a "privileged structure" in this pursuit, with numerous derivatives showing potent anticancer activity through diverse mechanisms like inducing programmed cell death (apoptosis), inhibiting angiogenesis, and arresting the cell cycle.[3] The 4-hydroxyquinoline moiety, in particular, is a focal point of research for its potential to selectively target tumor cells.[2] This guide offers researchers and drug development professionals a technical overview and practical protocols for assessing this critical selectivity.

Comparative Cytotoxicity: Quantifying the Therapeutic Window

The initial step in evaluating a potential anticancer compound is to determine its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell viability. A promising candidate will exhibit a significantly lower IC50 value for cancer cell lines compared to normal cell lines, indicating a favorable therapeutic window.

While specific data for this compound is not available, studies on analogous 4-hydroxyquinolone compounds demonstrate this crucial selectivity.[2] The table below presents a representative summary of cytotoxic effects, illustrating the differential activity that is a hallmark of a viable drug candidate.

Compound Cell Line Cell Type IC50 (µM) Reference
Representative 4-Hydroxyquinoline Derivative (e.g., Compound 3g) HCT-116Colon Carcinoma1.83[2]
A549Lung Carcinoma3.52[2]
PC3Prostate Carcinoma4.81[2]
MCF-7Breast Carcinoma2.15[2]
8-Hydroxyquinoline-5-sulfonamide Derivative (Compound 3c) C-32Amelanotic MelanomaComparable to Cisplatin[4]
MDA-MB-231Breast AdenocarcinomaComparable to Cisplatin[4]
A549Lung AdenocarcinomaComparable to Cisplatin[4]
HFF-1 Normal Human Dermal Fibroblasts > 100 (Non-toxic) [4]
Doxorubicin (Standard Chemotherapy) HCT 116Colon Carcinoma5.6[5]
MCF-7Breast CarcinomaVaries[3]

This table collates data from multiple sources on quinoline derivatives to illustrate the principle of selective cytotoxicity.

Unraveling the Mechanism of Selective Action

The differential cytotoxicity observed is rooted in the unique molecular pathways that these compounds exploit in cancer cells. Key mechanisms include the induction of apoptosis and cell cycle arrest. A comprehensive evaluation involves not just determining if a compound kills cells, but how.

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is often dysregulated in cancer. Many effective chemotherapeutic agents work by reactivating this process. Quinoline derivatives are known to induce apoptosis, and this can be quantified using flow cytometry.[6] The underlying signaling often involves the intrinsic (mitochondrial) pathway.

cluster_cell Cancer Cell Compound 4-Hydroxyquinoline Derivative Mito Mitochondrion Compound->Mito Induces Stress CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a quinoline derivative.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation.[7] Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from dividing, ultimately leading to cell death. The effect of a compound on cell cycle distribution can be precisely analyzed by staining cellular DNA with propidium iodide (PI) and using flow cytometry.[8] Many quinoline derivatives have been shown to arrest the cell cycle at the G2/M phase.[6]

Experimental Design and Protocols

A rigorous and logical workflow is essential for generating reliable and reproducible data. The following diagram outlines a standard experimental approach for assessing the cytotoxicity of a novel compound.

cluster_assays Parallel Assays (24-72h incubation) start Start: Culture Normal & Cancer Cell Lines seed Seed Cells into 96-well & 6-well Plates start->seed treat Treat Cells with Varying Concentrations of Compound seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V / PI Staining (Apoptosis Assay) treat->apoptosis cellcycle PI Staining (Cell Cycle Analysis) treat->cellcycle analyze Data Acquisition & Analysis mtt->analyze apoptosis->analyze cellcycle->analyze results Determine IC50, % Apoptotic Cells, Cell Cycle Distribution analyze->results end Conclusion: Evaluate Selective Cytotoxicity results->end

Caption: Experimental workflow for evaluating compound cytotoxicity.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9][10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]

Causality: The amount of formazan produced is directly proportional to the number of metabolically active, viable cells, allowing for quantitative measurement of cytotoxicity.[11]

Methodology:

  • Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-hydroxyquinoline derivative in serum-free media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a media-only blank. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13] Visually confirm the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • Analysis: Subtract the background absorbance (media-only blank) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[14]

Causality: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells, allowing for their identification.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

  • Analysis: Gate the cell populations:

    • Healthy Cells: Annexin V negative, PI negative.

    • Early Apoptotic Cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

Protocol 3: Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Causality: The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) have intermediate fluorescence. Treatment with an effective compound may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting: Harvest and wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. This step fixes and permeabilizes the cells. Fix for at least 30 minutes at 4°C.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A. The RNase is crucial to degrade RNA, ensuring that the PI dye binds exclusively to DNA.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Data Acquisition & Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]

Conclusion and Future Perspectives

The systematic evaluation of 4-hydroxyquinoline derivatives reveals a promising class of compounds with selective cytotoxicity against cancer cells. The methodologies detailed in this guide provide a robust framework for quantifying this selectivity and elucidating the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. While the data presented here are based on analogues, they strongly suggest that a compound like this compound warrants further investigation. Future research should focus on in vivo efficacy studies in animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising chemical scaffold.

References

A Comparative Analysis of Synthetic Routes for 6-Substituted 4-Hydroxyquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities. The strategic introduction of substituents at the 6-position of this heterocyclic system has been a key strategy in the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the primary synthetic routes to 6-substituted 4-hydroxyquinolines, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: The Significance of the 6-Substituted 4-Hydroxyquinoline Moiety

The quinoline ring system is a prevalent motif in a vast array of natural products and synthetic bioactive molecules. The 4-hydroxyquinoline tautomer, in equilibrium with its 4-quinolone form, is of particular interest due to its versatile pharmacological profile, which includes antimalarial, antibacterial, anticancer, and anti-inflammatory properties. Substitution at the 6-position of the quinoline ring allows for the fine-tuning of these biological activities and the modulation of pharmacokinetic properties. This has led to the development of a diverse library of 6-substituted 4-hydroxyquinoline derivatives as promising drug candidates.

This guide will delve into the classical and modern synthetic methodologies for accessing these valuable compounds, providing a critical evaluation of their respective strengths and limitations.

Classical Synthetic Routes: The Foundation of Quinolone Chemistry

Three classical named reactions have historically dominated the synthesis of 4-hydroxyquinolines: the Conrad-Limpach synthesis, the Knorr quinoline synthesis, and the Camps cyclization. While foundational, these methods often necessitate harsh reaction conditions.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, first reported in 1887, involves the condensation of a substituted aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline.[1]

Mechanism and Rationale:

The reaction proceeds in two key stages. The initial step is the formation of a β-aminoacrylate (the kinetic product) at lower temperatures, or a β-ketoanilide at higher temperatures. For the synthesis of 4-hydroxyquinolines, the formation of the β-aminoacrylate is desired. The subsequent and often rate-determining step is the thermal cyclization of this intermediate, which requires high temperatures (typically around 250 °C) to overcome the energy barrier of annulation.[1] The choice of a high-boiling, inert solvent such as mineral oil or Dowtherm is crucial for achieving high yields in the cyclization step, as it facilitates efficient heat transfer and minimizes side reactions.[1][2]

Conrad_Limpach aniline 6-Substituted Aniline intermediate β-Aminoacrylate Intermediate aniline->intermediate Condensation (Room Temp) ketoester β-Ketoester ketoester->intermediate product 6-Substituted 4-Hydroxyquinoline intermediate->product Thermal Cyclization (~250 °C)

Figure 1: General workflow of the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline [3]

  • Step 1: Intermediate Formation: A mixture of 4-nitroaniline (10.0 g, 72 mmol) and ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol) in a suitable high-boiling solvent (150 mL, e.g., Dowtherm A) is treated with a catalytic amount of concentrated sulfuric acid (2 drops). The mixture is heated to reflux for approximately 35 minutes, during which ethanol is removed by distillation.

  • Step 2: Cyclization and Isolation: As the reaction progresses, the 4-hydroxy-2-methyl-6-nitroquinoline product precipitates from the solution. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed, and dried to afford the final product.

The Knorr Quinoline Synthesis

The Knorr synthesis, established in 1886, typically leads to the formation of 2-hydroxyquinolines (2-quinolones) from the acid-catalyzed cyclization of β-ketoanilides.[4] However, under certain conditions, it can be a competing pathway in the synthesis of 4-hydroxyquinolines, particularly when the amount of acid is limited.[5]

Mechanism and Rationale:

The Knorr synthesis proceeds via the formation of a β-ketoanilide intermediate, which is favored at higher condensation temperatures compared to the β-aminoacrylate of the Conrad-Limpach synthesis. This anilide then undergoes intramolecular electrophilic aromatic substitution, catalyzed by a strong acid like sulfuric or polyphosphoric acid, to form the quinoline ring system. The regioselectivity (2- vs. 4-hydroxyquinoline) can be influenced by the reaction conditions, with an excess of strong acid generally favoring the 2-hydroxyquinoline product.[5]

Knorr_Synthesis aniline 6-Substituted Aniline anilide β-Ketoanilide Intermediate aniline->anilide Condensation (High Temp, >140 °C) ketoester β-Ketoester ketoester->anilide product 6-Substituted 2-Hydroxyquinoline (major product) anilide->product Acid-Catalyzed Cyclization

Figure 2: General workflow of the Knorr quinoline synthesis.

Experimental Protocol: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one [6]

  • Step 1: Anilide Formation: 4-Bromoaniline is reacted with an excess of ethyl acetoacetate. The reaction conditions are optimized to favor the formation of the β-ketoanilide over the competing crotonate intermediate.

  • Step 2: Cyclization: The resulting anilide is then subjected to cyclization using a strong acid to yield 6-bromo-4-methylquinolin-2(1H)-one. This study highlights the importance of carefully controlling the initial condensation step to ensure the desired product outcome.

The Camps Cyclization

The Camps cyclization offers an alternative route to 4-hydroxyquinolines through the base-catalyzed intramolecular condensation of o-acylaminoacetophenones.[7]

Mechanism and Rationale:

This reaction proceeds via an intramolecular aldol-type condensation. A strong base, such as sodium hydroxide, deprotonates the α-carbon of the acetyl group, generating an enolate. This enolate then attacks the amide carbonyl, leading to the formation of a six-membered ring intermediate which subsequently dehydrates to form the 4-hydroxyquinoline. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the starting material.[7]

Camps_Cyclization start Substituted o-Acylamino- acetophenone enolate Enolate Intermediate start->enolate Base (e.g., NaOH) product Substituted 2- and/or 4-Hydroxyquinoline enolate->product Intramolecular Cyclization & Dehydration

Figure 3: General workflow of the Camps cyclization.

Experimental Protocol: General Procedure for Camps Cyclization [8]

  • Cyclization: The N-(2-ketoaryl)amide starting material is dissolved in a suitable solvent such as 1,4-dioxane. A base, typically sodium hydroxide, is added, and the mixture is heated to reflux for a specified period (e.g., 2 hours at 110 °C).

  • Work-up and Isolation: After cooling, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated, and the crude product is purified by filtration or chromatography to yield the desired 4-quinolone.

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

While the classical methods are robust, modern synthetic chemistry has introduced more efficient and environmentally friendly alternatives, with microwave-assisted synthesis and other green chemistry approaches gaining prominence.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating.[1][9]

Advantages and Rationale:

Microwaves provide rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of byproducts.[1] This is particularly advantageous for reactions requiring high temperatures, such as the Conrad-Limpach cyclization. Both solvent-free "neat" conditions and the use of polar solvents that efficiently absorb microwave energy are common in these syntheses.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxyquinoline-3-carboxylate [1]

  • Reaction Setup: A mixture of the respective aniline (10 mmol), diethyl malonate (5 mmol), and p-toluenesulfonic acid (120 mg) is prepared in a beaker and mixed to form a paste.

  • Microwave Irradiation: The paste is then irradiated in a microwave oven at a power of 320 W for 3-5 minutes.

  • Isolation: After completion of the reaction (monitored by TLC), the mixture is cooled and treated with ice-cold water to precipitate the product. The solid is then filtered, washed, and recrystallized.

Green Synthesis Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable routes to 4-hydroxyquinolines. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Examples and Rationale:

One notable example is the use of a non-corrosive, low-cost, and readily available bismuth(III) chloride catalyst in a microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones. This approach offers moderate to good yields (51-71%) and aligns with the goals of green chemistry.[7] Another green approach involves the photocatalytic synthesis of quinolines using TiO2 nanoparticles, which utilizes light as an energy source.[3]

Comparative Analysis

The choice of synthetic route for a particular 6-substituted 4-hydroxyquinoline will depend on several factors, including the desired substitution pattern, required scale, available equipment, and environmental considerations. The following table provides a comparative overview of the discussed methods.

Synthetic Route Starting Materials Typical Reaction Conditions Typical Yields Advantages Disadvantages
Conrad-Limpach Substituted aniline, β-ketoesterHigh temperature (240-260 °C)[1][8]Moderate to high (can be >90%)[1]Well-established, good for 4-hydroxyquinolinesHarsh conditions, high energy consumption
Knorr Substituted aniline, β-ketoesterHigh temperature, strong acid (e.g., H₂SO₄)[4][5]Variable, often favors 2-hydroxyquinolinesAccess to 2-hydroxyquinolinesHarsh acidic conditions, potential for side products
Camps Cyclization Substituted o-acylaminoacetophenoneBase-catalyzed (e.g., NaOH), reflux[7]Good to excellentMilder conditions than Conrad-LimpachStarting material synthesis can be multi-step
Microwave-Assisted Various (can be applied to classical routes)Microwave irradiation, often shorter times and lower bulk temperatures[1][9]Generally higher than conventional heatingRapid, high yields, cleaner reactionsRequires specialized equipment
Green Synthesis Varies (e.g., β-enaminones, anilines)Milder catalysts (e.g., BiCl₃), alternative energy sources (e.g., light)[3][7]Moderate to goodEnvironmentally friendly, reduced wasteMay not be as general or high-yielding as classical methods yet

Conclusion

The synthesis of 6-substituted 4-hydroxyquinolines remains a vibrant area of research, driven by the continued discovery of their diverse biological activities. While classical methods like the Conrad-Limpach, Knorr, and Camps syntheses provide reliable and well-trodden paths to these important scaffolds, modern approaches, particularly microwave-assisted synthesis and green chemistry protocols, offer significant advantages in terms of efficiency, speed, and sustainability.

As a senior application scientist, I encourage researchers to carefully consider the specific requirements of their target molecule and the available resources when selecting a synthetic strategy. The detailed protocols and comparative analysis provided in this guide are intended to serve as a valuable resource in this decision-making process, ultimately facilitating the discovery and development of novel 6-substituted 4-hydroxyquinoline-based therapeutics.

References

A Senior Application Scientist's Guide to Validating Analytical Methods for 6-Ethyl-4-hydroxyquinoline: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is paramount. This guide provides an in-depth, objective comparison of potential analytical methodologies for the characterization and quantification of 6-Ethyl-4-hydroxyquinoline. We will move beyond a simple listing of procedures to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our discussion is grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigour and regulatory alignment.[1][2][3][4]

Introduction to this compound and the Imperative for Method Validation

This compound is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[5][6] The robust analysis of this specific molecule is critical for understanding its pharmacokinetic profile, ensuring purity in synthesized batches, and quantifying its concentration in various matrices during preclinical and clinical development.

An unvalidated analytical method is a black box; its results are scientifically indefensible. The process of validation, as outlined by the ICH, is the formal demonstration that an analytical procedure is suitable for its intended purpose.[1][3][4] This guide will provide a framework for developing and validating methods for this compound, comparing the suitability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy.

Overview of Potential Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, its aromatic structure and the presence of a hydroxyl group suggest several viable analytical avenues.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds.[7][8] The quinoline structure possesses a strong chromophore, making UV detection highly effective.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[9][10] While the hydroxyl group on this compound may reduce its volatility and potentially require derivatization to achieve good peak shape, it remains a viable option, particularly for purity and impurity profiling.[11]

  • UV-Visible Spectroscopy: This technique offers a rapid and straightforward method for quantification, especially for pure substances or in simple matrices.[12][13] Its utility is based on the Beer-Lambert law, which correlates absorbance with concentration. However, it lacks the specificity of chromatographic methods.

The following sections will delve into the development and validation of methods based on these techniques, providing a comparative basis for selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The non-polar stationary phase (like C18) will interact with the hydrophobic quinoline backbone, providing good retention and separation from potential impurities.

Proposed Starting HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer. A gradient elution may be necessary to resolve impurities with different polarities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 250 nm, a common wavelength for quinoline derivatives.[14]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Causality Behind Experimental Choices:
  • C18 Column: The choice of a C18 stationary phase is based on the predominantly non-polar nature of the this compound molecule.

  • Acidic Mobile Phase: The use of a low pH buffer protonates the nitrogen in the quinoline ring, which can improve peak shape by preventing interaction with residual silanols on the silica-based stationary phase.

  • Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.

  • UV Detection: The conjugated aromatic system of the quinoline ring is expected to have strong UV absorbance, providing high sensitivity.

Validation of the HPLC Method

The validation of this method must adhere to ICH Q2(R2) guidelines.[1][3] The core validation parameters are summarized in the table below.

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte of interest and not from impurities, degradation products, or matrix components.Peak purity analysis (e.g., using a PDA detector) should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (%RSD) ≤ 2.0%.[15]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).%RSD of results under varied conditions should remain within acceptable limits.

Gas Chromatography (GC): An Alternative for Volatile Impurities

GC can be an excellent orthogonal technique to HPLC, providing complementary information, especially for identifying volatile or semi-volatile impurities that may not be well-retained in RP-HPLC.

Proposed Starting GC Method
  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Injection: Split injection (e.g., 50:1 split ratio).

Causality Behind Experimental Choices:
  • Mid-Polarity Column: This provides a good balance for separating compounds with varying polarities.

  • FID Detector: The Flame Ionization Detector is a universal detector for organic compounds and offers a wide linear range.

  • Temperature Programming: A temperature gradient is necessary to elute compounds with a range of boiling points in a reasonable time with good peak shape.

  • Derivatization Consideration: The hydroxyl group may cause peak tailing. If this is observed, derivatization by silylation (e.g., using MSTFA) to convert the -OH to a less polar -OSi(CH3)3 group should be explored to improve volatility and chromatography.[11]

Validation of the GC Method

The validation parameters for the GC method are identical to those for the HPLC method, with adjustments made for the specifics of the technique (e.g., robustness testing would involve variations in oven temperature ramp rate and gas flow rate).

UV-Visible Spectroscopy: For Rapid, High-Throughput Analysis

For applications where high specificity is not required, such as quantifying the pure bulk substance or in a simple, non-interfering matrix, UV-Vis spectroscopy is a valuable tool.

Proposed UV-Vis Method
  • Solvent: A suitable solvent in which this compound is stable and soluble, such as ethanol or methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the analyte from approximately 200-400 nm.

  • Calibration: A calibration curve of absorbance versus concentration should be prepared using at least five standards.

Validation of the UV-Vis Method

While simpler, a UV-Vis method still requires validation.

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure that excipients or impurities do not absorb at the analytical wavelength.Comparison of the spectra of the analyte, placebo, and a mixture.
Linearity To demonstrate a proportional relationship between concentration and absorbance.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy Closeness of the measured value to the true value.% Recovery of spiked samples within 98.0% to 102.0%.
Precision Repeatability and intermediate precision.%RSD ≤ 2.0%.

Comparative Summary and Method Selection

The choice of method depends on the specific analytical challenge. The following table provides a comparative summary to guide your decision.

Parameter HPLC-UV GC-FID UV-Vis Spectroscopy
Specificity High (separates analyte from impurities)High (separates based on volatility)Low (measures total absorbance at λmax)
Sensitivity HighHighModerate
Application Assay, purity, stability testing, impurity profilingPurity, residual solvents, volatile impuritiesAssay of pure substance, content uniformity
Sample Throughput ModerateModerateHigh
Complexity HighHigh (potential for derivatization)Low
Development Effort HighHighLow

Experimental Protocols

Protocol 1: HPLC Method Validation - Linearity
  • Stock Solution Preparation: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the mobile phase to make a 25 mL solution (1000 µg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a range of 4-24 µg/mL, these could be 4, 8, 12, 16, 20, and 24 µg/mL.[16]

  • Analysis: Inject each standard in triplicate into the HPLC system.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Protocol 2: GC Method Validation - Repeatability (Precision)
  • Sample Preparation: Prepare six individual samples of this compound at 100% of the target concentration.

  • Analysis: Inject each sample into the GC system under the optimized conditions.

  • Data Analysis: Calculate the mean and relative standard deviation (%RSD) of the peak areas for the six injections. The %RSD should be ≤ 2.0%.[15]

Visualizing the Validation Workflow

The following diagrams illustrate the overall validation process and the decision-making framework for method selection.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Target Profile (ATP) Opt Optimize Method (e.g., HPLC, GC) Dev->Opt Based on Analyte Properties Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob Transfer Method Transfer & Routine Use Rob->Transfer MethodSelection start What is the Analytical Goal? assay Assay of Pure Substance start->assay purity Purity / Impurity Profiling start->purity volatile Volatile Impurity Screening start->volatile uv UV-Vis assay->uv If matrix is simple hplc HPLC assay->hplc If matrix is complex purity->hplc gc GC volatile->gc

References

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a lead compound is paramount to its successful translation from the bench to the clinic. This guide provides an in-depth, technical framework for designing and executing comprehensive cross-reactivity studies for 6-Ethyl-4-hydroxyquinoline, a promising scaffold in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust data package suitable for regulatory scrutiny.

The Imperative of Selectivity: Why Cross-Reactivity Matters

In drug development, the ideal candidate molecule interacts with its intended target with high specificity, minimizing off-target effects that can lead to adverse events or reduced efficacy. Cross-reactivity studies are therefore not merely a regulatory checkbox but a critical tool for risk assessment.[1][2] For a molecule like this compound, which belongs to the quinoline class known for diverse biological activities, a thorough understanding of its interaction profile is essential.[3][4]

This guide will compare this compound against two structurally similar analogs to illustrate a comprehensive cross-reactivity assessment. The selection of appropriate comparators is crucial for contextualizing the data.

Table 1: Profile of this compound and Selected Comparators

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Lead
Lead: this compound CCc1ccc2nccc(O)c2c1C₁₁H₁₁NO173.21-
Comparator 1: 6-Methoxy-4-hydroxyquinoline COc1ccc2c(c1)c(O)ccn2C₁₀H₉NO₂175.18Methoxy group instead of ethyl group at position 6.
Comparator 2: 4-Hydroxy-6-methylquinoline Cc1ccc2c(c1)c(O)ccn2C₁₀H₉NO159.18Methyl group instead of ethyl group at position 6.

A Multi-Pronged Approach to Assessing Cross-Reactivity

A robust cross-reactivity study should encompass multiple, mechanistically distinct assays to build a comprehensive profile of the test compound. We will focus on three key areas: immunoassay cross-reactivity (if applicable), off-target pharmacological interactions, and metabolic enzyme interactions.

Immunoassay Cross-Reactivity: A Case Study in Specificity

Should an immunoassay be developed for the quantitative determination of this compound in biological matrices, assessing its cross-reactivity with metabolites and structurally related compounds is mandated by validation guidelines.[5][6][7][8]

A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a common format for such assessments.[9] The principle lies in the competition between the free analyte (this compound) and a labeled version of the analyte for a limited number of antibody binding sites. Cross-reactivity is determined by the concentration of a competing compound required to displace 50% of the labeled analyte.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

  • Coating: Coat a 96-well microplate with an antibody raised against this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Add a fixed concentration of enzyme-labeled this compound and varying concentrations of the test compounds (this compound as the standard, and the two comparators) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add a suitable substrate for the enzyme label (e.g., TMB for HRP). Incubate until a color change is observed.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC₅₀ of this compound / IC₅₀ of Comparator) x 100

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC₅₀ (nM)% Cross-Reactivity
This compound10100%
6-Methoxy-4-hydroxyquinoline5002%
4-Hydroxy-6-methylquinoline8511.8%

Interpretation: These hypothetical results suggest that the antibody is highly specific for this compound. The minor structural change from an ethyl to a methyl group results in a significant loss of affinity, while the change to a methoxy group nearly abolishes binding. This level of specificity would be considered excellent for a quantitative immunoassay.

Diagram: Competitive Immunoassay Workflow

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat plate with anti-6-Et-4-HQ antibody p2 Wash p1->p2 p3 Block non-specific sites p2->p3 a1 Add enzyme-labeled 6-Et-4-HQ + standards or comparators p3->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add substrate a3->d1 d2 Incubate for color development d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance d3->d4 r1 Generate standard curve d4->r1 r2 Calculate IC50 and % Cross-reactivity d4->r2

Caption: Workflow for a competitive immunoassay to determine cross-reactivity.

Off-Target Pharmacological Screening

To proactively identify potential safety liabilities, it is crucial to screen this compound and its comparators against a panel of common off-targets known to be associated with adverse drug reactions. Two of the most critical are the hERG potassium channel and Cytochrome P450 (CYP) enzymes.

Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[10] Therefore, early assessment of hERG liability is a standard part of preclinical safety testing.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: Harvest and resuspend the cells in an appropriate extracellular solution.

  • Automated Patch Clamp: Use an automated patch clamp system (e.g., QPatch or SyncroPatch) to achieve whole-cell patch clamp configuration.[10]

  • Compound Application: Apply a vehicle control, followed by increasing concentrations of the test compounds.

  • Data Acquisition: Record the hERG tail current in response to a specific voltage protocol.[11]

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC₅₀ value.

CYP enzymes are responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[12][13][14] Screening against a panel of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is recommended by regulatory agencies.

Experimental Protocol: In Vitro CYP Inhibition Assay

  • System Preparation: Use human liver microsomes as the source of CYP enzymes.

  • Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform, NADPH (as a cofactor), and a range of concentrations of the test compounds.

  • Metabolite Formation: Allow the reaction to proceed for a specified time.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of metabolite formation against the test compound concentration.

Table 3: Hypothetical Off-Target Screening Data (IC₅₀ in µM)

CompoundhERG InhibitionCYP1A2 InhibitionCYP2C9 InhibitionCYP2D6 InhibitionCYP3A4 Inhibition
This compound> 502545> 5015
6-Methoxy-4-hydroxyquinoline15510358
4-Hydroxy-6-methylquinoline> 503050> 5020

Interpretation: In this hypothetical scenario, this compound and its methyl analog show a favorable off-target profile with low potential for hERG-related cardiotoxicity and moderate CYP inhibition. In contrast, the methoxy analog exhibits more potent inhibition of both the hERG channel and several CYP isoforms, flagging it as a higher-risk compound.

Diagram: Off-Target Liability Assessment Workflow

G cluster_herg hERG Safety cluster_cyp CYP Inhibition compound Test Compound (e.g., this compound) h1 Automated Patch Clamp (HEK293-hERG cells) compound->h1 c1 Incubate with Human Liver Microsomes & Probe Substrates compound->c1 h2 Measure hERG tail current h1->h2 h3 Calculate IC50 h2->h3 result Integrated Risk Profile h3->result c2 Quantify metabolite formation (LC-MS/MS) c1->c2 c3 Calculate IC50 for each isoform c2->c3 c3->result

Caption: Workflow for assessing off-target liabilities of a test compound.

In Vitro Cytotoxicity Assessment

A fundamental aspect of cross-reactivity is the potential for a compound to induce cytotoxicity in non-target cells. A simple cell viability assay using a relevant cell line (e.g., HepG2, a human liver cell line) can provide valuable initial data.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (IC₅₀).

Table 4: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

CompoundHepG2 Cytotoxicity
This compound> 100
6-Methoxy-4-hydroxyquinoline45
4-Hydroxy-6-methylquinoline> 100

Interpretation: The lead compound and its methyl analog demonstrate low cytotoxicity in this assay, a desirable characteristic. The methoxy analog, however, shows moderate cytotoxicity, which, combined with its off-target inhibition profile, would raise significant concerns.

Synthesizing the Data: A Comparative Risk Assessment

By integrating the data from these diverse assays, a clear picture of the cross-reactivity profile of this compound emerges in comparison to its analogs.

FeatureThis compound (Lead)6-Methoxy-4-hydroxyquinoline (Comparator 1)4-Hydroxy-6-methylquinoline (Comparator 2)
Immunoassay Specificity High (100%)Very Low (2%)Moderate (11.8%)
hERG Inhibition Low Risk (> 50 µM)High Risk (15 µM)Low Risk (> 50 µM)
CYP Inhibition ModerateHighModerate
Cytotoxicity Low (> 100 µM)Moderate (45 µM)Low (> 100 µM)
Overall Assessment Favorable Profile: High specificity and low off-target/cytotoxic potential.High-Risk Profile: Significant off-target interactions and cytotoxicity.Favorable Profile: Similar to the lead compound, with slightly lower immunoassay specificity.

Conclusion: An Evidence-Based Path Forward

This guide has outlined a systematic, evidence-based approach to evaluating the cross-reactivity of this compound. By employing a suite of well-validated in vitro assays and comparing the lead candidate against structurally related compounds, researchers can build a robust data package that informs on both selectivity and potential safety liabilities. The hypothetical data presented herein illustrates how this compound could be differentiated as a promising candidate with a superior safety and specificity profile compared to closely related analogs. This rigorous, comparative approach is fundamental to making informed decisions in the complex landscape of drug discovery and development.

References

A Researcher's Guide to Unlocking Synergistic Drug Combinations: A Methodological Approach for 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.[1][3][4][5][6][7][8] The diverse biological activities stem from the ability of these compounds to interact with various molecular targets. For instance, some quinoline derivatives exert their anticancer effects by intercalating with DNA, inhibiting tyrosine kinases, or inducing apoptosis.[3][9][10] In the realm of infectious diseases, certain 4-hydroxyquinoline analogs have shown potent antibacterial and antifungal properties.[5][11][12][13][14][15][16]

Given this broad therapeutic potential, novel derivatives such as 6-Ethyl-4-hydroxyquinoline are promising candidates for further development. A critical strategy in modern drug development, particularly in oncology and infectious diseases, is the use of combination therapies.[17][18][19][20][21] The rationale behind this approach is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[19] This can lead to enhanced efficacy, reduced drug dosages, minimized toxicity, and the circumvention of drug resistance mechanisms.[19][21]

This guide provides a comprehensive, methodology-focused framework for researchers to investigate the synergistic potential of this compound with other therapeutic agents. We will delve into the experimental design, execution, and data interpretation necessary to identify and validate synergistic drug combinations, empowering researchers to unlock the full therapeutic value of this promising compound.

The Rationale for Investigating Synergistic Combinations

In complex diseases like cancer, tumor heterogeneity and the activation of multiple survival pathways often limit the efficacy of monotherapy.[18] Combination therapy addresses this challenge by targeting different vulnerabilities simultaneously.[17][19][20][21] For a novel compound like this compound, exploring synergistic combinations is a logical and strategic step in its preclinical development. The primary goals of such an investigation are:

  • To Enhance Therapeutic Efficacy: By partnering this compound with another agent, it may be possible to achieve a more profound therapeutic effect at clinically relevant concentrations.

  • To Overcome Drug Resistance: Cancer cells and microbes can develop resistance to single agents. A synergistic combination can often overcome these resistance mechanisms by targeting compensatory pathways.

  • To Broaden the Therapeutic Window: If synergy allows for the use of lower doses of each drug, the incidence and severity of adverse effects can be reduced, thereby improving patient tolerance.

  • To Expand the Spectrum of Activity: A combination may be effective against a wider range of cancer cell lines or microbial strains than either drug alone.

Experimental Workflow for Identifying and Characterizing Synergy

A systematic approach is crucial for the successful identification and validation of synergistic drug interactions. The following workflow outlines the key experimental stages.

Synergy_Workflow cluster_screening Phase 1: High-Throughput Screening cluster_confirmation Phase 2: Confirmation and Quantification cluster_mechanistic Phase 3: Mechanistic Investigation HTS High-Throughput Screening (e.g., Checkerboard Assay) CI_Calc Combination Index (CI) Calculation HTS->CI_Calc Generate raw data for synergy calculation Dose_Response Single-Agent Dose-Response (Determine IC50/MIC) Dose_Response->HTS Inform concentration ranges Isobologram Isobologram Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Isobologram->Pathway_Analysis Guide mechanistic studies CI_Calc->Isobologram Visualize synergistic interactions Cell_Cycle Cell Cycle & Apoptosis Assays Pathway_Analysis->Cell_Cycle

Caption: A generalized workflow for the identification and characterization of synergistic drug interactions.

Phase 1: Screening for Synergy - The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to screen for synergistic, additive, indifferent, or antagonistic interactions between two compounds. It involves a two-dimensional titration of the drugs in a microtiter plate.

Detailed Protocol: Checkerboard Assay for Anticancer Synergy

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation:

    • Prepare stock solutions of this compound (Drug A) and the partner drug (Drug B) in a suitable solvent (e.g., DMSO).

    • Create a series of 2-fold serial dilutions for each drug in culture medium. The concentration range should span from well above to well below the known or estimated IC50 value of each drug.

  • Plate Setup:

    • Along the x-axis of the 96-well plate, add increasing concentrations of Drug A.

    • Along the y-axis, add increasing concentrations of Drug B.

    • The plate will contain wells with each drug alone, as well as all possible combinations of the two drugs. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

    • Read the absorbance or luminescence using a plate reader.

Data Analysis: The Fractional Inhibitory Concentration (FIC) Index

The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

The FIC for each drug is calculated as follows:

  • FIC of Drug A (FICA) = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

  • FIC of Drug B (FICB) = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

The FIC Index (FICI) is the sum of the individual FICs:

FICI = FICA + FICB

The interaction is interpreted based on the FICI value:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism
Phase 2: Visualizing and Confirming Synergy - Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.

Isobologram xaxis Concentration of Drug A yaxis Concentration of Drug B origin node_A IC50 of A alone node_B IC50 of B alone node_A->node_B Line of Additivity synergy_point Synergy antagonism_point Antagonism

Caption: A conceptual isobologram illustrating synergistic and antagonistic interactions.

Constructing an Isobologram:

  • Plot the concentration of Drug A on the x-axis and the concentration of Drug B on the y-axis.

  • The IC50 value of Drug A alone is plotted on the x-axis, and the IC50 value of Drug B alone is plotted on the y-axis.

  • A straight line connecting these two points represents the line of additivity.

  • The concentrations of the two drugs that in combination produce a 50% inhibition of cell growth are then plotted on the graph.

Interpretation:

  • Data points falling below the line of additivity indicate synergy .

  • Data points falling on the line indicate an additive effect.

  • Data points falling above the line indicate antagonism .

Hypothetical Case Study: this compound in Combination with Doxorubicin in Breast Cancer Cells

To illustrate the practical application of these methodologies, let's consider a hypothetical study investigating the synergistic effects of this compound with the chemotherapeutic agent doxorubicin in the MCF-7 breast cancer cell line.

Experimental Data (Hypothetical)

DrugIC50 (alone)IC50 (in combination)FICFICIInterpretation
This compound10 µM2 µM0.20.45Synergy
Doxorubicin1 µM0.25 µM0.25

This data suggests a strong synergistic interaction between this compound and doxorubicin in MCF-7 cells.

Phase 3: Unraveling the Mechanism of Synergy

Once synergy is confirmed, the next crucial step is to investigate the underlying molecular mechanism. Based on the known activities of quinoline derivatives and doxorubicin, several hypotheses could be explored:

  • Inhibition of Drug Efflux Pumps: Some quinoline derivatives are known to inhibit P-glycoprotein (P-gp), a drug efflux pump that contributes to doxorubicin resistance.

  • Enhanced DNA Damage: this compound might potentiate the DNA-damaging effects of doxorubicin.

  • Induction of Apoptosis: The combination may lead to a greater induction of apoptosis than either agent alone.

Synergistic_Mechanism cluster_drugs Drugs cluster_targets Cellular Targets cluster_outcome Outcome Drug_A This compound Pgp P-gp Efflux Pump Drug_A->Pgp Inhibits Drug_B Doxorubicin DNA DNA Drug_B->DNA Damages Pgp->Drug_B Reduces intracellular concentration of Apoptosis_Pathway Apoptotic Pathways DNA->Apoptosis_Pathway Activates Synergy Synergistic Cell Death Apoptosis_Pathway->Synergy

Caption: A potential synergistic mechanism between this compound and Doxorubicin.

Experimental Approaches to Validate the Mechanism:

  • P-gp Inhibition Assay: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to assess whether this compound increases its intracellular accumulation in cancer cells.

  • Comet Assay: To evaluate DNA damage, the comet assay can be used to visualize and quantify DNA fragmentation in cells treated with the individual drugs and the combination.

  • Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and cell cycle regulation (e.g., p21, Cyclin D1).

  • Flow Cytometry: Use Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic and necrotic cells.

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of the synergistic effects of this compound. By employing a phased approach of screening, confirmation, and mechanistic investigation, researchers can efficiently identify and characterize promising drug combinations. The discovery of synergistic interactions not only enhances the therapeutic potential of novel compounds but also paves the way for the development of more effective and safer treatment regimens for complex diseases. Future in vivo studies using animal models will be essential to validate the in vitro findings and to assess the translational potential of any identified synergistic combinations.

References

A Comparative Analysis of 6-Ethyl-4-hydroxyquinoline and Ciprofloxacin in Combating Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the investigational compound 6-Ethyl-4-hydroxyquinoline and the established antibiotic, Ciprofloxacin, focusing on their efficacy against Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of potential mechanisms of action, detailed experimental protocols for comparative evaluation, and illustrative data to benchmark performance.

Introduction: The Chemical Landscape

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, antimalarial, and anticancer properties. This compound, a specific derivative, is explored here for its potential antibacterial efficacy.

As a standard for comparison, Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is a widely used and well-characterized therapeutic agent for various bacterial infections, including those caused by Staphylococcus aureus.

Putative and Established Mechanisms of Action

A critical aspect of evaluating any new antimicrobial agent is understanding its mechanism of action. While the precise mechanism for this compound is yet to be fully elucidated, we can infer a probable mode of action based on related 4-hydroxyquinoline compounds.

This compound (Putative Mechanism):

Many 4-hydroxyquinoline derivatives are known to interfere with bacterial DNA replication and cell division. It is hypothesized that this compound may act as an inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, a process essential for DNA replication, repair, and recombination. By inhibiting these enzymes, this compound would introduce breaks in the bacterial DNA, leading to cell death.

Ciprofloxacin (Established Mechanism):

Ciprofloxacin's mechanism of action is well-established and targets the same class of enzymes. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacterium. In Staphylococcus aureus, topoisomerase IV is often the primary target of fluoroquinolones.

cluster_Quinolone Quinolone Antibiotics cluster_Bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1: Putative and established mechanisms of action.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively compare the antibacterial efficacy of this compound and Ciprofloxacin, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture Staphylococcus aureus (e.g., ATCC 29213) overnight on a Mueller-Hinton Agar (MHA) plate.

  • Inoculum Preparation:

    • Suspend several colonies of S. aureus in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB. A common concentration range to test is 0.06 to 64 µg/mL.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (inoculum in CAMHB without compound) and a sterility control (CAMHB only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Data Analysis:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Subculturing:

    • Plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of Compounds Start->Prepare_Serial_Dilutions Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum (S. aureus) Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Serial_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_16_20h Incubate at 37°C for 16-20h Inoculate_Plate->Incubate_16_20h Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_16_20h->Read_MIC Subculture_Clear_Wells Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture_Clear_Wells Incubate_18_24h Incubate at 37°C for 18-24h Subculture_Clear_Wells->Incubate_18_24h Read_MBC Read MBC (≥99.9% killing) Incubate_18_24h->Read_MBC End End Read_MBC->End

Figure 2: Workflow for MIC and MBC determination.
Cytotoxicity Assay

It is crucial to assess the toxicity of the investigational compound against mammalian cells to determine its therapeutic index.

Protocol (using MTT assay with HEK293 cells):

  • Cell Culture:

    • Culture HEK293 (Human Embryonic Kidney) cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating:

    • Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Ciprofloxacin in the cell culture medium.

    • Replace the medium in the cell plate with the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Illustrative Data Summary

The following tables present hypothetical data for the purpose of illustrating the comparative efficacy of this compound and Ciprofloxacin against Staphylococcus aureus (ATCC 29213).

Table 1: Antibacterial Activity

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound 242
Ciprofloxacin 0.512

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Cytotoxicity and Selectivity Index

CompoundCytotoxicity (IC₅₀ in HEK293 cells, µg/mL)Selectivity Index (SI = IC₅₀ / MIC)
This compound > 128> 64
Ciprofloxacin > 100> 200

Interpretation and Discussion

Based on the illustrative data, both this compound and Ciprofloxacin exhibit bactericidal activity against S. aureus, as indicated by their low MBC/MIC ratios. Ciprofloxacin demonstrates higher potency with a lower MIC value compared to the hypothetical data for this compound.

A crucial parameter in drug development is the selectivity index (SI), which provides a measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for the bacterial target over mammalian cells. In this hypothetical scenario, both compounds show favorable selectivity, with high IC₅₀ values against the human cell line.

The causality behind these experimental choices lies in the need for a multi-faceted evaluation of a potential antibiotic. The MIC and MBC assays provide fundamental data on antibacterial potency and the nature of the antibacterial effect (bacteriostatic vs. bactericidal). The cytotoxicity assay is a critical self-validating step to ensure that the observed antibacterial activity is not due to general toxicity, thereby establishing a preliminary safety profile.

Conclusion

While this compound, as a representative of the 4-hydroxyquinoline class, shows theoretical promise as an antibacterial agent, further empirical studies are required to validate its efficacy and mechanism of action. The comparative framework presented in this guide, using Ciprofloxacin as a benchmark, provides a robust methodology for such an evaluation. The protocols outlined herein are designed to yield reproducible and comparable data, which are essential for advancing novel antimicrobial candidates through the drug discovery pipeline.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Ethyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 6-Ethyl-4-hydroxyquinoline. As a quinoline derivative, this compound requires meticulous handling procedures grounded in a comprehensive understanding of its potential hazards. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Analysis: Understanding the Need for Protection

While specific toxicological data for this compound is limited, the known hazards of structurally similar quinoline compounds provide a strong basis for establishing stringent safety protocols. Analog compounds are known to be harmful if swallowed or in contact with skin, cause skin irritation, and can lead to serious eye damage or irritation.[1][2][3][4][5][6] Some quinoline derivatives are also suspected of causing genetic defects and may cause cancer.[1][3][7] Therefore, we must operate under the assumption that this compound presents similar risks. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of dust or aerosols.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and crucial barrier between the researcher and the chemical hazard. However, it should be used in conjunction with a broader safety strategy. Before handling any hazardous chemical, always consider the hierarchy of controls:

  • Engineering Controls: These are the most effective controls. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8][9][10] Ensure that safety showers and eyewash stations are readily accessible.[4][8][11]

  • Administrative Controls: Implement standard operating procedures (SOPs), provide thorough training, and clearly label all containers and work areas.

  • Personal Protective Equipment (PPE): The focus of this guide, PPE is mandatory for all personnel handling the compound.

Mandatory PPE for Handling this compound

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale & Applicable Standards
Eye & Face Protection Tightly-sealed chemical splash goggles and a full-face shield.Protects against splashes and airborne particles causing serious eye damage.[6] The face shield offers a broader barrier for the entire face.[3][9] Must meet standards such as EN 166 (EU) or OSHA 29 CFR 1910.133 (US) .[2][3][8]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton). Double-gloving is recommended.Prevents dermal absorption, as the compound is considered harmful upon skin contact.[1][3] Always inspect gloves for tears before use and dispose of them immediately after handling or if contamination is suspected.[3][12] Tested according to EN 374 .
Body Protection A buttoned, full-length laboratory coat. For larger quantities or tasks with a high splash risk, a chemical-resistant suit is required.Prevents incidental skin contact with spills or dust.[2][7] Clothing worn underneath should cover all exposed skin (long pants, closed-toe shoes).[12][13]
Respiratory Protection Required when engineering controls are insufficient or when handling the powder outside of a fume hood.Protects against inhalation of the compound, which can cause respiratory tract irritation.[4] Use a NIOSH/MSHA-approved respirator . For powders, a particulate filter (e.g., N95) is suitable.[2] For potential vapors, use a respirator with multi-purpose combination cartridges (e.g., type ABEK per EN 14387 ).[3][7]

Operational Plan: Safe Handling and Disposal

Adherence to a strict, step-by-step procedure is critical for minimizing exposure risk during the entire workflow, from preparation to cleanup.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase A Verify Fume Hood Operation B Assemble All Materials & Glassware A->B C Don Full PPE (Inner Gloves to Outer Suit) B->C D Carefully Weigh/Transfer Chemical C->D Enter Work Area E Perform Experimental Procedure D->E F Securely Close Primary Container E->F G Decontaminate Workspace & Equipment F->G Complete Experiment H Dispose of Contaminated Waste in Labeled Bin G->H I Doff PPE (Outer Suit to Inner Gloves) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling this compound.

Step-by-Step Protocol for PPE Donning and Doffing

The sequence of donning and doffing PPE is designed to prevent cross-contamination from the "dirty" exterior of the equipment to your skin and clothing.

Donning (Putting On) Sequence:

  • Lab Coat/Suit: Put on your laboratory coat or chemical suit and fasten it completely.[14]

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye & Face Protection: Put on your chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.[14]

Doffing (Taking Off) Sequence: This should be performed in a designated area.

  • Outer Gloves: Peel off the outer gloves without touching the outside with your bare hands. Dispose of them in a designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat/Suit: Unfasten the lab coat and roll it outwards and downwards, avoiding contact with the contaminated exterior. Dispose of it in the appropriate bin.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][12][15]

Disposal and Spill Management
  • Waste Disposal: All disposable PPE (gloves, suits) and any materials contaminated with this compound must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.[2][8] Follow all local, regional, and national regulations for hazardous waste disposal.

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in spill cleanup and wearing the appropriate full PPE (including respiratory protection) should proceed. Use an inert absorbent material to contain the spill, then sweep it into a designated hazardous waste container.[4] Decontaminate the area thoroughly.

By integrating these expert-validated protocols and understanding the rationale behind each step, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of your laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-4-hydroxyquinoline
Reactant of Route 2
Reactant of Route 2
6-Ethyl-4-hydroxyquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。